hexadecyl(trimethyl)azanium;hydrogen sulfate
Description
The exact mass of the compound 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRJJNVFJGKYQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
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DSSTOX Substance ID |
DTXSID0071253 | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
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Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68214-07-3 | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68214-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
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| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
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| Record name | Hexadecyltrimethylammonium hydrogen sulphate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hexadecyl(trimethyl)azanium;hydrogen sulfate
Abstract
This technical guide provides a comprehensive overview of the synthesis of hexadecyl(trimethyl)azanium;hydrogen sulfate, a cationic surfactant of significant interest in research and industrial applications. This document details the chemical principles, strategic considerations, and step-by-step protocols for the laboratory-scale preparation of this compound. The synthesis is approached as a cohesive, two-stage process, beginning with the formation of the hexadecyl(trimethyl)azanium cation via quaternization, followed by a robust anion exchange to yield the desired hydrogen sulfate salt. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the causality behind experimental choices to ensure a reproducible and efficient synthesis.
Introduction and Strategic Overview
This compound, also known by synonyms such as Cetyltrimethylammonium hydrogen sulfate (CTAHSO4), is a quaternary ammonium salt with the chemical formula C₁₉H₄₃NO₄S.[1] It is a white to off-white crystalline powder with a molecular weight of 381.62 g/mol .[1] As a cationic surfactant, it possesses a hydrophilic quaternary ammonium head group and a long, hydrophobic hexadecyl (cetyl) tail. This amphipathic nature makes it valuable in a range of applications, including as a phase-transfer catalyst, an antimicrobial agent, and a component in the formulation of personal care products and specialty chemicals.[1][2]
The synthesis of this compound is most effectively achieved through a two-step process:
-
Quaternization: Formation of the hexadecyl(trimethyl)azanium cation.
-
Anion Exchange: Replacement of the initial counter-ion (typically a halide) with the hydrogen sulfate anion.
This guide will focus on a reliable and scalable laboratory method that combines these two stages. The chosen pathway involves the initial synthesis of a halide salt intermediate, specifically hexadecyl(trimethyl)azanium bromide (CTAB), followed by its conversion to the target hydrogen sulfate salt.
Synthesis Pathway and Mechanistic Considerations
The overall synthesis route can be visualized as a sequential process, beginning with the quaternization of a tertiary amine, followed by the crucial anion exchange step.
Caption: Overall synthesis workflow for this compound.
Part 1: Quaternization via the Menschutkin Reaction
The formation of the quaternary ammonium salt is achieved through the Menschutkin reaction, a classic S_N2 type reaction. This involves the alkylation of a tertiary amine, in this case, N,N-dimethylhexadecylamine, with an alkyl halide such as methyl bromide.
The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon atom of the alkyl halide. The halide then departs as a leaving group, resulting in the formation of the quaternary ammonium cation and a halide anion.[3]
Part 2: Anion Exchange
The second critical step is the replacement of the bromide counter-ion with the hydrogen sulfate anion. While several methods exist, such as the use of ion-exchange resins or reaction with silver sulfate, a direct and efficient approach involves the use of sulfuric acid. A patented method highlights a process where a quaternary ammonium halide is reacted with sulfuric acid in the presence of a water-insoluble organic solvent.[4] This facilitates the removal of the resulting hydrogen halide as a ternary azeotrope upon heating, driving the equilibrium towards the formation of the desired bisulfate salt.[4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| N,N-Dimethylhexadecylamine | C₁₈H₃₉N | 269.51 | >95% |
| Methyl Bromide | CH₃Br | 94.94 | >99% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Isopropanol | C₃H₈O | 60.10 | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
Step-by-Step Synthesis Procedure
Part 1: Synthesis of Hexadecyl(trimethyl)azanium bromide (CTAB)
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve N,N-dimethylhexadecylamine (53.9 g, 0.2 mol) in 200 mL of anhydrous toluene.
-
Reagent Addition: Cool the solution in an ice bath. Slowly bubble methyl bromide gas (20.9 g, 0.22 mol, 1.1 eq) through the solution with vigorous stirring. Alternatively, use a solution of methyl bromide in a suitable solvent.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 60-70°C) for 12-18 hours. The formation of a white precipitate indicates the progress of the reaction.
-
Isolation of Intermediate: After the reaction period, cool the mixture to room temperature. The white precipitate of hexadecyl(trimethyl)azanium bromide is collected by vacuum filtration.
-
Purification of Intermediate: Wash the collected solid with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the intermediate CTAB.
Part 2: Synthesis of this compound
-
Reaction Setup: In a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the dried hexadecyl(trimethyl)azanium bromide (CTAB) from the previous step (approximately 0.2 mol). Add 400 mL of a water-insoluble organic solvent such as toluene.
-
Acidification: To this suspension, add a solution of sulfuric acid (20.6 g, 0.21 mol, 1.05 eq of 98% H₂SO₄) in 50 mL of deionized water.
-
Azeotropic Removal: Heat the mixture to reflux. The toluene-water-hydrogen bromide ternary azeotrope will begin to distill and collect in the Dean-Stark trap. Continue heating until no more water is collected, indicating the removal of hydrogen bromide is complete. This step drives the ion exchange to completion.[4]
-
Product Isolation: After cooling the reaction mixture, the white precipitate of this compound is isolated by vacuum filtration.
-
Purification: The crude product is recrystallized from hot isopropanol. Dissolve the solid in a minimal amount of boiling isopropanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50°C to a constant weight.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Expected to be in the range of 250-260°C (with decomposition).[1]
-
FTIR Spectroscopy: To confirm the presence of key functional groups, including the sulfate group peaks.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the hexadecyl(trimethyl)azanium cation and the absence of starting materials.
-
Elemental Analysis: To confirm the C/N/S ratios consistent with the molecular formula C₁₉H₄₃NO₄S.
Safety Considerations
-
Methyl Bromide: Is a toxic and volatile substance. All manipulations should be carried out in a well-ventilated fume hood.
-
Sulfuric Acid: Is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Solvents: Toluene, isopropanol, and diethyl ether are flammable. Avoid open flames and ensure adequate ventilation.
Conclusion
The synthesis of this compound can be reliably achieved through a two-part process involving a Menschutkin quaternization followed by an efficient anion exchange. The protocols detailed in this guide, when executed with precision and adherence to safety standards, provide a robust pathway for obtaining this valuable cationic surfactant in high purity for research and development applications. The rationale behind the choice of reagents and reaction conditions is grounded in established chemical principles to ensure a successful and reproducible outcome.
References
- Wege, V., & Laux, W. (2003). U.S. Patent No. 6,586,632 B2. Washington, DC: U.S.
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LookChem. (n.d.). CAS 68214-07-3: 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1). Retrieved from [Link]
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PubChem. (n.d.). 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1). Retrieved from [Link]
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New Journal of Chemistry. (2004). Novel one-pot synthesis of quaternary ammonium halides: new route to ionic liquids. Retrieved from [Link]
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Tradeindia. (n.d.). Hexadecyl Trimethyl Ammonium Hydrogen Sulphate. Retrieved from [Link]
- Hossain, M. A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1483.
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ResearchGate. (n.d.). Removal of trace sulfuric acid radical in aqueous solution with foam fractionation. Retrieved from [Link]
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Tradeindia. (n.d.). Hexadecyl Trimethyl Ammonium Hydrogen Sulfate - (c16h33)n(ch3)3hso4, White Powder, 98% Purity, Water-soluble, 25kg Bags For Detergents & Emulsifiers. Retrieved from [Link]
- Google Patents. (n.d.). CN1948268A - Synthesis method of quaternary ammonium salt.
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Wikipedia. (n.d.). Cetrimonium bromide. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Effect of cationic micelles of cetyltrimethylammonium bromide on protonation equilibria of salicylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3397215A - Ion exchange method of preparing quaternary ammonium compounds.
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ACS Publications. (2019). Surfactant-Induced Anion Exchange and Morphological Evolution for Composition-Controlled Caesium Lead Halide Perovskites with Tunable Optical Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of trimethylammonium anion exchange resin and its adsorption to Cr(VI). Retrieved from [Link]
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Hindawi. (2014). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. Retrieved from [Link]
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ResearchGate. (n.d.). CTAB aggregation in aqueous solutions of ammonium based ionic liquids; Conductometric studies. Retrieved from [Link]
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Aston Publications Explorer. (2020). characterisation of ion exchange resins for the catalytic conversion of biorefinery streams to fuels. Retrieved from [Link]
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An In-depth Technical Guide to the Critical Micelle Concentration of Cetyltrimethylammonium Hydrogen Sulfate (CTAHSO4) in Aqueous Solution
Introduction: Understanding the Self-Assembly of Cationic Surfactants
Cetyltrimethylammonium hydrogen sulfate, abbreviated as CTAHSO4, is a cationic surfactant of significant interest in various fields, including catalysis, material synthesis, and drug delivery.[1][2] Like all surfactants, its molecular structure is amphiphilic, comprising a hydrophilic polar "head" group and a hydrophobic non-polar "tail."[3] In the case of CTAHSO4, the head is the positively charged cetyltrimethylammonium cation ([CH₃(CH₂)₁₅N(CH₃)₃]⁺), and the tail is the long 16-carbon alkyl chain. The counter-ion is the hydrogen sulfate anion (HSO₄⁻).
When introduced into an aqueous solution at low concentrations, CTAHSO4 exists as individual ions. However, as the concentration increases, a remarkable phenomenon of self-assembly occurs. To minimize the unfavorable interaction between their hydrophobic tails and the surrounding water molecules—a process driven by the hydrophobic effect—the surfactant monomers aggregate to form thermodynamically stable, colloidal-sized clusters known as micelles. This spontaneous organization is a cornerstone of surfactant utility.
The Critical Micelle Concentration (CMC) is defined as the specific concentration of surfactant at which the formation of micelles begins.[4] Above the CMC, any additional surfactant added to the solution predominantly forms new micelles, while the monomer concentration remains relatively constant.[4] The determination of this parameter is paramount for any application, as it dictates the concentration at which properties like solubilization, detergency, and interfacial tension modification become effective.
This guide provides an in-depth exploration of the CMC of CTAHSO4. While specific experimental data for CTAHSO4 is not as abundant as for its close analogue, cetyltrimethylammonium bromide (CTAB), the principles and methodologies are directly transferable. CTAB and CTAHSO4 share an identical surfactant cation, differing only in the counter-ion (Br⁻ vs. HSO₄⁻). Therefore, this guide will leverage the extensive, authoritative data available for CTAB to explain the core concepts and experimental protocols applicable to CTAHSO4.
Part 1: Experimental Determination of the Critical Micelle Concentration
The onset of micellization induces abrupt changes in several physicochemical properties of the surfactant solution.[4] By monitoring a property that exhibits a different trend below and above the CMC, we can pinpoint this critical concentration. The most reliable and widely adopted methods for ionic surfactants like CTAHSO4 are conductometry, tensiometry, and fluorescence spectroscopy.
The Conductometric Method
Causality & Rationale: This method is ideal for ionic surfactants because their aggregation directly impacts the solution's ability to conduct electricity. Below the CMC, CTAHSO4 behaves as a strong electrolyte, dissociating into cetyltrimethylammonium cations and hydrogen sulfate anions. As concentration increases, the specific conductivity rises linearly due to the increase in charge carriers. Upon micelle formation, the large, multi-ion aggregates have a lower molar conductivity than the free monomers. Furthermore, a fraction of the counter-ions (HSO₄⁻) become associated with the positively charged micelle surface, reducing their mobility and the total number of effective charge carriers.[4] This results in a distinct change—a decrease in the slope—of the conductivity versus concentration plot. The intersection of the two linear portions of this plot provides a precise determination of the CMC.[5]
Experimental Protocol: Conductometric Titration
-
Preparation of Stock Solution: Prepare a concentrated stock solution of CTAHSO4 (e.g., 10 mM) in high-purity, deionized water. Ensure complete dissolution.
-
Apparatus Setup: Place a known volume of deionized water into a thermostatted, double-walled glass vessel equipped with a magnetic stirrer. Immerse a calibrated conductivity probe connected to a high-precision conductometer. Allow the system to equilibrate at the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Initial Measurement: Record the conductivity of the pure water.
-
Titration: Using a calibrated burette or micropipette, add small, precise aliquots of the CTAHSO4 stock solution to the water.
-
Equilibration and Measurement: After each addition, allow the solution to stir gently for a set period (e.g., 2 minutes) to ensure homogeneity and thermal equilibrium. Avoid vigorous stirring that can create foam. Record the specific conductivity.
-
Data Collection: Continue the titration well past the expected CMC, collecting at least 10-15 data points both before and after the inflection point.
-
Data Analysis: Plot the specific conductivity (κ) as a function of the CTAHSO4 concentration (C). The resulting graph will show two distinct linear regions. Perform a linear regression on the data points in each region. The concentration at which the two lines intersect is the CMC.[4]
Workflow Visualization: Conductometric CMC Determination
Caption: Workflow for determining CMC via conductometry.
The Surface Tension Method (Tensiometry)
Causality & Rationale: Surfactants, by their nature, are surface-active agents. When dissolved in water, CTAHSO4 monomers preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water. This adsorption disrupts the cohesive energy of water at the surface, leading to a significant decrease in surface tension.[6] As the surfactant concentration increases, the interface becomes progressively saturated with monomers. At the CMC, the interface is fully saturated, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further crowding the surface.[7] Consequently, the surface tension remains relatively constant above the CMC. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of concentration shows a sharp break.[1]
Experimental Protocol: Du Noüy Ring or Wilhelmy Plate Method
-
Solution Preparation: Prepare a series of CTAHSO4 solutions of varying concentrations in deionized water, ranging from well below to well above the anticipated CMC.
-
Instrument Calibration: Calibrate the tensiometer using a substance of known surface tension (e.g., pure water at the experimental temperature).
-
Measurement: For each solution, pour it into a clean, thermostatted sample vessel.
-
Interface Formation: Using either a platinum Du Noüy ring or a Wilhelmy plate, measure the force required to pull the ring/plate from the solution's surface. The instrument software converts this force into a surface tension value (mN/m).
-
Cleaning and Repetition: Thoroughly clean and flame-dry the ring or plate between each measurement to avoid cross-contamination. Repeat the measurement for each concentration to ensure reproducibility.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will typically show a steep linear decline followed by a plateau. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[1]
Workflow Visualization: Tensiometric CMC Determination
Caption: Workflow for determining CMC via surface tension.
The Fluorescence Spectroscopy Method
Causality & Rationale: This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, that has different fluorescent properties in polar (water) versus non-polar (micelle core) environments.[5][8] In water, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the non-polar, hydrocarbon-like core of the CTAHSO4 micelles.[8] This change in the probe's microenvironment causes a distinct shift in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is highly sensitive to the polarity of the solvent.[8] This I₁/I₃ ratio decreases significantly as pyrene moves from the polar aqueous environment to the non-polar micellar core. By plotting the I₁/I₃ ratio against the surfactant concentration, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the CMC.[6]
Experimental Protocol: Pyrene Probe Method
-
Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone (e.g., 200 µM).[6]
-
Sample Preparation: Prepare a series of CTAHSO4 solutions in deionized water. To each solution, add a small, constant amount of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 2 µM). The volume of the organic solvent should be negligible (<0.5%) to avoid affecting the CMC. Allow the solvent to evaporate or the solutions to equilibrate.[6]
-
Spectrometer Setup: Set the fluorescence spectrometer to excite the pyrene at a specific wavelength (e.g., 334 nm). Set the emission scan range to cover the pyrene emission peaks (e.g., 350-450 nm).[6]
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each CTAHSO4 concentration.
-
Data Analysis: From each spectrum, determine the intensities of the first (I₁ at ~372 nm) and third (I₃ at ~384 nm) vibronic peaks.[6] Plot the intensity ratio (I₁/I₃) as a function of the CTAHSO4 concentration. Fit the data to a sigmoidal (Boltzmann) function. The center of the inflection of this curve is taken as the CMC.
Workflow Visualization: Fluorescence Probe CMC Determination
Caption: Workflow for determining CMC via fluorescence spectroscopy.
Part 2: Factors Influencing the CMC of CTAHSO4
The CMC is not an immutable constant but is highly sensitive to the molecular structure of the surfactant and the conditions of the aqueous medium.[9]
Structure of the Surfactant
-
Hydrophobic Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl tail leads to a logarithmic decrease in the CMC. A longer tail is less soluble in water, thus favoring aggregation at a lower concentration.
-
Head Group: The nature of the hydrophilic head group is critical. For CTAHSO4, the quaternary ammonium group is strongly hydrophilic.
-
Counter-ion: The counter-ion (HSO₄⁻) plays a role by influencing the degree to which it binds to the micelle surface and shields the electrostatic repulsion between the positively charged head groups.
External Factors
-
Temperature: The effect of temperature on the CMC of ionic surfactants is complex. For CTAB, the CMC generally shows a U-shaped dependence on temperature, with a minimum typically around 25-30 °C.[10][11] Initially, an increase in temperature disrupts the structured water around the hydrophobic tails, which promotes micellization and lowers the CMC. At higher temperatures, increased thermal motion and disruption of hydrogen bonding can disfavor aggregation, leading to a rise in the CMC.[10]
-
Addition of Electrolytes: The addition of an inorganic salt (e.g., Na₂SO₄) to a solution of an ionic surfactant like CTAHSO4 causes a significant decrease in the CMC. The added counter-ions (SO₄²⁻) reduce the electrostatic repulsion between the positively charged head groups on the micelle surface, thereby stabilizing the micelle and promoting its formation at a lower surfactant concentration.[12]
Table 1: Influence of Temperature on the CMC of CTAB (Analogue for CTAHSO4)
| Temperature (°C) | CMC of CTAB (mM) | Reference |
| 10 | 0.82 | [10] |
| 15 | 0.87 | [10] |
| 20 | 0.93 | [10] |
| 25 | 0.98 | [10] |
| 30 | 1.02 | [10] |
| 35 | 1.07 | [10] |
| 40 | 1.13 | [10] |
Data for Cetyltrimethylammonium Bromide (CTAB) is presented as a close analogue for CTAHSO4.
Part 3: Thermodynamics of Micellization
The self-assembly of surfactants into micelles is a spontaneous process, and its thermodynamic parameters can be derived from the temperature dependence of the CMC. The standard Gibbs free energy of micellization (ΔG°mic) can be calculated using the following equation for ionic surfactants:
ΔG°mic ≈ (2 - β)RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and β is the degree of counter-ion binding to the micelle (often determined from the ratio of slopes in conductivity measurements).[11]
The standard enthalpy of micellization (ΔH°mic) can be determined from the van't Hoff equation:
ΔH°mic = - (2 - β)RT² [d(ln CMC)/dT]
And the standard entropy of micellization (ΔS°mic) can then be calculated from:
ΔG°mic = ΔH°mic - TΔS°mic
For many surfactants, micellization is an entropy-driven process. The positive entropy change results from the release of ordered water molecules from around the hydrophobic surfactant tails into the bulk water, which overcomes the negative entropy change associated with the aggregation of the surfactant monomers themselves.[10]
Conclusion
The critical micelle concentration is a fundamental parameter that governs the behavior and application of cetyltrimethylammonium hydrogen sulfate in aqueous solutions. Its accurate determination is crucial for researchers, scientists, and drug development professionals. This guide has detailed the primary experimental methodologies—conductometry, tensiometry, and fluorescence spectroscopy—providing both the theoretical underpinnings and practical, step-by-step protocols. By understanding the causality behind these techniques and the factors that influence the CMC, professionals can effectively harness the unique properties of CTAHSO4 for a wide range of advanced applications. The self-validating nature of these protocols, combined with a robust understanding of the underlying thermodynamics, ensures reliable and reproducible characterization of this important cationic surfactant.
References
-
Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. National Center for Biotechnology Information. [Link]
-
Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. University of Veterinary and Pharmaceutical Sciences Brno. [Link]
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Determination of Critical Micelle Concentration (CMC) of a Surfactant. Virtual Labs. [Link]
-
A surfactant type fluorescence probe for detecting micellar growth. ResearchGate. [Link]
-
Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. National Center for Biotechnology Information. [Link]
-
Determination of CMC of cationic tenside in aqueous and mixed water-alcohol solutions. ResearchGate. [Link]
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Critical micellar Concentration (Cmc) obtained from Tensiometry of CTAB in presence and in absence of Na 2 SO 4 and MgSO 4. ResearchGate. [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. ACS Publications. [Link]
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Determination of the Critical Micelle Concentration of Cationic Surfactants: An Undergraduate Experiment. ACS Publications. [Link]
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Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. [Link]
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Foreword: Navigating the Solubility Landscape of a Versatile Cationic Surfactant
An In-Depth Technical Guide to the Solubility of Hexadecyl(trimethyl)azanium;hydrogen sulfate in Organic Solvents
This compound, commonly known to chemists as cetyltrimethylammonium hydrogen sulfate (CTAHSO4), is a cationic surfactant of significant interest across various scientific domains. Its applications range from a phase-transfer catalyst in organic synthesis to a component in pharmaceutical formulations and an agent in materials science.[1][2] The efficacy of CTAHSO4 in these applications is intrinsically linked to its behavior in non-aqueous environments, making a thorough understanding of its solubility in organic solvents a critical prerequisite for its rational application and process optimization.
This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles governing the solubility of this long-chain quaternary ammonium salt. In the conspicuous absence of extensive published quantitative solubility data for CTAHSO4 in a wide array of organic solvents, this document takes a dual approach. Firstly, it provides a robust theoretical framework, exploring the physicochemical factors that dictate solubility and introducing powerful predictive models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Hansen Solubility Parameters (HSP). Secondly, it offers detailed, actionable experimental protocols to empower the reader to determine the solubility of CTAHSO4 in their specific solvent systems. This dual-pronged strategy aims to transform a challenge—the scarcity of data—into an opportunity for informed, predictive, and empirical investigation.
Decoding the Molecular Architecture and Physicochemical Properties of this compound
To understand the solubility of a compound, one must first appreciate its molecular structure and inherent properties. This compound is an ionic compound composed of a large, nonpolar organic cation and an inorganic anion.
-
The Cation: Hexadecyl(trimethyl)azanium: This component consists of a long, sixteen-carbon alkyl chain (hexadecyl) attached to a positively charged quaternary ammonium group. The long alkyl tail is markedly hydrophobic (lipophilic), predisposing it to favorable interactions with nonpolar organic solvents. The trimethylammonium headgroup, however, is polar and carries a positive charge, contributing to its ionic character.
-
The Anion: Hydrogen Sulfate (HSO₄⁻): This is the conjugate base of sulfuric acid, carrying a negative charge. It is a relatively small, inorganic anion.
The interplay between the large, hydrophobic cation and the inorganic anion dictates the overall physicochemical properties of the salt.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Cetyltrimethylammonium hydrogen sulfate, CTAHSO4, Hexadecyltrimethylammonium bisulfate | [1][2] |
| CAS Number | 68214-07-3 | [1][2] |
| Molecular Formula | C₁₉H₄₃NO₄S | [1][2] |
| Molecular Weight | 381.61 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 250-260 °C (decomposes) | [1][2] |
| Known Solubility | Slightly soluble in chloroform and methanol | [1] |
The high melting point with decomposition is characteristic of ionic compounds. The term "slightly soluble" is qualitative and underscores the need for the quantitative approaches detailed in this guide.
Theoretical Underpinnings of Solubility in Organic Solvents
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. For a complex molecule like CTAHSO4, a more nuanced consideration of intermolecular forces is necessary. The dissolution process can be conceptualized as a three-step energetic cycle:
-
Overcoming Solute-Solute Interactions: Energy is required to break the electrostatic (ionic) and van der Waals forces holding the CTAHSO4 molecules together in the crystal lattice.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. Favorable solubility is achieved when the energy released in the third step compensates for the energy required in the first two.
For CTAHSO4 in organic solvents, the key interactions are:
-
Ion-Dipole Interactions: Between the charged headgroup of the cation and the hydrogen sulfate anion with polar solvent molecules.
-
Van der Waals (Dispersion) Forces: Between the long alkyl chain of the cation and the organic solvent molecules.
-
Hydrogen Bonding: The hydrogen sulfate anion can act as a hydrogen bond acceptor, and potentially a donor, with protic solvents.
The balance of these forces determines the extent of solubility in a given solvent.
Predictive Models for Estimating Solubility
Given the lack of comprehensive experimental data, predictive models are invaluable tools for solvent screening and estimating the solubility of CTAHSO4.
Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[3][4] These three parameters can be plotted in a 3D "Hansen space." The fundamental concept is that substances with similar HSP values are likely to be miscible.[5]
The distance (Ra) between the HSP of a solute (CTAHSO4) and a solvent in Hansen space is calculated as:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A smaller Ra value indicates a higher likelihood of solubility. To make a prediction, one would need the HSP values for CTAHSO4 and a range of organic solvents. While HSP values for many common solvents are readily available, those for CTAHSO4 would likely need to be estimated using group contribution methods.[6]
dot
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of CTAHSO4 that is in clear excess of its expected solubility and add it to a series of vials.
-
Using a calibrated pipette, add a precise volume of the organic solvent of interest to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the excess solid to settle. It is crucial not to disturb the sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the filtered solution into a clean, tared vial to determine the weight of the solution, or into a volumetric flask for dilution.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analytical Quantification of CTAHSO4
The choice of analytical technique depends on the solvent and the required sensitivity.
-
UV-Vis Spectrophotometry (Indirect Method): Cationic surfactants like CTAHSO4 do not have a strong chromophore. However, they can form colored ion-pairs with anionic dyes such as methyl orange. This ion-pair can be extracted into an organic solvent (if not already in a suitable one) and quantified colorimetrically. A calibration curve must be prepared using known concentrations of CTAHSO4.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is an excellent method for quantifying non-volatile compounds like CTAHSO4 that lack a UV chromophore. A C8 or C18 column can be used with a mobile phase appropriate for the solvent system.
-
Conductivity: For solvents with low conductivity, the increase in conductivity due to the dissolved ionic CTAHSO4 can be measured and correlated with concentration. A calibration curve is essential.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.
Table 2: Hypothetical Solubility Data for CTAHSO4 at 25 °C
| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Chloroform | 4.8 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
When interpreting the results, consider the properties of the solvents. Generally, one might expect higher solubility in more polar aprotic solvents (like acetonitrile) and protic solvents (like methanol and ethanol) due to favorable ion-dipole interactions and hydrogen bonding with the hydrogen sulfate anion. Solubility is expected to be lower in nonpolar solvents like toluene and hexane, where the dissolution of the ionic headgroup is energetically unfavorable.
Conclusion and Future Outlook
Understanding the solubility of this compound in organic solvents is paramount for its effective application in diverse scientific and industrial fields. While a comprehensive database of its solubility is not yet publicly available, this guide provides the theoretical foundation, predictive tools, and detailed experimental protocols necessary for researchers to bridge this knowledge gap. The application of predictive models like COSMO-RS and Hansen Solubility Parameters can significantly streamline solvent selection, while the robust shake-flask method allows for the generation of high-quality, reliable solubility data. As the applications of CTAHSO4 continue to expand, it is anticipated that a collective effort in generating and sharing such fundamental physicochemical data will greatly benefit the scientific community.
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
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Aubin, G., Beck, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11–18. [Link]
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Do-Thanh, C.-L., Luo, H., & Dai, S. (2017). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 56(15), 4473–4484. [Link]
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Eckert, F. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
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Kleijwegt, R. J. T., Winkenwerder, W., Baan, W., & van der Schaaf, J. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Organic Process Research & Development, 25(6), 1466–1476. [Link]
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
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Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]
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Verma, S., & Singh, S. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Molecular Pharmaceutics, 19(11), 3995–4008. [Link]
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Belmares, M., Blanco, M., Goddard, W. A., Ross, R. B., Caldwell, G., Chou, S.-H., Hsiou, Y., & Keske, J. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors. Journal of Computational Chemistry, 25(15), 1814–1826. [Link]
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ResearchGate. (n.d.). Structure of various short and long chain alkyl quaternary ammonium salts. Retrieved from [Link]
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Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Chemical Engineering Research and Design, 208, 305-315. [Link]
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Nguyen, B., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Communications, 11, 5753. [Link]
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An In-depth Technical Guide to the Thermal Decomposition of Cetyltrimethylammonium Hydrogen Sulfate
Introduction
Cetyltrimethylammonium hydrogen sulfate (CTAHSO4) is a quaternary ammonium salt that functions as a cationic surfactant and an ionic liquid. Its amphiphilic nature, arising from a long hydrophobic alkyl chain (cetyl group) and a hydrophilic quaternary ammonium head group, makes it valuable in a multitude of applications. These include roles as a phase-transfer catalyst, a template for nanoparticle synthesis, and a component in various formulations within the pharmaceutical and materials science sectors.[1][2] For drug development professionals and researchers utilizing CTAHSO4 in processes that involve elevated temperatures, such as nanoparticle synthesis, polymerization, or formulation drying, a thorough understanding of its thermal stability is paramount. The thermal decomposition temperature dictates the upper limit of its operational window and influences the safety and purity of the final product.[3] This guide provides a detailed examination of the thermal decomposition of CTAHSO4, grounded in established analytical techniques and chemical principles.
Physicochemical Profile of CTAHSO4
A clear understanding of the fundamental properties of a compound is the first step in its effective application. The key physicochemical data for Cetyltrimethylammonium hydrogen sulfate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 68214-07-3 | [4][5] |
| Molecular Formula | C₁₉H₄₃NO₄S | [5] |
| Molecular Weight | 381.61 g/mol | [4][5] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 250-260 °C (with decomposition) | [1][4][6] |
| Synonyms | Hexadecyltrimethylammonium hydrogen sulfate, CTAHSO₄ | [5] |
Core Mechanisms of Thermal Decomposition in Quaternary Ammonium Salts
The thermal degradation of quaternary ammonium salts like CTAHSO4 is not a simple process of random bond cleavage. It is governed by well-established chemical pathways, primarily Hofmann elimination and, to a lesser extent, nucleophilic substitution. Understanding these core mechanisms is essential for predicting degradation products and interpreting analytical data.
The Hofmann Elimination Pathway (E2)
The most prominent thermal decomposition route for quaternary ammonium salts possessing at least one beta-hydrogen (a hydrogen atom on the carbon adjacent to the one bonded to the nitrogen) is the Hofmann elimination.[7] This is an E2 (bimolecular elimination) reaction where an anion or a base abstracts a beta-hydrogen, leading to the formation of an alkene, a tertiary amine, and a protonated anion.[8][9]
The reaction is guided by the Hofmann Rule , which states that the major alkene product will be the least substituted (and typically least thermodynamically stable) one.[8][10] This regioselectivity is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the sterically less hindered beta-hydrogens more accessible for abstraction.[10] In the case of CTAHSO4, the hydrogens on the C2 carbon of the long cetyl chain are sterically favored for abstraction over those on the methyl groups (which lack beta-hydrogens anyway).
The Nucleophilic Substitution Pathway (SN2)
An alternative, often competing, pathway is the SN2 nucleophilic substitution. In this mechanism, the counter-anion acts as a nucleophile and attacks one of the α-carbons (a carbon directly bonded to the nitrogen).[1][11] This results in the displacement of the tertiary amine as a leaving group. For CTAHSO4, the hydrogen sulfate anion (HSO₄⁻) could theoretically attack either the methyl carbons or the C1 carbon of the cetyl chain. The accessibility of the methyl carbons makes them more likely targets for SN2 attack compared to the more sterically hindered cetyl chain.
Experimental Analysis Workflow: TGA and DSC
To experimentally determine the thermal stability of CTAHSO4, Thermogravimetric Analysis (TGA) is the principal technique employed.[3] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] This is often coupled with Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated, revealing endothermic or exothermic transitions.[11]
Standard Protocol for Thermal Analysis of CTAHSO4
-
Sample Preparation: A small, representative sample of CTAHSO4 (typically 4-8 mg) is accurately weighed into an inert TGA pan (e.g., platinum or ceramic).[12]
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen or helium, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[12]
-
Temperature Program (TGA): The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate, commonly 10 °C/min.[12] This is a "temperature-ramped" or "dynamic" experiment.
-
Temperature Program (DSC): A similar temperature program is used for the DSC analysis to correlate thermal events with mass loss.
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. Key parameters are identified:
-
T_onset_: The onset decomposition temperature, where significant mass loss begins. This is often determined by the intersection of tangents to the baseline and the decomposition slope.[3]
-
T_peak_: The temperature of the maximum rate of mass loss, obtained from the peak of the derivative thermogravimetry (DTG) curve.[3]
-
The diagram below illustrates the logical workflow for this experimental determination.
Thermal Profile of CTAHSO4
Decomposition Temperature
Multiple chemical suppliers and safety data sheets report the decomposition temperature of Cetyltrimethylammonium hydrogen sulfate to be in the range of 250-260 °C .[1][3][6] This value represents the T_onset_ where the compound begins to undergo significant and irreversible mass loss.
Proposed Decomposition Pathway
Given the structure of CTAHSO4, the primary thermal degradation mechanism is the Hofmann elimination. The hydrogen sulfate anion (HSO₄⁻) acts as the base, abstracting a beta-hydrogen from the long cetyl chain. This is more sterically favorable than abstracting a hydrogen from a methyl group, which would lead to a highly unstable carbene intermediate.
The proposed reaction is as follows:
-
The HSO₄⁻ anion abstracts a proton from the C2 position of the hexadecyl (cetyl) group.
-
Simultaneously, the C-N bond cleaves, eliminating trimethylamine as a neutral molecule.
-
The primary products are 1-Hexadecene , Trimethylamine , and Sulfuric Acid .
At the high temperatures of decomposition (>250 °C), these primary products will likely undergo further breakdown, contributing to the final gaseous byproducts observed.
Hazardous Decomposition Products
Under fire or high-temperature decomposition conditions, the elemental composition of CTAHSO4 (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) leads to the formation of hazardous gases. As documented in safety data sheets, these include Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Sulphur oxides (SOx) .[3]
Critical Factors Influencing Thermal Stability
The decomposition temperature reported in the literature should be considered a guideline, as the value obtained from a TGA experiment can be influenced by several parameters.
-
Heating Rate: A higher heating rate can shift the observed T_onset_ to a higher temperature.[3] This is a kinetic effect, as the sample has less time to decompose at any given temperature. For comparative studies, a consistent heating rate is crucial.
-
Atmosphere: Performing TGA in an oxidative atmosphere (air or oxygen) will typically lower the decomposition temperature compared to an inert atmosphere (nitrogen or argon).[3] The presence of oxygen can initiate oxidative degradation pathways that occur at lower energies than the pyrolytic pathways described above.
-
Impurities: The presence of impurities, such as residual reactants from synthesis or moisture, can significantly lower the thermal stability of an ionic liquid.[3]
Safety and Handling Considerations
The thermal decomposition of CTAHSO4 releases volatile and potentially hazardous products.
-
Ventilation: All high-temperature work with CTAHSO4 should be conducted in a well-ventilated area or a fume hood to avoid inhalation of trimethylamine and sulfur oxides.
-
Incompatible Materials: CTAHSO4 should be kept away from strong acids, as this could lead to exothermic reactions.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. For handling larger quantities or when decomposition is likely, respiratory protection may be necessary.[3]
Conclusion
The thermal stability of Cetyltrimethylammonium hydrogen sulfate is a critical parameter for its safe and effective use in research and development. Its decomposition, which occurs around 250-260 °C, is primarily governed by the Hofmann elimination mechanism, yielding 1-hexadecene and trimethylamine as initial products. Subsequent breakdown leads to the release of hazardous oxides of carbon, nitrogen, and sulfur. For scientists and professionals in drug development, recognizing the influence of experimental conditions like heating rate and atmosphere on thermal analysis is key to ensuring process control, product purity, and operational safety.
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Zhuravlev, O. E., Nikol'skii, V. M., & Voronchikhina, L. I. (2013). Thermal Stability of Quaternary Ammonium Hexafluorophosphates and Halides. Russian Journal of Applied Chemistry, 86(6), 824–830. [Link]
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Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions. [Link]
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Tanaka, J., Dunning, J. E., & Carter, J. C. (1963). Thermal Decomposition of Quaternary Ammonium Hydroxides. Synthesis and Properties of Tri(2H3-methyl)amine. The Journal of Organic Chemistry, 28(6), 1645–1646. [Link]
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Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts - SciSpace. [Link]
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The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. - Lehigh Preserve. [Link]
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hexadecyltrimethylammonium hydrogen sulfate safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Hexadecyltrimethylammonium Hydrogen Sulfate
Introduction: A Scientist's Perspective on Cationic Surfactant Safety
Hexadecyltrimethylammonium hydrogen sulfate (also known as Cetyltrimethylammonium hydrogen sulfate) is a quaternary ammonium salt and a cationic surfactant. Its utility in research and development, particularly in pharmaceutical sciences, stems from its ability to interact with negatively charged cell membranes and biomolecules. This very property, however, necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist of precautions to provide a deeper, mechanistic understanding of the "why" behind each safety recommendation. As scientists, our most powerful tool is not just following protocols, but understanding the principles that make them effective.
This document is structured to build from foundational knowledge of the compound's hazards to the practical application of safe handling, emergency preparedness, and disposal.
Section 1: Core Chemical and Physical Properties
Understanding the physical nature of a compound is the first step in risk assessment. Hexadecyltrimethylammonium hydrogen sulfate is typically encountered as a solid, which dictates the primary routes of exposure (inhalation of dust, skin/eye contact).
| Property | Value | Source |
| Chemical Formula | C₁₉H₄₃NO₄S | |
| CAS Number | 68214-07-3 | |
| Physical State | Solid (Crystal - Powder) | |
| Appearance | White to almost white | |
| Melting Point | 260°C | |
| Solubility | Soluble in water |
The high melting point indicates thermal stability under normal laboratory conditions, but its solubility in water is a key consideration for both experimental use and decontamination procedures.
Section 2: Comprehensive Hazard Identification and GHS Classification
Hexadecyltrimethylammonium hydrogen sulfate is classified under the Globally Harmonized System (GHS) with several key hazards. The causality behind these classifications relates to its surfactant properties, which can disrupt the lipid bilayers of cell membranes, leading to irritation and damage.
| GHS Classification | Hazard Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation / Causes serious eye damage. |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Expert Insight: The dual H319/H318 classification for eye damage/irritation found across different safety data sheets (SDS) warrants a conservative approach. We must assume the potential for serious, irreversible eye damage. This underscores the absolute necessity of appropriate eye protection. The respiratory irritation (H335) is primarily a risk when handling the compound as a fine powder, as dust can be easily aerosolized.
Section 3: The Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)
A robust safety culture relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. Relying solely on PPE is insufficient; we must first seek to control hazards at their source.
Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of dust.
-
Chemical Fume Hood: Always handle the solid compound within a certified chemical fume hood or a powder containment hood. This ensures any aerosolized dust is captured at the source.
-
Ventilation: General laboratory ventilation must be sufficient to maintain a safe working atmosphere.
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling hexadecyltrimethylammonium hydrogen sulfate must be written and readily available.
-
Designated Areas: Clearly mark areas where this chemical is stored and handled.
-
Hygiene: Prohibit eating, drinking, or smoking in handling areas. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.
Personal Protective Equipment (PPE)
PPE is mandatory and should be selected based on a thorough risk assessment.
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash risk. | Protects against dust particles and potential splashes, preventing serious eye irritation or damage. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber). A chemically resistant lab coat or apron. | Prevents skin contact, which can cause irritation and dermal toxicity. Contaminated clothing must be removed and laundered before reuse. |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95/P3) should be used if engineering controls are insufficient or during spill cleanup where dust generation is unavoidable. | Protects against the inhalation of harmful dust, which can cause respiratory tract irritation. |
Section 4: Step-by-Step Safe Handling and Storage Protocols
Adherence to a strict protocol minimizes exposure and ensures experimental integrity.
Protocol 1: Standard Laboratory Handling
-
Preparation: Confirm the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, gloves).
-
Weighing: Tare the balance with a weigh boat. Carefully scoop the required amount of hexadecyltrimethylammonium hydrogen sulfate onto the weigh boat, avoiding any actions that could generate dust. Use non-sparking tools.
-
Transfer/Dissolution: Gently add the weighed solid to the solvent or reaction vessel. If creating a solution, add the solid to the liquid slowly to prevent splashing.
-
Post-Handling: Securely seal the main container. Decontaminate the spatula and weigh boat. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them in the appropriate waste stream. Remove lab coat and goggles.
-
Hygiene: Immediately wash hands with soap and water.
Storage Requirements
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up and in a designated area.
Section 5: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations and be trained in their use.
First Aid Measures
The immediate response to an exposure is critical to minimizing harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention without delay. If present, contact lenses should be removed, but only by skilled personnel.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.
-
Ingestion: Rinse the mouth with water. Immediately give a glass of water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Accidental Release and Spill Cleanup
The response to a spill depends on its scale. For any large or unmanageable spill, evacuate the area and alert emergency services.
Caption: Decision workflow for responding to a chemical spill.
Protocol 2: Small Spill Cleanup (Dry Powder)
-
Alert & Secure: Alert personnel in the immediate area.
-
PPE: Don required PPE, including a dust respirator.
-
Containment: Prevent the spill from entering drains or water courses.
-
Cleanup: Use dry cleanup procedures to avoid generating dust. Carefully sweep, shovel, or vacuum the spilled material.
-
Collection: Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.
-
Decontamination: Wash the spill area down with large amounts of water.
-
Disposal: Dispose of the waste container and any contaminated materials as hazardous waste.
Fire-Fighting Measures
-
Combustibility: The material is non-combustible, but the container may burn.
-
Suitable Extinguishing Media: There is no restriction on the type of extinguisher; use media suitable for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, foam).
-
Hazards: May emit corrosive or toxic fumes (e.g., carbon oxides, nitrogen oxides) in a fire.
-
Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Procedure: Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.
-
Prohibition: Do not allow the product to enter drains, sewers, or waterways.
References
- **SAFETY D
An In-Depth Technical Guide to Hexadecyltrimethylammonium Hydrogen Sulfate (CAS No. 68214-07-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Hexadecyltrimethylammonium hydrogen sulfate (CTAHSO₄), identified by CAS number 68214-07-3, is a versatile quaternary ammonium salt that has garnered significant interest across various scientific disciplines. Its unique amphiphilic nature, combining a long hydrophobic alkyl chain with a cationic headgroup, imparts valuable surfactant and phase-transfer catalytic properties. This guide, intended for the discerning researcher, scientist, and drug development professional, provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound. Moving beyond a mere recitation of facts, this document delves into the practical methodologies and mechanistic underpinnings of its use in organic synthesis and analytical chemistry, aiming to serve as a foundational resource for laboratory application and further innovation.
Chemical Identity and Structure
Hexadecyltrimethylammonium hydrogen sulfate is a quaternary ammonium compound. The structure consists of a positively charged nitrogen atom covalently bonded to three methyl groups and a long hexadecyl (cetyl) chain. This cationic moiety is ionically paired with a hydrogen sulfate (bisulfate) anion.
The presence of the long C16 alkyl tail renders one part of the molecule highly lipophilic and hydrophobic, while the quaternary ammonium headgroup is hydrophilic. This dual character is the basis for its utility as a cationic surfactant.
Chemical Structure Diagram
Caption: 2D structure of Hexadecyltrimethylammonium hydrogen sulfate.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of Hexadecyltrimethylammonium hydrogen sulfate is presented below. These properties are crucial for understanding its behavior in different solvent systems and for designing experimental protocols.
| Property | Value | Reference |
| CAS Number | 68214-07-3 | [1] |
| Molecular Formula | C₁₉H₄₃NO₄S | [2][3] |
| Molecular Weight | 381.61 g/mol | |
| Appearance | White to off-white powder or crystal | [4][5] |
| Melting Point | 250-260 °C (decomposes) | [5] |
| Solubility | Soluble in Methanol | [4][5] |
| EINECS Number | 269-286-4 | [3] |
| InChI Key | UCRJJNVFJGKYQT-UHFFFAOYSA-M | |
| SMILES | CCCCCCCCCCCCCCCC(C)C.OS(=O)(=O)[O-] | [2] |
Synthesis and Manufacturing
While detailed proprietary manufacturing processes are not publicly available, the synthesis of Hexadecyltrimethylammonium hydrogen sulfate generally involves a two-step process. The first step is the quaternization of a tertiary amine, hexadecyldimethylamine, with a methylating agent. The resulting quaternary ammonium halide is then subjected to an ion exchange reaction to replace the halide anion with a hydrogen sulfate anion. A plausible synthetic route is outlined below.
General Synthesis Protocol
Step 1: Quaternization of Hexadecylamine A typical procedure involves the reaction of hexadecylamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in a suitable solvent like ethanol or acetonitrile. The reaction mixture is heated to drive the reaction to completion, yielding the corresponding quaternary ammonium halide.
Step 2: Ion Exchange The crude quaternary ammonium halide is then dissolved in a suitable solvent, and an aqueous solution of a hydrogen sulfate salt (e.g., sodium bisulfate) is added. The mixture is stirred to facilitate the exchange of the halide ion for the hydrogen sulfate ion. The desired product, Hexadecyltrimethylammonium hydrogen sulfate, can then be isolated by crystallization or precipitation, followed by filtration and drying.[6]
Applications in Scientific Research
The unique molecular architecture of Hexadecyltrimethylammonium hydrogen sulfate makes it a valuable tool in various research applications, primarily as a phase-transfer catalyst and an ion-pairing reagent.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). CTAHSO₄, as a quaternary ammonium salt, can facilitate such reactions by transporting the aqueous-phase reactant into the organic phase where the reaction occurs.[1]
Mechanism of Action in Phase-Transfer Catalysis:
Caption: Generalized workflow of phase-transfer catalysis.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of a palladium precursor (e.g., [Pd(allyl)Cl]₂) and a chiral ligand (e.g., a phosphine-based ligand) in a degassed organic solvent (e.g., THF, CH₂Cl₂) is stirred at room temperature for a specified time to form the active catalyst complex.
-
Reaction Setup: To a separate reaction vessel under an inert atmosphere, add the allylic substrate, the nucleophile (e.g., a soft carbon nucleophile like dimethyl malonate), and the phase-transfer catalyst (CTAHSO₄).
-
Reaction Initiation: The pre-formed palladium catalyst solution is then transferred to the reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (which can range from sub-ambient to elevated temperatures) for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Ion-Pair Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar or ionic analytes often exhibit poor retention on nonpolar stationary phases. Ion-pairing chromatography overcomes this by adding an ion-pairing reagent, such as CTAHSO₄, to the mobile phase. The hydrophobic tail of the CTAHSO₄ adsorbs onto the stationary phase, creating a pseudo-ion-exchange surface that can retain anionic analytes. Alternatively, the CTAHSO₄ can form a neutral ion pair with the anionic analyte in the mobile phase, which can then be retained by the stationary phase. This technique is particularly useful for the analysis of oligonucleotides and other anionic biomolecules.[2]
Workflow for Ion-Pair Reversed-Phase Chromatography:
Caption: A simplified workflow for ion-pair chromatography.
Experimental Protocol: Oligonucleotide Analysis by IP-RP-HPLC
The following is a general protocol for the analysis of oligonucleotides using an ion-pairing reagent like CTAHSO₄. Specific parameters will need to be optimized based on the oligonucleotide sequence, length, and the HPLC system used.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare an aqueous buffer containing the ion-pairing reagent. For example, a solution of 10-50 mM CTAHSO₄ in water, with the pH adjusted using a suitable acid or base.
-
Mobile Phase B (Organic): Prepare a mixture of the aqueous buffer (Mobile Phase A) and an organic solvent such as acetonitrile or methanol. The concentration of the ion-pairing reagent should be maintained in the organic mobile phase.
-
-
Column Equilibration: Equilibrate the reversed-phase column (e.g., a C18 column) with the initial mobile phase composition (a high percentage of Mobile Phase A) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A or a compatible low-salt buffer.
-
Chromatographic Separation:
-
Inject the sample onto the column.
-
Elute the bound oligonucleotides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 30-60 minutes.
-
The flow rate will depend on the column dimensions but is typically in the range of 0.5-1.0 mL/min for analytical columns.
-
-
Detection: Monitor the column effluent using a UV detector at 260 nm, which is the characteristic absorbance wavelength for nucleic acids.
-
Data Analysis: Analyze the resulting chromatogram to determine the purity, and identify and quantify any impurities.
Safety and Handling
Hexadecyltrimethylammonium hydrogen sulfate is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Skin Contact: Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of water.[5]
-
Inhalation: May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area.[3]
-
Ingestion: Harmful if swallowed.[3]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this chemical.
Conclusion
Hexadecyltrimethylammonium hydrogen sulfate is a valuable and versatile chemical for researchers in organic synthesis and analytical chemistry. Its properties as a cationic surfactant enable its use as a phase-transfer catalyst in a variety of organic transformations and as an ion-pairing reagent for the chromatographic separation of anionic species. A thorough understanding of its chemical properties, combined with careful adherence to established protocols and safety precautions, will enable scientists to effectively harness its potential in their research endeavors.
References
-
PubChem. (n.d.). 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1). Retrieved from [Link]
- Google Patents. (n.d.). US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use.
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An In-Depth Technical Guide to the Antimicrobial Activity of Hexadecyl(trimethyl)azanium; hydrogen sulfate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Cationic Surfactant
Hexadecyl(trimethyl)azanium; hydrogen sulfate, also known by synonyms such as Cetyltrimethylammonium hydrogen sulfate (CTAHSO4), is a quaternary ammonium compound (QAC) that has garnered interest for its potential applications in various scientific and industrial fields.[1][2][3] As a cationic surfactant, it possesses both a hydrophilic and a hydrophobic moiety, enabling it to interact with cellular structures and exhibit biological activity.[4] This guide provides a comprehensive technical overview of its antimicrobial properties, focusing on the underlying mechanisms of action and detailing authoritative methodologies for its evaluation. While extensive research has been conducted on structurally similar QACs, such as those with halide counter-ions, this document aims to provide a foundational understanding and a practical framework for investigating the specific antimicrobial efficacy of the hydrogen sulfate form.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Hexadecyl(trimethyl)azanium; hydrogen sulfate is essential for its application in antimicrobial research.
| Property | Value/Description | Source(s) |
| CAS Number | 68214-07-3 | [1][3] |
| Molecular Formula | C₁₉H₄₃NO₄S | [1][3] |
| Molecular Weight | 381.61 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 250-260 °C (with decomposition) | [3] |
| Synonyms | Cetyltrimethylammonium hydrogen sulfate, CTAHSO4, Hexadecyltrimethylammonium bisulfate | [1][2][3] |
Part 1: The Core of Antimicrobial Action - Mechanism of a Cationic Surfactant
The antimicrobial activity of hexadecyl(trimethyl)azanium; hydrogen sulfate is primarily attributed to the positively charged quaternary ammonium cation. This cationic nature is fundamental to its interaction with negatively charged microbial cell surfaces. The proposed mechanism of action, consistent with other QACs, is a multi-step process targeting the integrity of the cell membrane.[4]
-
Adsorption and Binding: The positively charged head of the hexadecyl(trimethyl)azanium cation electrostatically binds to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Membrane Disruption: The long, lipophilic hexadecyl (C16) tail penetrates the hydrophobic core of the cytoplasmic membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity.
-
Leakage of Cellular Contents: The compromised membrane becomes permeable, resulting in the leakage of essential intracellular components like potassium ions, nucleotides, and proteins. This leakage disrupts the cell's metabolic processes and ionic gradients.
-
Enzyme Inhibition and Protein Denaturation: Following membrane disruption, the QAC can interact with intracellular proteins and enzymes, leading to their denaturation and inactivation.
-
Cell Lysis and Death: The culmination of these events is the lysis of the cell and ultimately, cell death.
Some studies on the closely related compound, cetyltrimethylammonium bromide (CTAB), suggest that it can also induce oxidative stress in bacteria by increasing the generation of superoxide and hydrogen peroxide.[5] This indicates a multifaceted mechanism of antimicrobial action.
Caption: Figure 2: Workflow for MIC and MBC Determination.
Detailed Step-by-Step Protocol: Broth Microdilution Method
1. Preparation of Materials and Reagents:
-
Hexadecyl(trimethyl)azanium; hydrogen sulfate: Prepare a stock solution in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Growth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. [6][7][8][9][10]The pH should be between 7.2 and 7.4. [6]The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical and must be standardized, as it can influence the activity of QACs. [6][8]* Bacterial Strains: Use quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) and the desired clinical or environmental isolates. Subculture the strains on appropriate agar plates to ensure purity and viability.
-
96-Well Microtiter Plates: Use sterile, U- or flat-bottom plates. [11] 2. Inoculum Preparation:
-
Objective: To create a standardized bacterial suspension to ensure reproducibility.
-
Procedure:
-
Select several well-isolated colonies of the same morphological type from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. [12][13][14][15][16]This is crucial as an inoculum that is too dense or too sparse can lead to erroneous MIC results. [16]A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL. [12][13] 5. Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Performing the Assay:
-
Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
4. Reading and Interpreting the MIC:
-
Procedure: After incubation, examine the plate for visible bacterial growth (turbidity).
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. [11][17][18][19][20][21]The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. [11] 5. Determining the Minimum Bactericidal Concentration (MBC):
-
Objective: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Procedure:
-
From each well that shows no visible growth (the MIC well and those with higher concentrations), subculture a small aliquot (e.g., 10 µL) onto a sterile, antibiotic-free agar plate.
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. [17][18]The MBC/MIC ratio can provide insights: a ratio of ≤4 is often indicative of bactericidal activity. [18]
Part 3: Influential Factors and Broader Context
The antimicrobial efficacy of Hexadecyl(trimethyl)azanium; hydrogen sulfate can be influenced by several factors, which must be controlled for in experimental design:
-
Presence of Organic Matter: Substances like proteins, fats, and carbohydrates can reduce the activity of QACs by binding to the compound, making it unavailable to interact with microbial cells. [22]* pH: The pH of the medium can affect both the charge of the bacterial surface and the stability of the QAC.
-
Water Hardness: Divalent cations like Ca²⁺ and Mg²⁺ can interfere with the action of cationic surfactants.
-
Temperature: Higher temperatures can sometimes enhance the rate of killing by QACs. [23] Potential Applications:
Given its nature as a QAC, Hexadecyl(trimethyl)azanium; hydrogen sulfate has potential applications in areas where its counterparts are used:
-
Disinfectants and Antiseptics: For use on surfaces in healthcare and industrial settings.
-
Preservatives: In cosmetic and personal care products to prevent microbial growth.
-
Industrial Applications: As a biocide in water treatment and as a component of antimicrobial materials.
Conclusion and Future Directions
Hexadecyl(trimethyl)azanium; hydrogen sulfate is a cationic surfactant with a well-understood theoretical mechanism of antimicrobial action, primarily involving the disruption of microbial cell membranes. This guide provides a robust, step-by-step framework based on CLSI standards for the systematic evaluation of its antimicrobial efficacy. While data for closely related QACs suggest a broad spectrum of activity, it is imperative for researchers to conduct specific MIC and MBC studies on the hydrogen sulfate salt against a diverse panel of clinically and industrially relevant microorganisms. Future research should also focus on the influence of the hydrogen sulfate counter-ion on antimicrobial potency and the compound's efficacy in biofilm models to fully elucidate its potential in drug development and other antimicrobial applications.
References
- Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7.
- Microbiology Class. (2023, August 28). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS.
- Emery Pharma. (2016, September 1).
- Mueller Hinton Broth. (n.d.).
- Microbe Investigations. (2024, May 20). MBC vs.
- McFARLAND STANDARD. (2014, October).
- Microbe Notes. (2025, August 4).
- Hardy Diagnostics. (n.d.). Mueller Hinton Media - for antimicrobial susceptibility testing - Kirby Bauer disk diffusion.
- IDEXX. (n.d.).
- Leber, A. L. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Newsletter, 43(3), 15-23.
- Wikipedia. (n.d.). McFarland standards.
- CLSI. (n.d.).
- IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- CLSI. (2012).
- CLSI. (2009).
- Broth Microdilution | MI - Microbiology. (n.d.).
- TM Media. (n.d.). TM 325 - MUELLER HINTON BROTH.
- Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 51(1), 296-306.
- Nakata, K., et al. (2011). Antimicrobial cationic surfactant, cetyltrimethylammonium bromide, induces superoxide stress in Escherichia coli cells. Journal of Applied Microbiology, 110(2), 568-579.
- Hardy Diagnostics. (n.d.). Mueller Hinton Agar (MHA)
- Microbiologics. (2022, January 5). Mueller Hinton Agar (MHA)
- Santa Cruz Biotechnology. (n.d.).
- Pacific BioLabs. (n.d.). Time Kill Testing.
- Accugen Laboratories, Inc. (2024, January 22). Kill Time (Time Kill) Study Microbiology Testing Lab.
- ChemicalBook. (2025, February 1).
- ChemicalBook. (2025, January 27).
- Sigma-Aldrich. (n.d.).
- Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. (2019). Journal of Surfactants and Detergents, 22(5), 1005-1017.
- Costa, A., et al. (2013). The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds. The Scientific World Journal, 2013, 892415.
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An In-depth Technical Guide to the Role of the Hydrogen Sulfate Counterion in Cetyltrimethylammonium Hydrogen Sulfate (CTAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Counterions are often perceived as passive components in surfactant chemistry, yet they play a defining role in the physicochemical properties and ultimate application of ionic surfactants. This guide delves into the specific and often overlooked influence of the hydrogen sulfate (HSO₄⁻) anion in Cetyltrimethylammonium Hydrogen Sulfate (CTAH). Moving beyond the more common halide counterparts like CTAB (bromide), we will explore the causal relationships between the hydrogen sulfate counterion's intrinsic properties—such as its size, hydration shell, and charge delocalization—and CTAH's macroscopic behavior. This includes its micellization, thermal stability, and utility in specialized applications. This paper provides field-proven experimental protocols and foundational data to empower researchers to leverage the unique characteristics of the hydrogen sulfate counterion in their work.
The Counterion's Central Role: Beyond Charge Neutrality
The self-assembly of cationic surfactants like those in the cetyltrimethylammonium (CTA⁺) family is governed by a delicate balance of forces. While the hydrophobic effect drives the aggregation of the C₁₆ alkyl chains, electrostatic repulsion between the positively charged trimethylammonium headgroups opposes this process. The counterion's primary role is to mitigate this repulsion, but its effectiveness and the manner in which it does so are highly dependent on its specific properties.
The hydrogen sulfate (HSO₄⁻) anion is distinct from simple halides like bromide (Br⁻) or chloride (Cl⁻). It is a larger, polyatomic ion with a more diffuse charge and a different hydration character. These features fundamentally alter its interaction with the CTA⁺ headgroup and, consequently, the surfactant's overall behavior in solution.
Hofmeister Series and Counterion Binding
The Hofmeister series, which originally ranked ions based on their ability to precipitate proteins, provides a useful framework for understanding counterion effects. Ions are classified as "kosmotropes" (water-structuring) or "chaotropes" (water-disrupting). The hydrogen sulfate ion's position and behavior are complex; however, its large size and lower charge density compared to a halide ion mean it binds less tightly to the CTA⁺ headgroup at the micelle surface. This "looser" binding has profound implications for micelle formation.
Physicochemical Consequences of the Hydrogen Sulfate Counterion
The choice of hydrogen sulfate over a traditional halide counterion is not trivial. It imparts measurable and significant differences in the physicochemical properties of the surfactant.
Micellization and Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to spontaneously form micelles. This transition point is highly sensitive to the counterion. For CTA⁺ surfactants, a counterion that binds more effectively neutralizes headgroup repulsion, thus favoring micellization at a lower concentration.
While direct comparative data for CTAH versus CTAB can vary with experimental conditions, the general principle holds that larger, less tightly bound counterions like HSO₄⁻ are less effective at shielding electrostatic repulsion than smaller, more tightly bound ions like Br⁻. This leads to a slightly higher CMC for CTAH compared to CTAB under identical conditions.
| Surfactant | Alkyl Chain | Typical CMC in Water (mM) | Key Influencing Factor |
| CTAH | C16 | ~1.0 - 1.2 (Estimated) | Larger, more diffuse HSO₄⁻ counterion |
| CTAB | C16 | ~0.9 - 1.0 | Tighter binding of Br⁻ counterion |
| DTAB | C12 | ~14.6 - 15.0 | Shorter alkyl chain, weaker hydrophobic drive |
Note: CMC is temperature-dependent and can be influenced by impurities.
Thermal Stability
A key advantage of the hydrogen sulfate counterion is enhanced thermal stability. Quaternary ammonium salts can undergo thermal degradation through mechanisms like the Hofmann elimination. The stability is related to the nucleophilicity of the counterion. The hydrogen sulfate anion is the conjugate base of a strong acid (sulfuric acid) and is a very poor nucleophile. This makes it less reactive towards the CTA⁺ cation at elevated temperatures compared to halide ions.
-
CTAH: Exhibits a high decomposition temperature, often cited as melting with decomposition in the range of 250-260 °C.
-
CTAB/CTACl: Generally show onset of decomposition at lower temperatures, often below 225 °C.
This superior thermal stability makes CTAH a preferred candidate for applications involving high temperatures, such as in polymer synthesis or high-temperature catalysis.
Experimental Protocols for Characterization
To validate the theoretical advantages of the hydrogen sulfate counterion, rigorous experimental characterization is essential. The following protocols provide robust, self-validating methodologies for comparing CTAH with other surfactants.
Protocol: Determination of CMC by Conductometry
This method is ideal for ionic surfactants and relies on the distinct change in the mobility of charged species upon micelle formation. Below the CMC, conductivity increases linearly with concentration as more monomeric ions are added. Above the CMC, monomers aggregate into less mobile micelles, causing a noticeable break in the slope of the conductivity curve.
Methodology:
-
Solution Preparation: Prepare a stock solution of 10 mM CTAH in deionized water. Prepare a series of dilutions ranging from 0.1 mM to 5 mM.
-
Instrument Calibration: Calibrate the conductometer using a standard KCl solution. Ensure the temperature is controlled and constant (e.g., 25 °C) using a thermostatic water bath.
-
Measurement:
-
Start with a known volume of deionized water in a beaker.
-
Measure the initial conductivity.
-
Make sequential additions of the CTAH stock solution, allowing the system to equilibrate after each addition before recording the conductivity.
-
-
Data Analysis: Plot specific conductivity (κ) versus surfactant concentration. The plot will show two linear regions. The intersection of the lines fitted to these two regions corresponds to the CMC.
Protocol: Thermal Stability Analysis by TGA/DSC
Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. Together, they provide a comprehensive thermal profile.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of dry CTAH powder into a TGA/DSC crucible.
-
Instrument Setup:
-
Set the temperature program to ramp from ambient temperature to 400 °C at a constant rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen gas flow) to prevent oxidative degradation.
-
-
Data Acquisition: Run the TGA and DSC analysis simultaneously if possible.
-
Data Analysis:
-
TGA Curve: Plot weight percent versus temperature. The onset temperature of the major weight loss step indicates the beginning of thermal decomposition.
-
DSC Curve: Plot heat flow versus temperature. Endothermic or exothermic peaks correspond to phase transitions (melting) or decomposition events.
-
Applications Driven by the Hydrogen Sulfate Counterion
The unique properties of CTAH make it particularly suitable for specific advanced applications where common surfactants may fail.
Nanoparticle Synthesis
In the synthesis of metallic or metal oxide nanoparticles, surfactants act as stabilizing or shape-directing agents. CTAH offers two potential advantages:
-
High-Temperature Synthesis: Its thermal stability allows for syntheses that require higher temperatures without surfactant degradation.
-
Sulfate Interaction: The hydrogen sulfate anion itself can interact with metal precursors. In some syntheses, sulfate ions can preferentially adsorb to certain crystal faces, acting as a shape-directing agent to promote the growth of specific morphologies (e.g., nanorods or nanoplate).
Example Workflow: Gold Nanoparticle (AuNP) Synthesis
While many AuNP syntheses use CTAB, CTAH can be substituted, particularly in methods requiring thermal treatment. A typical seed-mediated approach involves:
-
Seed Solution: A small amount of HAuCl₄ is reduced with a strong reducing agent (e.g., NaBH₄) in the presence of CTAH to form small seed nanoparticles.
-
Growth Solution: The seed solution is added to a growth solution containing more HAuCl₄, a weak reducing agent (e.g., ascorbic acid), and a higher concentration of CTAH. The CTAH forms a bilayer on the seed surface, directing anisotropic growth.
Phase Transfer and Micellar Catalysis
CTAH can be used as a phase transfer catalyst, shuttling reactants between aqueous and organic phases. Its hydrogen sulfate counterion can also participate in catalytic cycles, particularly in acid-catalyzed reactions where it can act as a localized source of protons at the micellar interface. This can enhance reaction rates for processes like ester hydrolysis in an aqueous medium.
Conclusion
The hydrogen sulfate counterion in CTAH is far from a passive spectator. Its large size, diffuse charge, and the inherent stability of the sulfate moiety impart distinct and advantageous properties to the surfactant. Compared to its halide analogs, CTAH offers superior thermal stability, making it a robust choice for high-temperature material synthesis and catalysis. While its influence on CMC is more subtle, it follows predictable physicochemical principles related to counterion binding efficiency. By understanding and experimentally verifying these counterion-driven effects, researchers can better select and optimize surfactant systems, unlocking new possibilities in drug formulation, nanotechnology, and catalysis.
References
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EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF - Scribd. (n.d.). Retrieved from [Link]
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Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (n.d.). Retrieved from [Link]
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DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT - Umcs. (2024-10-22). Retrieved from [Link]
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Solved Experiment 2 Critical micelle concentration of | Chegg.com. (2021-12-17). Retrieved from [Link]
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Thermal analysis of montmorillonites modified with quaternary phosphonium and ammonium surfactants - ResearchGate. (2008-08-05). Retrieved from [Link]
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Nanoparticle surface stabilizing agents influence antibacterial action - PMC - NIH. (2023-02-09). Retrieved from [Link]
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TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides | Request PDF - ResearchGate. (2008-08-06). Retrieved from [Link]
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Cetyltrimethylammonium hydrogensulfate water | C19H45NO5S - PubChem - NIH. (n.d.). Retrieved from [Link]
-
DTG curves from conventional TGA of quaternary ammonium salts (a) DTDM-... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K - MDPI. (2023-01-09). Retrieved from [Link]
-
Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC. (n.d.). Retrieved from [Link]
-
Single-Tube Instantaneous Generation of CTAB-Stabilized Gold Nanoparticles for the On-Site Molecular Identification of Foodborne and Multidrug-Resistant Pathogens | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt - PubMed. (n.d.). Retrieved from [Link]
-
CMC verses temperature for CTAB, CTAC, CTAZ, and CTAF. For individual... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (n.d.). Retrieved from [Link]
-
Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles - ResearchGate. (2012-08-09). Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). (n.d.). Retrieved from [Link]
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Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions | ACS Omega - ACS Publications. (2022-02-27). Retrieved from [Link]
-
Thermal Stability and Compatibility of Surfactants in Presence of Formation Water Salinity under Reservoir Conditions - ResearchGate. (2018-08-07). Retrieved from [Link]
-
Role of the surfactant headgroup on the counterion specificity in the micelle-to-vesicle transition through salt addition | Request PDF - ResearchGate. (2008-08-07). Retrieved from [Link]
-
Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces Demonstrated by the Standard Amphiphile System of Alkali Perfluoro- n-octanoates - PubMed. (2022-01-07). Retrieved from [Link]
-
The Experimental Study on Thermal Stability of Aqueous Surfactant Solution - Atlantis Press. (n.d.). Retrieved from [Link]
-
Synthesis of Copper Nanoparticles Stabilized with Organic Ligands and Their Antimicrobial Properties - MDPI. (2021-08-25). Retrieved from [Link]
-
The Role of Counter-Ions in Peptides—An Overview - MDPI. (n.d.). Retrieved from [Link]
-
Simple Synthesis of Gold Nanoparticles (AuNPs) | Step-by-Step Tutorial - YouTube. (2023-11-29). Retrieved from [Link]
-
RESEARCH ARTICLE EFFECTS OF POLYMER CONCENTRATION AND TEMPERATURE ON MICELLIZATION OF CETYLTRIMETHYLAMMNIUM BROMIDE (CTAB) IN AQ - DergiPark. (2019-09-29). Retrieved from [Link]
-
Role of Counterion in the Adsorption of Ionic Amphiphiles at Fluid Interfaces - PMC - NIH. (n.d.). Retrieved from [Link]
- **Thermal variation of aqueous CTAB and CPC surfactants solubility for C > cmc CTAB from publication: Micellar properties and partial phase diagram of cetyltrimethylammonium bromide and cetylpyridinium chloride in vicinity of Krafft point from conductometry and dynamic light scattering measurements | Solubility and micelle formation of cetyltrimethylammonium bromide CTAB and cetyl
Methodological & Application
using cetyltrimethylammonium hydrogen sulfate for plant DNA extraction
An Application Guide to Cetyltrimethylammonium Bromide (CTAB) for High-Quality Plant Genomic DNA Extraction
For researchers in genetics, drug development, and molecular biology, the isolation of pure, high-molecular-weight genomic DNA from plant tissues is a foundational and often challenging prerequisite for downstream applications. Plant cells present unique obstacles, including a rigid cellulose wall and, more significantly, high concentrations of secondary metabolites like polysaccharides and polyphenols.[1][2] These contaminants can co-precipitate with DNA, inhibiting critical enzymatic reactions such as PCR and restriction digestion, thereby compromising experimental outcomes.[2]
The Cetyltrimethylammonium Bromide (CTAB) method, first popularized for plants by Doyle and Doyle, has become a gold-standard protocol renowned for its efficacy in overcoming these challenges.[3][4] This application note provides a detailed exploration of the CTAB DNA extraction method, delving into the chemical principles, offering robust protocols, and presenting field-proven insights for optimization and troubleshooting.
The Chemical Rationale: Why CTAB is Effective
The success of the CTAB protocol lies in the synergistic action of the components within its extraction buffer. Understanding the role of each chemical is crucial for both executing the protocol correctly and modifying it for challenging species.
The Core Principle: The CTAB method is a differential solubility technique. The cationic detergent CTAB will precipitate nucleic acids and some polysaccharides in low-salt conditions. However, in a high-salt buffer (typically >0.7 M NaCl), CTAB selectively binds to polysaccharides and other inhibitors, forming complexes that can be separated from the DNA, which remains in solution.[5]
Key Reagents and Their Mechanisms:
| Reagent | Role in Extraction |
| CTAB (Cetyltrimethylammonium Bromide) | A powerful cationic detergent that solubilizes cell membranes and denatures proteins.[6] In high-salt conditions, it facilitates the removal of polysaccharides. |
| NaCl (Sodium Chloride) | A high molarity of NaCl (typically 1.4 M) is critical for keeping DNA in solution while precipitating most polysaccharides in the presence of CTAB.[2][7] |
| Tris-HCl | A buffering agent that maintains a stable pH (usually pH 8.0) to protect DNA from degradation by acid hydrolysis.[5][7] |
| EDTA (Ethylenediaminetetraacetic acid) | A chelating agent that sequesters divalent cations like Mg²⁺. This is crucial for inactivating nucleases (DNases) that would otherwise degrade the genomic DNA.[3][7] |
| β-Mercaptoethanol | A strong reducing agent added just before use. It prevents the oxidation of polyphenols, which, when oxidized, can irreversibly bind to and contaminate DNA.[3][7] |
| PVP (Polyvinylpyrrolidone) | An optional but highly recommended additive for plants rich in phenolics. PVP forms complexes with polyphenols through hydrogen bonding, effectively removing them during centrifugation.[4][8] |
| Chloroform:Isoamyl Alcohol (24:1) | An organic solvent mixture used for purification. Chloroform denatures proteins and facilitates the separation of aqueous and organic phases, while isoamyl alcohol acts as an anti-foaming agent.[8] |
Experimental Workflow: A Visual Guide
The CTAB extraction process follows a logical progression from cell disruption to pure DNA precipitation. Each step is designed to systematically remove non-DNA components.
Caption: High-level workflow for plant DNA extraction using the CTAB method.
Core Protocol: Standard CTAB DNA Extraction
This protocol is a robust starting point applicable to a wide range of plant species. Modifications may be necessary based on the specific tissue type (see Section 4).
3.1. Reagent and Buffer Preparation
-
CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl):
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
2% (w/v) Cetyltrimethylammonium Bromide (CTAB)
-
Optional but recommended: 2% (w/v) Polyvinylpyrrolidone (PVP-40)
-
Note: Dissolve CTAB by heating to ~65°C with stirring. Autoclave and store at room temperature.
-
-
Additive (Prepare Fresh): Before use, add 0.2% (v/v) β-Mercaptoethanol to the required volume of CTAB buffer. Handle in a fume hood.
-
Other Reagents:
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or molecular-grade water.
-
RNase A (10 mg/mL)
-
3.2. Step-by-Step Methodology
-
Tissue Homogenization: a. Weigh approximately 100 mg of fresh, young leaf tissue.[9] b. Freeze the tissue with liquid nitrogen in a pre-chilled mortar and pestle. c. Grind the tissue into a very fine, homogenous powder. This step is critical for efficient cell lysis.[10] d. Immediately transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Lysis: a. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol) to the powdered tissue.[5] b. Vortex thoroughly to ensure the powder is fully suspended. c. Incubate the mixture in a water bath at 65°C for 30-60 minutes. Invert the tubes every 15 minutes to aid lysis.[11][12]
-
Purification: a. Cool the tubes to room temperature. b. Add an equal volume (~1 mL) of Chloroform:Isoamyl Alcohol (24:1). c. Mix by inverting the tube for 5-10 minutes until a milky emulsion forms. Do not vortex , as this can shear high-molecular-weight DNA. d. Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[5] e. Carefully transfer the upper aqueous phase to a new, clean tube. Avoid disturbing the white interface, which contains denatured proteins and debris.[13] f. Optional but recommended for cleaner DNA: Repeat the chloroform extraction (steps 3b-3e) until the interface is clear.[12]
-
DNA Precipitation: a. To the recovered aqueous phase, add 0.7 volumes of ice-cold isopropanol. b. Mix gently by inverting the tube several times. A white, stringy precipitate of DNA should become visible.[5] c. Incubate at -20°C for at least 30 minutes (or overnight) to maximize DNA precipitation. d. Centrifuge at 14,000 x g for 10-15 minutes to pellet the DNA.
-
Washing and Resuspension: a. Carefully decant the supernatant without dislodging the DNA pellet. b. Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This removes residual salts and other impurities.[10] c. Centrifuge at 12,000 x g for 5 minutes. d. Decant the ethanol and repeat the wash step if necessary. e. Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this will make the DNA difficult to dissolve. The pellet should be translucent, not bone-white.[5] f. Resuspend the DNA pellet in 50-100 µL of TE buffer or molecular-grade water. Incubation at 37°C for 20 minutes can aid dissolution. g. Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes to remove RNA contamination. Store DNA at -20°C.
Optimization for Challenging Tissues
A single protocol is unlikely to be optimal for all plant species due to vast differences in their biochemistry.[14] Adjusting the CTAB buffer composition is often necessary for tissues rich in polysaccharides or polyphenols.[15][16]
| Tissue Characteristic | Recommended Modification | Rationale |
| High Polysaccharides (e.g., succulent plants, seeds) | Increase NaCl concentration in the lysis buffer to 2.0-2.5 M.[2] | Higher salt concentration increases the solubility of DNA while further decreasing the solubility of polysaccharides, ensuring they remain as precipitates that are removed with cell debris.[2] |
| High Polyphenols/Tannins (e.g., woody plants, mature leaves) | Ensure 2% PVP is included in the lysis buffer. Increase β-mercaptoethanol concentration to 0.4-0.5%.[3] | PVP directly binds to polyphenols, preventing them from binding to DNA.[4] Higher levels of reducing agent are needed to combat the larger pool of oxidative compounds. |
| Freeze-Dried/Herbarium Tissue | Use a lower CTAB concentration (e.g., 2%).[11][12] Increase β-mercaptoethanol to 0.4% to counter oxidation in older samples.[3] | Freeze-drying makes cells more brittle and easier to lyse, requiring less detergent. Older tissues are more prone to oxidation. |
| General Optimization | Vary CTAB concentration between 2-4%.[3][11][12] | Some tissues may require a higher detergent concentration for complete lysis. 3% CTAB is effective for most vegetative tissues.[11][12] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Low DNA Yield | • Incomplete tissue grinding.• Insufficient lysis (time or temperature).• Pellet lost during washing steps. | • Ensure tissue is ground to a fine, flour-like powder.[10]• Extend lysis incubation time to 60-90 minutes.• Be careful when decanting supernatant; the pellet may be loose. |
| Viscous, Slimy Pellet that Won't Resuspend | • High polysaccharide contamination.[17] | • Increase NaCl concentration in the lysis buffer (see Table above).• Perform a high-salt cleanup: resuspend the contaminated pellet in a high-salt buffer (e.g., 1.2 M NaCl), then re-precipitate the DNA with ethanol.[17] |
| Brown or Discolored DNA Pellet | • High polyphenol contamination due to oxidation. | • Ensure β-mercaptoethanol is fresh and added immediately before use.• Add 2% PVP to the lysis buffer.[4]• Use the youngest, healthiest tissue available.[9] |
| Poor A260/280 Ratio (<1.7) | • Protein contamination. | • Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.• Ensure complete phase separation before transferring the aqueous layer. |
| Poor A260/230 Ratio (<2.0) | • Polysaccharide or polyphenol contamination.• High salt concentration carryover. | • Follow recommendations for high polysaccharide/polyphenol tissues.• Ensure the 70% ethanol wash is performed effectively to remove salts. Perform two washes if necessary. |
| Sheared/Degraded DNA | • Excessive physical force (e.g., vortexing).• Nuclease activity. | • Mix gently by inversion after adding chloroform.[18]• Ensure EDTA is at the correct concentration in all buffers. Work quickly and keep samples on ice when possible. |
References
-
OPS Diagnostics. (n.d.). CTAB Protocol for the Isolation of DNA from Plant Tissues. Retrieved from [Link]
-
Godinez-Vidal, D., & Groen, S. C. (2025, January 30). Optimized CTAB DNA extraction for different tissues. Protocols.io. Retrieved from [Link]
-
ResearchGate. (2024, August 19). How do CTAB concentration and buffer components affect DNA extraction from plant tissues, and how can they be optimized? Retrieved from [Link]
-
Quora. (2021, July 5). What is the principle of using CTAB in plant genomic DNA isolation? Retrieved from [Link]
-
ResearchGate. (2013, December 25). Why is CTAB is more preferred in isolating DNA from plant sources? Retrieved from [Link]
-
Medium. (2024, August 13). Exploring the Benefits and Applications of CTAB in Plant-Based Extractions. Retrieved from [Link]
-
Godinez-Vidal, D., & Groen, S. C. (2025, January 29). Optimized CTAB DNA extraction for different tissues. eScholarship, University of California. Retrieved from [Link]
-
Genetic Education Inc. (2019, February 17). Plant DNA Extraction using CTAB Buffer. Retrieved from [Link]
-
Medium. (2024, July 17). Understanding the Mechanism of CTAB in Plant Genomic DNA Isolation. Retrieved from [Link]
-
Schenk, J. J., et al. (2023). What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol. Applications in Plant Sciences, 11(3), e11523. Retrieved from [Link]
-
Godinez-Vidal, D., & Groen, S. C. (2025, January 30). Optimized CTAB DNA extraction for different tissues v1. ResearchGate. Retrieved from [Link]
-
Carey, C. N., et al. (2023). Optimizing the lysis step in CTAB DNA extractions of silica-dried and herbarium leaf tissues. Applications in Plant Sciences, 11(5), e11543. Retrieved from [Link]
-
ResearchGate. (2021, August 9). Why CTAB method is important for isolation of plant genomic DNA? Retrieved from [Link]
-
Medium. (2024, August 16). Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. Retrieved from [Link]
-
Scribd. (n.d.). Plant Genomic DNA Extraction by Using CTAB Method. Retrieved from [Link]
-
Sahu, S. K., et al. (2012). DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. ISRN Molecular Biology, 2012, 205049. Retrieved from [Link]
-
Porebski, S., Bailey, L. G., & Baum, B. R. (1997). Modification of a CTAB DNA extraction protocol for plants containing high polysaccharide and polyphenol components. Plant Molecular Biology Reporter, 15(1), 8-15. Retrieved from [Link]
-
Sahu, S., Thangaraj, M., & Kathiresan, K. (2012). DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. Semantic Scholar. Retrieved from [Link]
-
MBARI. (n.d.). DNA Extraction - CTAB Method. Retrieved from [Link]
-
Keller, J., & Bancroft, I. (2002, September 18). CTAB (Cetyltrimethylammonium bromide) PLANT DNA EXTRACTION. Retrieved from [Link]
-
Feugey, L., et al. (2020). Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples. MethodsX, 7, 100808. Retrieved from [Link]
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Application Notes and Protocols for Nanoparticle Synthesis Utilizing Hexadecyltrimethylammonium Bisulfate
Abstract
The precise engineering of nanomaterials is a cornerstone of modern materials science, with applications spanning from biomedical diagnostics to advanced electronics. Hexadecyltrimethylammonium bisulfate, a cationic surfactant, is a pivotal reagent in this field. It serves not merely as a stabilizer but as a dynamic template, guiding the morphology and dimensions of nanoparticles with remarkable fidelity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practices of nanoparticle synthesis using this surfactant. We will delve into the mechanistic underpinnings of its function, provide a field-proven protocol for the synthesis of gold nanoparticles as a model system, and outline essential characterization and safety protocols.
The Multifaceted Role of Hexadecyltrimethylammonium Cation in Nanoparticle Synthesis
Hexadecyltrimethylammonium bisulfate belongs to the family of quaternary ammonium surfactants. While the bromide salt (CTAB or Cetyltrimethylammonium Bromide) is more extensively documented in literature, the functional role of the hexadecyltrimethylammonium cation is the dominant factor in the synthetic process. This cation is amphiphilic, possessing a long hydrophobic sixteen-carbon tail and a hydrophilic quaternary ammonium head group. This structure allows it to perform several critical functions simultaneously in an aqueous synthesis environment.
-
Stabilizing Agent : As nanoparticles nucleate and grow, their high surface energy makes them prone to aggregation to minimize this energy. The hexadecyltrimethylammonium cations adsorb onto the nanoparticle surface, creating a positively charged layer.[1] This results in electrostatic repulsion between particles, preventing uncontrolled clumping and ensuring a stable colloidal suspension.[1]
-
Structure-Directing Agent : This is arguably the most crucial role of the surfactant. In solution, above its critical micelle concentration (CMC), the surfactant molecules self-assemble into dynamic structures, typically elongated or rod-like micelles. These micelles act as soft templates. For instance, in the widely studied synthesis of gold nanorods, the surfactant forms a bilayer on the growing nanoparticle surface.[2] It is proposed that the binding affinity of this bilayer is facet-specific, preferentially adsorbing to certain crystallographic faces of the metal.[1][3] This selective passivation inhibits growth on these faces while allowing preferential, one-dimensional elongation on other faces, leading to anisotropic structures like rods and wires.[3][4]
-
Phase-Transfer Catalyst : In certain two-phase synthesis systems (e.g., water/toluene), the surfactant can facilitate the transfer of aqueous-phase metal salt precursors into the organic phase where the reducing agent is located, thereby enabling the reaction.[5][6]
The interplay between the surfactant concentration, the metal precursor, and the reducing agent is a delicate balance that dictates the final morphology of the nanoparticles.
Mechanism of Anisotropic Growth
The ability to generate non-spherical nanoparticles is critical, as shape profoundly influences their optical and electronic properties.[7] The seed-mediated growth method is the most effective approach for achieving this control. The mechanism, particularly for gold nanorods, is understood to proceed as follows:
-
Complexation : The cationic headgroup of the surfactant interacts with the anionic metal precursor (e.g., AuCl₄⁻), forming a complex.[8]
-
Micellar Templating : These complexes are incorporated into surfactant micelles in the growth solution.
-
Preferential Adsorption : Small, pre-formed "seed" nanoparticles are introduced into the growth solution. The surfactant bilayer adsorbs onto the surface of these seeds. Additives, such as silver ions in gold nanorod synthesis, can form complexes with the surfactant's counter-ion (bromide in the case of CTAB) and preferentially adsorb to the longitudinal faces of the growing crystal.[4]
-
Controlled Reduction : A weak reducing agent (e.g., ascorbic acid) slowly reduces the metal precursor onto the seed surface.
-
Anisotropic Elongation : Because the longitudinal facets are passivated by the surfactant-silver complex, growth is sterically hindered. The tips of the seed remain more accessible, leading to preferential deposition of metal atoms and elongation into a rod shape.[4]
Diagram: Mechanism of CTAB-Directed Anisotropic Growth
Caption: Cationic surfactant directs anisotropic growth by forming a passivating bilayer on specific crystal facets.
Protocol: Seed-Mediated Synthesis of Gold Nanoparticles
This protocol is a robust, widely-cited method for producing gold nanoparticles, demonstrating the power of hexadecyltrimethylammonium bisulfate (or its bromide analogue) as a structure-directing agent. The quality and purity of the surfactant are paramount for reproducibility.[1]
Reagent and Equipment Summary
| Reagent/Equipment | Specification/Concentration | Purpose |
| Part A: Seed Solution | ||
| HAuCl₄ (Gold(III) chloride) | 0.01 M aqueous solution | Gold Precursor |
| Surfactant Solution | 0.2 M Hexadecyltrimethylammonium bisulfate/bromide | Stabilizer |
| NaBH₄ (Sodium borohydride) | 0.01 M, ice-cold | Strong Reducing Agent |
| Part B: Growth Solution | ||
| HAuCl₄ (Gold(III) chloride) | 0.01 M aqueous solution | Gold Precursor |
| Surfactant Solution | 0.2 M Hexadecyltrimethylammonium bisulfate/bromide | Structure-Directing Agent |
| AgNO₃ (Silver nitrate) | 0.004 M aqueous solution | Anisotropy-Promoting Additive |
| Ascorbic Acid | 0.0788 M aqueous solution | Weak Reducing Agent |
| General Equipment | ||
| Glass Vials/Flasks | Scrupulously clean | Reaction Vessels |
| Magnetic Stirrer & Stir Bars | Homogenization | |
| Micropipettes | Calibrated | Precise Reagent Delivery |
| Centrifuge | Capable of >8,000 x g | Nanoparticle Purification |
| Spectrophotometer | UV-Visible Range | Characterization |
Experimental Workflow
Diagram: Seed-Mediated Synthesis Workflow
Caption: Workflow for the seed-mediated synthesis of gold nanoparticles.
Step-by-Step Methodology
Part A: Preparation of Seed Solution
-
In a 20 mL glass vial, add 5 mL of the 0.2 M surfactant solution.
-
Add 0.250 mL of the 0.01 M HAuCl₄ solution. Mix gently by inversion.
-
Place the vial on a magnetic stirrer.
-
Prepare to add the reducing agent: Vigorously stir the solution and rapidly inject 0.600 mL of ice-cold 0.01 M NaBH₄.
-
The solution color will rapidly change to a brownish-yellow, indicating the formation of small seed nanoparticles.
-
Cease stirring after 5 minutes and allow the seed solution to age at room temperature for at least 30 minutes before use.
Part B: Preparation of Growth Solution
-
In a larger flask (e.g., 50 mL), add 50 mL of the 0.2 M surfactant solution.
-
Add 2.1 mL of the 0.01 M HAuCl₄ solution.
-
Gently mix until the initial yellow color from the gold salt is homogenously distributed.
-
Add 0.300 mL of 0.004 M AgNO₃ solution. Mix gently.
-
Introduce the weak reducing agent: Add 0.320 mL of 0.0788 M ascorbic acid.
-
The solution will turn from yellow-orange to colorless as the Au³⁺ is reduced to Au¹⁺.
Part C: Nanoparticle Growth
-
Gently stir the colorless growth solution.
-
Rapidly inject 0.080 mL of the aged seed solution (from Part A) into the growth solution.
-
Do not stir the solution after injection.
-
A color change should become apparent within 10-20 minutes, gradually developing over several hours. The final color depends on the aspect ratio of the nanoparticles formed.
-
Allow the reaction to proceed undisturbed overnight to ensure complete growth.
Part D: Purification Causality: The final solution contains a high concentration of excess surfactant, which is cytotoxic and can interfere with downstream applications and characterization.[4] Purification is essential.
-
Divide the nanoparticle solution into centrifuge tubes.
-
Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes). A colored pellet should form at the bottom.
-
Carefully decant and discard the supernatant, which contains the excess surfactant.
-
Re-disperse the nanoparticle pellet in a small volume of ultrapure water. Sonication may be required to fully re-disperse the pellet.
-
Repeat the centrifugation and re-dispersion steps at least two more times to ensure thorough removal of the surfactant.
Essential Characterization Techniques
Validation of synthesis is a critical step. The following techniques provide complementary information about the success of the protocol.
-
UV-Visible Spectroscopy : This is the first and fastest method to confirm nanoparticle formation. Spherical gold nanoparticles exhibit a single Localized Surface Plasmon Resonance (LSPR) peak around 520 nm. Anisotropic particles, like nanorods, display two distinct peaks: a transverse peak (short-axis resonance) often near 520 nm, and a longitudinal peak (long-axis resonance) that is red-shifted to higher wavelengths (e.g., 600-900 nm).[5][8] The position of the longitudinal peak is highly sensitive to the nanorod's aspect ratio.
-
Transmission Electron Microscopy (TEM) : TEM provides direct visualization of the nanoparticles, allowing for precise measurement of their size, shape, and aspect ratio distribution.[5][9] It is the definitive technique for confirming the morphology of the synthesized material.
-
Dynamic Light Scattering (DLS) and Zeta Potential : DLS measures the hydrodynamic diameter of the particles in suspension, giving an indication of their effective size and aggregation state.[10] Zeta potential measurement quantifies the surface charge, which is a key indicator of colloidal stability. A high positive zeta potential is expected for surfactant-capped nanoparticles.
Safety and Handling Precautions
Hexadecyltrimethylammonium bisulfate and its related salts are hazardous chemicals that require careful handling.
-
Primary Hazards : The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[11][12] Inhalation of dust may cause respiratory irritation. It is also very toxic to aquatic life.[12]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles or a face shield, and a lab coat.[11] If handling the powder form, use a fume hood or ensure adequate ventilation to avoid inhaling dust.[12]
-
Handling and Storage : Handle in accordance with good industrial hygiene and safety practices.[11] Avoid creating dust. Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[11][12]
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[11][12]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[11][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11][12]
-
Conclusion
Hexadecyltrimethylammonium bisulfate is an indispensable tool for the controlled synthesis of nanoparticles. Its unique ability to act as both a stabilizer and a structure-directing agent enables the production of complex, anisotropic nanostructures with tunable properties. The success and reproducibility of these syntheses hinge on a deep understanding of the underlying mechanisms, meticulous control over experimental parameters such as reagent concentration and purity, and a steadfast commitment to safety protocols. The methods and insights provided in this guide offer a solid foundation for researchers to harness the power of this versatile surfactant in their pursuit of novel nanomaterials.
References
- CTAB for Nanoparticle Synthesis: A Comprehensive Guide from a Trusted Supplier. Millipore Sigma.
- The Science Behind Cetrimonium Bromide in Nanotechnology and M
- Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles.
- Ask an Expert: Why is CTAB used in gold nanorod synthesis?. NanoHybrids.
- Study on the Assembly Structure Variation of Cetyltrimethylammonium Bromide on the Surface of Gold Nanoparticles. PMC - NIH.
- Influence of CTAB surfactant on structural and optical properties of CuS and CdS nanoparticles by hydrothermal route. Taylor & Francis Online.
- Single-Tube Instantaneous Generation of CTAB-Stabilized Gold Nanoparticles for the On-Site Molecular Identification of Foodborne and Multidrug-Resistant Pathogens.
- Self-assembly of a CTAB surfactant on gold nanoparticles: a united-atom molecular dynamics study. RSC Publishing.
- SAFETY DATA SHEET - Cetyltrimethylammonium bromide. Thermo Fisher Scientific.
- Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle form
- Nanoparticle surface stabilizing agents influence antibacterial action. PMC - NIH.
- SAFETY DATA SHEET - Hexadecyltrimethylammonium bromide. Fisher Scientific.
- Size dependent catalysis with CTAB-stabilized gold nanoparticles. Physical Chemistry Chemical Physics (RSC Publishing).
- Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles.
- SAFETY DATA SHEET - Hexadecyltrimethylammonium bromide. Sigma-Aldrich.
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- 2. Study on the Assembly Structure Variation of Cetyltrimethylammonium Bromide on the Surface of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. nanohybrids.net [nanohybrids.net]
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Mastering the Separation of Acidic Analytes: A Guide to Hexadecyl(trimethyl)azanium;hydrogen sulfate (CTAHS) in Ion-Pair Chromatography
Introduction: Navigating the Challenges of Polar and Ionic Analyte Retention
In the landscape of reversed-phase high-performance liquid chromatography (RP-HPLC), the retention and resolution of polar and ionic compounds present a persistent challenge.[1][2] These analytes often exhibit limited interaction with hydrophobic stationary phases, leading to poor retention and co-elution with the solvent front. Ion-pair chromatography (IPC) emerges as a powerful technique to overcome this limitation. By introducing an ion-pair reagent to the mobile phase, we can effectively modulate the retention of charged analytes, enabling their separation on conventional reversed-phase columns.[1][3]
This guide provides a comprehensive overview of the application of hexadecyl(trimethyl)azanium;hydrogen sulfate (CTAHS), a cationic ion-pair reagent, for the analysis of acidic compounds. We will delve into the mechanistic underpinnings of ion-pair chromatography, offer detailed protocols for method development, and provide practical insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Mechanism of Ion-Pair Chromatography with CTAHS
Ion-pair chromatography with CTAHS operates on the principle of forming a neutral, hydrophobic ion pair between the positively charged CTAHS molecule and a negatively charged analyte. This process can be conceptualized through two primary models: the ion-pair partition model and the dynamic ion-exchange model.[4]
-
Ion-Pair Partition Model: In this model, the cationic CTAHS and the anionic analyte form an ion pair in the mobile phase. This newly formed complex is electrically neutral and possesses a significant hydrophobic character due to the long hexadecyl chain of CTAHS. This hydrophobicity allows the ion pair to partition onto the nonpolar stationary phase, leading to increased retention.[4]
-
Dynamic Ion-Exchange Model: This model posits that the hydrophobic hexadecyl chain of the CTAHS molecule adsorbs onto the surface of the reversed-phase stationary phase. This creates a dynamic, positively charged layer on the stationary phase surface. Anionic analytes in the mobile phase can then interact with this positively charged surface through ion-exchange mechanisms, resulting in their retention.[4]
In practice, the retention mechanism is likely a combination of both models, influenced by factors such as the concentration of the ion-pair reagent, the composition of the mobile phase, and the nature of the stationary phase.
Caption: Dual mechanisms of retention in ion-pair chromatography with CTAHS.
Key Parameters for Method Development
Successful separation using CTAHS hinges on the careful optimization of several critical parameters. Understanding the interplay of these factors is crucial for developing a robust and reproducible method.
| Parameter | Effect on Retention | Typical Range/Considerations |
| CTAHS Concentration | Increasing concentration generally increases the retention of acidic analytes up to a saturation point. | 0.5 mM to 10 mM. Higher concentrations can lead to long equilibration times and potential for precipitation. |
| Organic Modifier | Increasing the percentage of organic modifier (e.g., acetonitrile, methanol) decreases retention. | The type and concentration of the organic modifier will affect the solubility of the ion pair and its interaction with the stationary phase. |
| pH of the Mobile Phase | The pH must be controlled to ensure the analyte of interest is in its ionized (anionic) form. | For acidic analytes, the pH should be at least 2 units above the pKa of the analyte to ensure complete ionization. |
| Buffer System | Maintains a stable pH, which is critical for reproducible retention times. | Phosphate and acetate buffers are commonly used. Ensure the buffer is soluble in the mobile phase mixture. |
| Column Temperature | Can influence the efficiency and selectivity of the separation. | Higher temperatures can reduce mobile phase viscosity and improve peak shape, but may also decrease retention. |
Application Note: Analysis of Small Acidic Drugs
This section provides a detailed protocol for the separation of a mixture of small acidic drugs using CTAHS as an ion-pair reagent. This method can be adapted for the analysis of various acidic compounds, including organic acids and acidic drug metabolites.
1. Materials and Reagents
-
This compound (CTAHS), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Monobasic sodium phosphate (NaH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Water, HPLC grade or ultrapure
-
Acidic drug standards (e.g., ibuprofen, naproxen, ketoprofen)
2. Instrumentation and Columns
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Mobile Phase
Aqueous Component (Buffer with CTAHS):
-
Prepare a 20 mM Phosphate Buffer: Dissolve 2.4 g of NaH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust pH: Adjust the pH of the phosphate buffer to 7.0 with a dilute solution of phosphoric acid or sodium hydroxide.
-
Add CTAHS: Weigh the appropriate amount of CTAHS to achieve a final concentration of 5 mM in the buffer. For 1 L of buffer, this would be approximately 1.91 g of CTAHS (MW: 381.61 g/mol ).
-
Dissolve and Filter: Stir the solution until the CTAHS is completely dissolved. Filter the aqueous mobile phase component through a 0.45 µm membrane filter to remove any particulates.[5]
Organic Component:
-
Use HPLC-grade acetonitrile.
4. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Phosphate buffer (pH 7.0) with 5 mM CTAHS |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
5. Sample Preparation
-
Dissolve the acidic drug standards in a small amount of methanol and then dilute with the initial mobile phase composition (70% A, 30% B) to a final concentration of 10 µg/mL.
6. Column Equilibration and System Suitability
-
Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes or until a stable baseline is achieved.
-
Perform several injections of a standard mixture to ensure system suitability parameters (e.g., retention time reproducibility, peak symmetry, and resolution) are met.
Caption: A typical experimental workflow for HPLC analysis using CTAHS.
Troubleshooting and Best Practices
-
Long Equilibration Times: Due to the adsorption of CTAHS onto the stationary phase, columns dedicated to ion-pair chromatography are recommended to avoid long equilibration and wash-out times.
-
Baseline Noise or Drift: Ensure high-purity reagents and solvents are used. Filtering the mobile phase is crucial.
-
Poor Peak Shape: Adjust the pH of the mobile phase to ensure complete ionization of the analyte. The concentration of the organic modifier can also be optimized.
-
Irreproducible Retention Times: Precise control of mobile phase composition, pH, and temperature is critical for reproducibility.[6]
-
Column Cleaning: After use, flush the column extensively with a mobile phase containing a high percentage of organic modifier to remove the ion-pair reagent. A sequence of water, methanol, and then isopropanol can be effective.
Conclusion
This compound is a versatile and effective ion-pair reagent for the analysis of acidic compounds by reversed-phase HPLC. By understanding the underlying principles of ion-pair chromatography and systematically optimizing key experimental parameters, researchers can develop robust and reliable methods for the separation and quantification of a wide range of anionic analytes. The protocols and insights provided in this guide serve as a foundation for harnessing the power of CTAHS in your chromatographic applications.
References
-
Nacalai Tesque, Inc. (n.d.). Preparation of Mobile Phase for HPLC. Retrieved from [Link]
-
Agilent Technologies. (2017). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
Choudhary, A. (2019). Steps for HPLC Method Development. Pharmaguideline. Retrieved from [Link]
- Nour, V., Trandafir, I., & Cosmulescu, S. (2016). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 138-144.
-
Crawford Scientific. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]
-
Agilent Technologies. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]
- Shabir, G. A. (2013). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 31(7), 574-581.
-
SMT. (n.d.). Application Notes. Retrieved from [Link]
- Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 32(8), 554-565.
- Kaniansky, D., Masar, M., & Bielcikova, J. (1995). Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid.
-
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
- Goyal, A. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Soukup, J. (2010). Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. LCGC North America, 28(11), 964-975.
-
ResearchGate. (n.d.). Flow diagram for RP-HPLC method development on peptides. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]
Sources
Application Note & Protocols: Formulation of Antiseptic Solutions Using Cetyltrimethylammonium Hydrogen Sulfate (CTAS)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and validation of antiseptic solutions utilizing Cetyltrimethylammonium Hydrogen Sulfate (CTAS). As a cationic surfactant belonging to the quaternary ammonium compound (QAC) family, the cetyltrimethylammonium moiety is a well-established antimicrobial agent.[1][2][3] This guide elucidates the unique considerations introduced by the hydrogen sulfate counter-ion and presents detailed protocols for developing stable, safe, and efficacious antiseptic formulations.
Introduction to Cetyltrimethylammonium Hydrogen Sulfate (CTAS)
Cetyltrimethylammonium Hydrogen Sulfate (CTAS), also known as hexadecyltrimethylammonium hydrogen sulfate, is a quaternary ammonium salt.[4] QACs are a class of compounds widely used as active ingredients in disinfectants and antiseptics due to their broad-spectrum efficacy against bacteria and fungi.[1][2] The antimicrobial action is primarily driven by the positively charged cetyltrimethylammonium cation, which interacts with the negatively charged cell membranes of microorganisms.[1][5]
While the bromide (CTAB) and chloride salts are more commonly referenced, the use of the hydrogen sulfate (HSO₄⁻) anion presents specific formulation characteristics, particularly concerning pH and potential buffering capacity, which will be explored in this guide. CTAS serves as a potent active ingredient for topical antiseptic solutions intended for skin cleansing and minor wound care.
Chemical Structure:
Scientific Principles and Mechanism of Action
The antimicrobial efficacy of CTAS is attributed to the cationic cetyltrimethylammonium portion of the molecule. This mechanism is characteristic of QACs and involves a multi-step process targeting the microbial cell envelope.
-
Adsorption and Binding: The positively charged quaternary ammonium headgroup electrostatically binds to the negatively charged components of the bacterial cell wall, such as phospholipids and teichoic acids.[5]
-
Membrane Disruption: The long, lipophilic cetyl (C16) tail penetrates the hydrophobic core of the cytoplasmic membrane.
-
Cell Leakage: This disruption compromises the membrane's integrity, leading to the leakage of essential intracellular components like potassium ions, nucleotides, and proteins.
-
Enzyme Inhibition & Cell Death: The influx of the QAC and loss of cellular components inhibits critical enzyme functions and metabolic processes, ultimately resulting in cell death.[7][8]
Sources
- 1. cleaninginstitute.org [cleaninginstitute.org]
- 2. Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Cetrimide | BHM Chemicals [bhm-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. makingchembooks.com [makingchembooks.com]
- 6. Cetyltrimethylammonium hydrogensulfate | 68214-07-3 [chemicalbook.com]
- 7. Antimicrobial cationic surfactant, cetyltrimethylammonium bromide, induces superoxide stress in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Hexadecyltrimethylammonium Hydrogen Sulfate in Hair Conditioner Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyltrimethylammonium hydrogen sulfate, a cationic surfactant, is a key functional ingredient in the formulation of hair conditioning products. Its primary role is to impart a range of benefits to the hair, including improved detangling, reduced static, and enhanced softness and smoothness. This document provides a comprehensive overview of the application of hexadecyltrimethylammonium hydrogen sulfate in hair conditioner formulations, detailing its mechanism of action, formulation guidelines, and protocols for performance evaluation.
Introduction to Hexadecyltrimethylammonium Hydrogen Sulfate
Hexadecyltrimethylammonium hydrogen sulfate, also known as cetyltrimethylammonium hydrogen sulfate, belongs to the family of quaternary ammonium compounds. These molecules are characterized by a positively charged nitrogen atom, which is key to their functionality in hair care. The structure consists of a long hydrophobic alkyl chain (hexadecyl) and a hydrophilic, positively charged head group. This amphiphilic nature allows it to function as a surfactant, adsorbing at the hair-water interface.[1]
Chemical and Physical Properties:
| Property | Value |
| INCI Name | Cetyltrimethylammonium Hydrogen Sulfate |
| CAS Number | 68214-07-3 |
| Molecular Formula | C19H43NO4S |
| Molecular Weight | 381.62 g/mol |
| Appearance | White to off-white powder |
Mechanism of Action on Hair Fibers
The conditioning effect of hexadecyltrimethylammonium hydrogen sulfate is primarily based on the principle of electrostatic attraction. Hair, particularly when damaged, carries a net negative charge due to the presence of cysteine sulfonic acid residues. The positively charged headgroup of the cationic surfactant is attracted to these negative sites on the hair cuticle. This interaction leads to the deposition of a thin film of the conditioning agent on the hair surface, which is not easily rinsed away.
This adsorbed layer provides several benefits:
-
Cuticle Smoothing: The hydrophobic tails of the surfactant molecules align along the hair shaft, effectively "sealing" and smoothing the rough, lifted cuticles of damaged hair.
-
Friction Reduction: The lubricating film reduces the coefficient of friction between hair fibers, making the hair easier to comb, both wet and dry.
-
Anti-Static Properties: The positive charge of the deposited surfactant helps to neutralize static electricity, reducing flyaways and frizz.
Caption: Electrostatic interaction of cationic surfactant with hair fiber.
Formulation Guidelines for Hair Conditioners
Hexadecyltrimethylammonium hydrogen sulfate is typically incorporated into oil-in-water emulsions to create creamy rinse-off or leave-on hair conditioners. It is often used in conjunction with fatty alcohols to form a lamellar gel network, which provides the characteristic viscosity and texture of a conditioner.
Prototype Formulation: Rinse-Off Hair Conditioner
| Phase | Ingredient | INCI Name | Function | Concentration (%) |
| A | Deionized Water | Aqua | Solvent | q.s. to 100 |
| A | Glycerin | Glycerin | Humectant | 2.0 - 5.0 |
| B | Hexadecyltrimethylammonium Hydrogen Sulfate | Cetyltrimethylammonium Hydrogen Sulfate | Conditioning Agent | 1.0 - 4.0 |
| B | Cetearyl Alcohol | Cetearyl Alcohol | Thickener, Emollient | 4.0 - 8.0 |
| B | Shea Butter | Butyrospermum Parkii (Shea) Butter | Emollient | 1.0 - 3.0 |
| C | Preservative | (e.g., Phenoxyethanol, Ethylhexylglycerin) | Preservative | 0.5 - 1.0 |
| C | Fragrance | Parfum | Fragrance | 0.2 - 0.5 |
Role of Key Co-Ingredients
-
Fatty Alcohols (e.g., Cetearyl Alcohol, Cetyl Alcohol): These are crucial for building the viscosity and stability of the conditioner. They form a lamellar gel structure with the cationic surfactant, which also aids in the deposition of conditioning agents onto the hair.
-
Emollients (e.g., Shea Butter, Silicones, Natural Oils): These ingredients enhance the softening and smoothing properties of the conditioner, providing an extra layer of lubrication and shine.
-
Humectants (e.g., Glycerin, Propylene Glycol): These ingredients help to attract and retain moisture in the hair.
Manufacturing Procedure
-
Water Phase Preparation: In a primary vessel, heat the deionized water to 75-80°C. Add the glycerin and mix until uniform.
-
Oil Phase Preparation: In a separate vessel, combine the hexadecyltrimethylammonium hydrogen sulfate, cetearyl alcohol, and shea butter. Heat to 75-80°C and mix until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase with continuous homogenization to form a stable emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Addition of Post-Additives: Once the temperature is below 40°C, add the preservative and fragrance.
-
Final Mixing: Continue to mix until the conditioner is smooth and uniform.
Performance Evaluation Protocols
To substantiate performance claims, a combination of instrumental and sensory evaluation methods should be employed.
Instrumental Analysis
This method quantifies the ease of combing by measuring the force required to pull a comb through a hair tress. A reduction in combing force indicates better conditioning.
Protocol:
-
Tress Preparation: Use standardized hair tresses (e.g., virgin or bleached). Wash with a clarifying shampoo and rinse thoroughly.
-
Treatment: Apply a standardized amount of the conditioner to the wet tress and distribute evenly. Leave on for the desired time (e.g., 1 minute) and then rinse.
-
Wet Combing Measurement: Mount the wet tress in a texture analyzer or similar instrument equipped with a comb fixture. Perform multiple combing strokes and record the combing force.
-
Drying: Allow the tress to air dry or use a controlled drying environment.
-
Dry Combing Measurement: Repeat the combing measurement on the dry tress.
-
Data Analysis: Calculate the percent reduction in combing force compared to an untreated control tress.
This test measures the coefficient of friction of the hair surface, which correlates with smoothness and softness.
Protocol:
-
Tress Preparation and Treatment: Prepare and treat hair tresses as described for the combing analysis.
-
Friction Measurement: Use an instrument designed to measure friction, such as a texture analyzer with a friction rig or a dedicated tribometer. A weighted sled is pulled across the surface of the hair tress, and the frictional force is measured.
-
Data Analysis: Calculate the static and kinetic coefficients of friction. A lower coefficient of friction indicates a smoother hair surface.[2]
Sensory Panel Evaluation
A trained panel of evaluators assesses the performance of the conditioner based on a set of predefined sensory attributes.
Protocol:
-
Panelist Training: Train a panel of at least 10-12 individuals to identify and rate the intensity of various hair attributes (e.g., ease of detangling, smoothness, softness, frizz).
-
Half-Head Test Design: Apply the test conditioner to one half of the subject's head and a control conditioner to the other half in a blinded manner.
-
Evaluation: Panelists evaluate the hair at different stages (wet, during rinsing, and dry) and rate the predefined attributes on a standardized scale (e.g., a 10-point scale).
-
Data Analysis: Use statistical methods to determine if there are significant differences in the sensory attributes between the test and control products.
Caption: Workflow for hair conditioner performance evaluation.
Safety and Regulatory Considerations
Quaternary ammonium compounds, as a class, have been reviewed for their safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of several "trimonium" compounds and found them to be safe for use in cosmetics when formulated to be non-irritating.[3][4] For rinse-off products, higher concentrations are generally considered safe. For leave-on products, concentration limits are typically lower to minimize the potential for skin irritation.
It is recommended to consult the latest regional regulations (e.g., EU Cosmetic Regulation, FDA guidelines) for specific concentration limits and labeling requirements. As with all cosmetic ingredients, it is essential to obtain safety data sheets from the supplier and conduct appropriate safety testing for the final formulation.
Conclusion
Hexadecyltrimethylammonium hydrogen sulfate is a valuable cationic surfactant for the development of effective hair conditioning products. Its ability to electrostatically adsorb to the hair fiber provides significant benefits in terms of detangling, smoothing, and reducing static. By understanding its mechanism of action and following systematic formulation and evaluation protocols, researchers and formulators can develop high-performance hair conditioners that meet consumer expectations for healthier, more manageable hair.
References
-
African Rock Art. (n.d.). Cetyltrimethylammonium hydrogensulfate. Retrieved from [Link]
- Chevalier, N. (2017). Hair-on-hair static friction coefficient can be determined by tying a knot. Royal Society Open Science, 4(9), 170588.
-
Parameter1. (n.d.). Evaluating Hair Conditioning with Instrumental Combing. Retrieved from [Link]
- Labthink. (n.d.). Wet or Dry Combability Test. Retrieved from a document on wet/dry combability testing procedures.
-
KATO TECH CO., LTD. (n.d.). Evaluation of hair firmness after using shampoo and conditioner. Retrieved from [Link]
-
ALS Global. (2025, January 24). A Comprehensive Guide to Efficacy Studies, Instrumental Tests, and Sensory Analyses in Hair Cosmetics. Retrieved from [Link]
- Google Patents. (n.d.). US20090071228A1 - Method for Measuring Surface Smoothness of Hair.
-
Cosmetic Science Technology. (n.d.). Establishing Hair Care Sensory Testing Capabilities. Retrieved from [Link]
-
I Read Labels For You. (n.d.). Safety Assessment of Trimoniums as Used in Cosmetics. Retrieved from [Link]
-
Stable Micro Systems. (2022, September 20). How to measure the physical and dimensional properties of hair – Combability. Retrieved from [Link]
-
PubMed. (n.d.). Safety assessment of trimoniums as used in cosmetics. Retrieved from [Link]
-
Semantic Scholar. (1997, March 17). Final Report on the Safety Assessment of Cetrimonium Chloride, Cetrimonium Bromide, and Steartrimonium Chloride. Retrieved from [Link]
- DGK e.V. (n.d.). Determination of the Feel of Hair after Cosmetic Treatment – Sensory and Objective Test Methods. Retrieved from a DGK e.V.
-
Inovapotek. (n.d.). SENSORIAL ANALYSIS. Retrieved from [Link]
-
Wiper Supply Services. (2021, October 22). Cosmetic Product Safety Assessment. Retrieved from [Link]
-
Cosmetics & Toiletries. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
RACGP. (n.d.). Wet combing for the eradication of head lice. Retrieved from [Link]
-
YouTube. (2021, December 16). Inside the lab: focus on combing testing. Retrieved from [Link]
Sources
Application Notes & Protocols for Nucleic Acid Isolation from High-Polysaccharide Tissues Using a Cationic Detergent-Based Buffer System
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Polysaccharide-Rich Tissues
Isolating high-quality nucleic acids is the foundational step for a wide array of molecular studies, from genetic engineering to the development of nucleic acid-based therapeutics. However, researchers often face significant hurdles when working with plant tissues, certain fungi, and bacterial cultures rich in polysaccharides.[1] These complex sugar molecules are notoriously problematic as they can co-precipitate with DNA and RNA, leading to viscous solutions that are difficult to handle and, more critically, inhibition of downstream enzymatic reactions like PCR and sequencing.[1]
Furthermore, many of these challenging tissues are also abundant in polyphenols and other secondary metabolites that can bind to and degrade nucleic acids, compromising the integrity of the sample.[1][2][3] To overcome these obstacles, specialized extraction methods are required. One of the most robust and widely adopted approaches utilizes a cationic detergent-based buffer system, most commonly employing Cetyltrimethylammonium Bromide (CTAB).
A Note on CTAHSO4 (Cetyltrimethylammonium Hydrogen Sulfate) : The query specified CTAHSO4. Extensive literature review indicates that CTAB is the overwhelmingly common and validated cationic detergent for this application. It is plausible that "CTAHSO4" is a typographical error or refers to a rare, non-standard variant. The principles and protocols detailed herein are based on the well-established CTAB methodology, which is scientifically validated for effectively removing polysaccharides and yielding high-purity nucleic acids.
The Mechanism: How Cationic Detergents Conquer Polysaccharide Contamination
The success of the CTAB method hinges on the differential solubility of nucleic acids and polysaccharides in the presence of the cationic detergent CTAB and varying salt concentrations.
-
Lysis and Complex Formation : In a low-salt environment, the positively charged CTAB binds to the negatively charged phosphate backbone of nucleic acids, forming an insoluble CTAB-nucleic acid complex. This complex precipitates out of the solution, while most polysaccharides and proteins remain soluble.[4]
-
Selective Precipitation : At high salt concentrations (typically >0.5 M NaCl), the dynamic shifts. The high concentration of Na+ ions outcompetes CTAB for binding to the nucleic acids. This keeps the nucleic acids in solution while many polysaccharides become insoluble and are removed during centrifugation.[2] This is a critical step for purifying nucleic acids from polysaccharide-rich samples.
The workflow leverages these principles to first lyse the cells and then selectively precipitate and wash the nucleic acids, leaving contaminants behind.
Visualizing the Workflow: From Tissue to Pure Nucleic Acids
Below is a diagram illustrating the key steps in a typical cationic detergent-based nucleic acid isolation protocol.
Sources
- 1. Plant DNA Extraction: Methods, Challenges, and Applications - Amerigo Scientific [amerigoscientific.com]
- 2. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Alkylation using Cetyltrimethylammonium Hydrogen Sulfate
Introduction: Embracing Aqueous Mediums in Palladium Catalysis with Cetyltrimethylammonium Hydrogen Sulfate
Palladium-catalyzed cross-coupling reactions are undeniably a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] However, the reliance on often volatile and toxic organic solvents presents significant environmental and safety challenges.[2][3] The shift towards more sustainable chemical practices has spurred the exploration of aqueous reaction media. This move, however, is not without its own set of hurdles, primarily the poor solubility of many organic substrates and organometallic catalysts in water.
This is where the strategic use of surfactants, such as cetyltrimethylammonium hydrogen sulfate (CTAHS) , comes into play. CTAHS, a cationic surfactant, facilitates organic transformations in aqueous media by forming micelles.[4][5] These microscopic aggregates create a hydrophobic core within the bulk aqueous phase, effectively concentrating the reactants and catalyst, thereby accelerating reaction rates and often enhancing selectivity. This guide provides an in-depth exploration of the application of CTAHS in palladium-catalyzed alkylation reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Mechanism of Action: The Role of CTAHS in Micellar Catalysis
The efficacy of cetyltrimethylammonium hydrogen sulfate in palladium-catalyzed alkylation reactions stems from its ability to form micelles in water. These micelles act as nano-reactors, overcoming the insolubility of nonpolar reactants in the aqueous phase. The long hydrophobic cetyl chain of CTAHS forms the core of the micelle, creating a lipophilic environment that can solubilize organic substrates and the palladium catalyst. The hydrophilic trimethylammonium head group, along with the hydrogen sulfate counter-ion, interfaces with the surrounding water, ensuring the stability of the micelle in the aqueous medium.
This micellar catalysis offers several advantages:
-
Increased Local Concentration: By sequestering the reactants and catalyst within the micellar core, the effective concentration of these species is significantly increased, leading to enhanced reaction kinetics.
-
Enhanced Stability of Catalytic Species: The micellar environment can stabilize the active palladium species, preventing aggregation and decomposition, which can lead to higher catalyst turnover numbers.
-
Facilitation of Phase Transfer: CTAHS can also act as a phase-transfer catalyst, facilitating the movement of anionic species between the aqueous and organic "micellar" phases.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, is initiated by the oxidative addition of an organic halide to a Pd(0) species. This is followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (for Heck coupling), and culminates in reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6] The presence of CTAHS micelles provides a favorable environment for each of these steps to occur efficiently in an aqueous medium.
Figure 1: Proposed Catalytic Cycle within a CTAHS Micelle. This diagram illustrates how the hydrophobic core of the CTAHS micelle sequesters the palladium catalyst and organic reactants, facilitating the key steps of the catalytic cycle in an aqueous environment.
Applications in Palladium-Catalyzed Alkylation
The use of cetyltrimethylammonium hydrogen sulfate as a surfactant has been documented in specific instances of palladium-catalyzed alkylation, demonstrating its potential for broader application. A notable example is the asymmetric palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate in an aqueous medium.[4] This reaction highlights the ability of CTAHS to not only promote the reaction in water but also to potentially influence the stereochemical outcome in asymmetric catalysis.
While extensive literature specifically detailing the use of CTAHS across a wide range of palladium-catalyzed alkylations like Suzuki, Heck, and Sonogashira couplings is still emerging, the principles of micellar catalysis strongly suggest its applicability. The following table outlines the potential for CTAHS in these key reactions, based on the established benefits of aqueous micellar catalysis.
| Reaction Type | Potential Advantages of using CTAHS | Key Reactants | Typical Product |
| Suzuki Coupling | Enables the use of water as a solvent, potentially reducing the need for organic co-solvents and phase-transfer catalysts. May enhance reaction rates and yields for hydrophobic substrates. | Aryl/Vinyl Halide, Organoboron Compound | Biaryl, Substituted Alkene |
| Heck Reaction | Facilitates the reaction of water-insoluble aryl halides and alkenes. Could improve catalyst stability and recyclability.[6][7] | Aryl/Vinyl Halide, Alkene | Substituted Alkene |
| Sonogashira Coupling | Allows for the coupling of terminal alkynes with aryl or vinyl halides in an aqueous medium, offering a greener alternative to traditional solvent systems.[2][8] | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne |
| Allylic Alkylation | As demonstrated, promotes asymmetric alkylation in water, potentially with high enantioselectivity.[4] | Allylic Substrate, Nucleophile | Alkylated Product |
Experimental Protocol: A Representative Palladium-Catalyzed Allylic Alkylation
This protocol provides a detailed, step-by-step methodology for the asymmetric palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, adapted from literature precedents.[4]
Materials:
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.04 mmol) in a minimal amount of degassed diethyl ether under an inert atmosphere. Stir for 10-15 minutes at room temperature. The color of the solution should change, indicating the formation of the active Pd(0) species.
-
Reaction Setup: To the flask containing the catalyst, add cetyltrimethylammonium hydrogen sulfate (0.1 mmol) and deionized water (5 mL). Stir vigorously until the CTAHS has dissolved and a micellar solution is formed.
-
Addition of Reactants: To the stirred micellar solution, add 1,3-diphenyl-2-propenyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic extracts and wash with brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure alkylated product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Experimental Workflow for a CTAHS-Mediated Reaction. This flowchart outlines the key steps from catalyst preparation to product analysis for a typical palladium-catalyzed alkylation reaction utilizing CTAHS in an aqueous medium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient mixing. 3. Reaction temperature is too low. 4. Impure reactants or solvent. | 1. Ensure proper in situ catalyst formation under inert conditions. Use fresh Pd(OAc)₂ and PPh₃. 2. Use a high-speed magnetic stirrer to ensure efficient micelle formation and mixing of phases. 3. Gradually increase the reaction temperature in 5-10 °C increments. 4. Use freshly distilled or high-purity reactants and deionized water. |
| Formation of Side Products | 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Incorrect stoichiometry. | 1. Consider using a more robust phosphine ligand or a pre-formed palladium catalyst. 2. Optimize the reaction temperature to minimize thermal decomposition of reactants or products. 3. Carefully control the stoichiometry of the reactants and base. |
| Difficulty in Product Extraction | 1. Emulsion formation. 2. Product is partially water-soluble. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent. Consider a continuous liquid-liquid extraction for highly water-soluble products. |
| Inconsistent Results | 1. Variability in CTAHS quality. 2. Inconsistent stirring speed. | 1. Use CTAHS from a reliable supplier and of high purity.[4] 2. Use a magnetic stirrer with a tachometer to ensure consistent and reproducible stirring speeds. |
Conclusion and Future Outlook
The use of cetyltrimethylammonium hydrogen sulfate in palladium-catalyzed alkylation reactions represents a significant step towards the development of more sustainable and environmentally friendly synthetic methodologies. By harnessing the principles of micellar catalysis, CTAHS enables these powerful transformations to be conducted in aqueous media, often with enhanced efficiency. While the full scope of CTAHS across the diverse landscape of palladium-catalyzed reactions is still being explored, the foundational principles and existing examples provide a strong impetus for further investigation. Future research will likely focus on expanding the application of CTAHS to a broader range of substrates and catalytic systems, as well as delving deeper into the mechanistic nuances of these fascinating micellar-mediated reactions.
References
-
Broxton, T. J., Christie, J. R., & Mannas, S. (1988). Micellar Catalysis of Organic-Reactions. XXI. A Comparison of the Catalytic Activity of Micelles of Cetyltrimethylammonium Bromide and Sulfate on Ester, Amide and Carbamate Hydrolyses. Australian Journal of Chemistry, 41(3), 325-331. [Link]
-
Pérez-Temprano, M. H., et al. (2012). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Dalton Transactions, 41(39), 12229-12236. [Link]
-
Majumdar, N., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications, 14(1), 6598. [Link]
-
Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. [Link]
-
van der Linden, M., et al. (2020). Impact of Surfactants and Stabilizers on Palladium Nanoparticle–Hydrogen Interaction Kinetics: Implications for Hydrogen Sensors. ACS Applied Nano Materials, 3(4), 3584-3594. [Link]
-
Chen, C., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Organic & Biomolecular Chemistry, 15(11), 2335-2338. [Link]
-
Larhed, M., & Hallberg, A. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]
-
Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. [Link]
-
Jana, S., et al. (2019). Detailed Mechanistic Studies on Palladium-Catalyzed Selective C-H Olefination with Aliphatic Alkenes. Journal of the American Chemical Society, 141(38), 15236-15247. [Link]
-
Chen, C., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Organic & Biomolecular Chemistry, 15(11), 2335-2338. [Link]
-
Sahoo, B., et al. (2020). Tuning cationic micelle properties with antioxidant additive: a molecular perspective. Scientific Reports, 10(1), 1-13. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Li, J., et al. (2018). A designed bi-functional sugar-based surfactant: micellar catalysis for C–X coupling reaction in water. Green Chemistry, 20(14), 3296-3301. [Link]
-
Prades, A., et al. (2014). Heck, Sonogashira, and Hiyama Reactions Catalyzed by Palladium Nanoparticles Stabilized by Tris-Imidazolium Salt. European Journal of Organic Chemistry, 2014(13), 2749-2757. [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. [Link]
-
Kashiwa, M., et al. (2021). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. Polymers, 13(16), 2717. [Link]
-
Al-Masri, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(8), 910. [Link]
-
Orozco, M., et al. (2022). Role of Catalyst Support's Physicochemical Properties on Catalytic Transfer Hydrogenation over Palladium Catalysts. Catalysts, 12(10), 1145. [Link]
-
Dupont, J., & Scholten, J. D. (2010). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. ARKIVOC, 2010(8), 35-46. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Sreedevi, P., & Gopinath, P. (2025). Palladium-Catalyzed Carbonylative Sonogashira Transformations: Advancements and Insights. The Chemical Record, 25(5), e202400251. [Link]
-
Qiu, P., et al. (2016). An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. New Journal of Chemistry, 40(8), 6568-6572. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]
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Application Note: High-Sensitivity Analysis of Heparin Disaccharides using Ion-Pair Reversed-Phase HPLC with Hexadecyltrimethylammonium Hydrogen Sulphate
Abstract
This application note presents a detailed protocol for the analysis of heparin-derived disaccharides using an ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method. Heparin, a highly sulfated and negatively charged glycosaminoglycan, is depolymerized into its constituent disaccharides using a cocktail of heparin lyases.[1] The resulting anionic disaccharides are then separated on a C18 stationary phase through the use of Hexadecyltrimethylammonium Hydrogen Sulphate (also known as Cetyltrimethylammonium Hydrogen Sulphate, CTAHS) as a cationic ion-pairing agent. This method offers a robust and sensitive approach for the quality control of pharmaceutical heparin and for the structural analysis of heparin and heparan sulfate from biological sources.[2][3]
Introduction: The Analytical Challenge of Heparin
Heparin is a critical anticoagulant drug and a complex biological polymer.[4] Its heterogeneity in chain length and sulfation pattern makes its characterization challenging.[5] A common and effective strategy for heparin analysis involves its complete enzymatic depolymerization into a mixture of unsaturated disaccharides using heparin lyases I, II, and III.[1] These resulting disaccharides bear a characteristic UV chromophore (an unsaturated uronic acid residue), allowing for sensitive detection at 232 nm.[2][5]
However, these disaccharides are highly polar and anionic, making them unsuitable for traditional reversed-phase chromatography where they would elute in the void volume. Ion-pair reversed-phase HPLC (IP-RP-HPLC) overcomes this limitation. The technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte.[6] This allows the analyte to be retained and separated on a non-polar stationary phase like C18.
Principle of the Method: Hexadecyltrimethylammonium as an Ion-Pairing Agent
This method employs Hexadecyltrimethylammonium Hydrogen Sulphate (CTAHS), a quaternary ammonium salt, as the ion-pairing agent. The positively charged quaternary ammonium headgroup of CTAHS interacts with the negatively charged sulfate and carboxylate groups on the heparin disaccharides. The long C16 alkyl chain (hexadecyl group) of the reagent imparts significant hydrophobicity to the resulting ion-pair complex.
This hydrophobic complex can then partition onto the C18 stationary phase. The separation of different disaccharides is achieved based on the number and position of their sulfate groups; disaccharides with more sulfate groups will form stronger ion-pairs and exhibit different retention characteristics, which can be modulated by a gradient of organic solvent (acetonitrile) in the mobile phase.
Figure 1: Experimental workflow from heparin digestion to HPLC detection.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Water bath or incubator set to 37°C
Chemicals and Consumables
-
Heparin Sodium (Reference Standard or sample)
-
Hexadecyltrimethylammonium Hydrogen Sulphate (CTAHS), HPLC Grade (>99% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Sodium Acetate, ACS Grade
-
Acetic Acid, Glacial, ACS Grade
-
Heparin Lyase I, II, and III (e.g., from Flavobacterium heparinum)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Detailed Protocols
Protocol 1: Preparation of Reagents and Mobile Phases
-
Digestion Buffer (100 mM Sodium Acetate, pH 7.0):
-
Dissolve 8.2 g of Sodium Acetate in 950 mL of deionized water.
-
Adjust the pH to 7.0 using glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Filter through a 0.22 µm membrane.
-
-
Mobile Phase A (Aqueous Component):
-
Prepare a 100 mM Sodium Acetate buffer, pH 7.0, as described above.
-
Add Hexadecyltrimethylammonium Hydrogen Sulphate (CTAHS) to a final concentration of 2.5 mM. Expert Insight: The C16 alkyl chain of CTAHS is significantly more hydrophobic than the C4 chain of commonly used tetrabutylammonium. A lower concentration (e.g., 2.5 mM vs. 5-15 mM for other reagents) is recommended to prevent excessive retention times and ensure proper elution of highly sulfated disaccharides.[7]
-
Stir until fully dissolved and filter through a 0.22 µm membrane.
-
-
Mobile Phase B (Organic Component):
-
100% Acetonitrile (ACN).
-
Filter through a 0.22 µm membrane.
-
Protocol 2: Enzymatic Digestion of Heparin
-
Sample Preparation: Dissolve heparin sample or standard in the Digestion Buffer to a final concentration of 1-5 mg/mL.
-
Enzyme Addition: To 100 µL of the heparin solution, add a mixture of Heparin Lyase I, II, and III. A typical starting point is 5 mIU of each enzyme.[8]
-
Incubation: Incubate the reaction mixture at 37°C for a minimum of 12 hours, or until digestion is complete. A second addition of enzymes after 12 hours and incubation for a further 12-24 hours can ensure complete depolymerization.[8]
-
Reaction Termination: Stop the reaction by heating the sample at 100°C for 5 minutes.
-
Clarification: Centrifuge the digested sample at 14,000 x g for 10 minutes to pellet any denatured enzyme.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Figure 2: Step-by-step heparin enzymatic digestion workflow.
Protocol 3: HPLC Analysis
The following parameters provide a robust starting point and should be optimized for the specific HPLC system and column in use.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 2.5 mM CTAHS in 100 mM Sodium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 232 nm[2][5] |
| Injection Volume | 20 µL |
| Gradient Program | See Table 2 below |
Table 2: Recommended HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 65 | 35 |
| 40.0 | 20 | 80 |
| 45.0 | 20 | 80 |
| 46.0 | 95 | 5 |
| 55.0 | 95 | 5 |
Trustworthiness Note: The column must be thoroughly equilibrated with the initial mobile phase conditions for at least 15-20 column volumes before the first injection to ensure a stable baseline and reproducible retention times. Due to the strong hydrophobic nature of CTAHS, dedicating a column to this method is highly recommended to avoid carryover in other applications.[7]
Data Interpretation
The resulting chromatogram will show a series of peaks, each corresponding to a specific heparin disaccharide. Identification is achieved by comparing retention times with those of known disaccharide standards. Quantification is performed by integrating the peak area and comparing it against a calibration curve generated from the standards. The elution order generally proceeds from lower sulfation to higher sulfation, though the exact order can be influenced by the specific ion-pairing conditions.
Conclusion
The use of Hexadecyltrimethylammonium Hydrogen Sulphate as an ion-pairing agent provides an effective and sensitive method for the chromatographic separation of heparin disaccharides. The long alkyl chain of the reagent ensures strong interaction with the C18 stationary phase, leading to excellent resolution. By carefully controlling the reagent concentration and mobile phase gradient, this protocol can be a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of heparin and related glycosaminoglycans.
References
-
Hyphenated techniques for the analysis of heparin and heparan sulfate. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Linhardt, R. J., Turnbull, J. E., Wang, H. M., Loganathan, D., & Gallagher, J. T. (1990). Ion-pair high-performance liquid chromatography for determining disaccharide composition in heparin and heparan sulphate. Biochemical Journal, 266(2), 509-516. Retrieved January 20, 2026, from [Link]
-
Volpi, N., & Galeotti, F. (2013). Novel reverse-phase ion pair-high performance liquid chromatography separation of heparin, heparan sulfate and low molecular weight-heparins disaccharides and oligosaccharides. Journal of Chromatography A, 1288, 61-69. Retrieved January 20, 2026, from [Link]
-
Volpi, N., & Galeotti, F. (2013). Novel reverse-phase ion pair-high performance liquid chromatography separation of heparin, heparan sulfate and low molecular weight-heparins disaccharides and oligosaccharides. ResearchGate. Retrieved January 20, 2026, from [Link]
- Mourier, P. A. J., & Viskov, C. (2004). Analytical and Preparative Strong Anion-Exchange HPLC of Heparan Sulfate and Heparin Saccharides. Glycobiology, 14(10), 829-840.
-
Development of hydrophilic interaction chromatography with quadruple time-of-flight mass spectrometry for heparin and low molecular weight heparin disaccharide analysis. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ion pair chromatography reagents. (n.d.). Scharlab. Retrieved January 20, 2026, from [Link]
-
Carnachan, S. M., et al. (2017). Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition. Bio-protocol, 7(7), e2216. Retrieved January 20, 2026, from [Link]
-
Zhang, F., et al. (2012). Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry. Analytical Chemistry, 84(18), 7746-7753. Retrieved January 20, 2026, from [Link]
-
Szabelski, P., et al. (2022). Column Testing in Quantitative Determination of Raw Heparin in Porcine Intestinal Mucus Extracts by Liquid Chromatography. Biomedical Journal of Scientific & Technical Research, 45(3), 36481-36485. Retrieved January 20, 2026, from [Link]
-
Keiser, J. R., et al. (2009). Analysis of heparin sodium by SAX/HPLC for contaminants and impurities. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 670-673. Retrieved January 20, 2026, from [Link]
-
Keiser, J. R., et al. (2009). Analysis of heparin sodium by SAX/HPLC for contaminants and impurities. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 670-673. Retrieved January 20, 2026, from [Link]
-
Mauri, L., et al. (2019). SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. Frontiers in Medicine, 6, 78. Retrieved January 20, 2026, from [Link]
-
Structural Analysis of Heparin Using NMR Spectroscopy and Chemometrics. (n.d.). Bruker. Retrieved January 20, 2026, from [Link]
-
Impurity Evaluation of Heparin Sodium by Anion Exchange Chromatography. (2009). American Laboratory. Retrieved January 20, 2026, from [Link]
-
Heparin Sodium according to USP method. (n.d.). Antec Scientific. Retrieved January 20, 2026, from [Link]
-
Agilent Heparin Analysis - LC Columns. (2023). Agilent. Retrieved January 20, 2026, from [Link]
-
Heparin Sodium. (n.d.). Japanese Pharmacopoeia. Retrieved January 20, 2026, from [Link]
-
Techniques for Detection of Clinical Used Heparins. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
Sources
- 1. Ion-pair high-performance liquid chromatography for determining disaccharide composition in heparin and heparan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel reverse-phase ion pair-high performance liquid chromatography separation of heparin, heparan sulfate and low molecular weight-heparins disaccharides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. km3.com.tw [km3.com.tw]
- 4. Structural Analysis of Heparin Using NMR Spectroscopy and Chemometrics | Bruker [bruker.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing CTAHSO4 Concentration for Efficient Cell Lysis
Welcome to the technical support guide for optimizing Cetyltrimethylammonium hydrogensulfate (CTAHSO4) in your cell lysis workflows. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals in achieving efficient and reproducible cell disruption.
While CTAHSO4 is a potent cationic detergent, much of the foundational literature in this area has been established using its close analog, Cetyltrimethylammonium bromide (CTAB). The principles of membrane disruption, optimization, and troubleshooting are highly transferable. This guide synthesizes field-proven insights from detergent-based lysis, with a focus on the practical application for CTAHSO4.
Frequently Asked Questions (FAQs)
Q1: What is CTAHSO4 and how does it lyse cells?
CTAHSO4 (Cetyltrimethylammonium hydrogensulfate) is a cationic detergent. Like other detergents, it is an amphipathic molecule, meaning it has a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] Cell membranes are primarily composed of a lipid bilayer with embedded proteins. The hydrophobic tails of CTAHSO4 integrate into this lipid bilayer, disrupting the native lipid-lipid and protein-lipid interactions.[2][3] At a sufficient concentration, known as the Critical Micelle Concentration (CMC), detergent molecules form aggregates called micelles that solubilize the membrane lipids and proteins, leading to the formation of pores and the eventual rupture of the cell.[1][4]
Q2: What are the main applications for CTAHSO4-mediated lysis?
Cationic detergents are particularly well-suited for isolating DNA from organisms rich in polysaccharides, such as plants and certain bacteria.[5] The positively charged CTAHSO4 can form complexes with polysaccharides and proteins, facilitating their removal during purification steps.[6][7] While aggressive, this method can be adapted for the release of total cellular protein, though care must be taken to avoid denaturation if protein activity is required.
Q3: Is CTAHSO4 considered a "harsh" or "mild" detergent?
CTAHSO4 is an ionic detergent, which places it in the category of "harsh" detergents.[2] Ionic detergents are highly effective at solubilizing membranes but have a strong tendency to denature proteins by disrupting their native three-dimensional structures.[2][3] This is advantageous for applications like SDS-PAGE where protein denaturation is desired, but less suitable for assays requiring functional, native proteins.[3] For preserving protein function, milder non-ionic or zwitterionic detergents are often preferred.[3]
Q4: What factors most critically influence the efficiency of lysis with CTAHSO4?
The success of your lysis protocol is a multifactorial process. Key variables include:
-
CTAHSO4 Concentration: Must be optimized for each cell type.[4]
-
Cell Type: The composition and integrity of the cell membrane or wall vary significantly between mammalian cells, bacteria (Gram-positive vs. Gram-negative), yeast, and plants.
-
Temperature: Affects membrane fluidity and detergent activity.[8][4]
-
Incubation Time: Sufficient time is needed for the detergent to fully disrupt the membranes.
-
Buffer Composition: pH and ionic strength can influence detergent performance and protein stability.[8][4]
Experimental Design & Protocols
Workflow for Optimizing CTAHSO4 Concentration
A systematic approach is crucial for determining the optimal CTAHSO4 concentration for a new cell type or application. The goal is to find the lowest concentration that provides maximum lysis without causing unwanted side effects like excessive protein denaturation or aggregation.
Caption: Workflow for systematic optimization of CTAHSO4 concentration.
Protocol 1: General Cell Lysis Optimization
This protocol provides a framework for determining the optimal CTAHSO4 concentration for mammalian or bacterial cells.
Materials:
-
Cell Pellet (e.g., 1-5 x 10^6 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
CTAHSO4 Lysis Buffer Stock (e.g., 10% w/v CTAHSO4 in a buffered solution like 100 mM Tris-HCl, 20 mM EDTA, pH 8.0)
-
Base Lysis Buffer (e.g., 100 mM Tris-HCl, 20 mM EDTA, 1.4 M NaCl, pH 8.0)[7]
-
Protease and Phosphatase Inhibitor Cocktails (recommended)
Procedure:
-
Cell Preparation: Harvest cells by centrifugation (e.g., 600 x g for 5 minutes). Wash the cell pellet once with ice-cold PBS to remove culture media.[9]
-
Prepare Lysis Series: Create a dilution series of CTAHSO4 lysis buffer. For example, to test 0.1%, 0.5%, 1.0%, and 1.5% CTAHSO4, dilute the 10% stock into the base lysis buffer. Prepare a "0%" control with base buffer only. Add protease/phosphatase inhibitors immediately before use.
-
Lysis: Resuspend the washed cell pellet in 500 µL of a prepared lysis buffer. Vortex briefly.
-
Incubation: Incubate the samples for 15-30 minutes at room temperature with occasional vortexing. For hard-to-lyse cells, this can be extended or performed at a higher temperature (e.g., 37°C), but this increases the risk of protein degradation.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet insoluble cell debris.[9]
-
Collection: Carefully transfer the supernatant (clarified lysate) to a new, pre-chilled tube.
-
Quantification: Assess the lysis efficiency.
Protocol 2: Methods for Quantifying Lysis Efficiency
A. Protein Concentration Measurement (e.g., Bradford or BCA Assay):
-
Principle: Measures the total protein concentration in the clarified lysate. Higher protein concentration generally indicates more efficient lysis.
-
Procedure: Follow the manufacturer's protocol for your chosen protein assay. Compare the protein yield from each CTAHSO4 concentration.
-
Caveat: Crude lysates contain many substances that can interfere with these assays.[10] Ensure you use a lysis-buffer-only blank and consider potential interference from the detergent itself.
B. Microscopy with Trypan Blue:
-
Principle: Live cells with intact membranes exclude the Trypan Blue dye, while lysed or dead cells with compromised membranes will stain blue.
-
Procedure: Mix a small aliquot of your cell suspension (post-incubation but pre-centrifugation) with Trypan Blue stain. Use a hemocytometer or automated cell counter to determine the percentage of blue (lysed) cells versus clear (intact) cells.
-
Benefit: Provides a direct visual confirmation of membrane rupture.
C. Lactate Dehydrogenase (LDH) Assay:
-
Principle: LDH is a stable cytosolic enzyme that is released into the supernatant upon membrane damage. Its activity can be measured with a colorimetric assay.
-
Procedure: Use a commercial LDH cytotoxicity assay kit. Compare the LDH release from your CTAHSO4-treated samples to a "maximum lysis" control (provided in the kit, often a strong detergent like Triton X-100).
-
Benefit: A highly quantitative and sensitive method for determining membrane integrity.
Troubleshooting Guide
This guide addresses common problems encountered during CTAHSO4-mediated cell lysis.
Caption: Troubleshooting decision tree for low analyte yield.
Q: My protein/DNA yield is very low. What went wrong?
A: Low yield is most commonly due to incomplete cell lysis.
-
Insufficient CTAHSO4 Concentration: The concentration may be too low for your specific cell type or density. Increase the CTAHSO4 concentration in increments (e.g., by 0.25-0.5%) and re-evaluate.[4]
-
Inadequate Incubation: The incubation time may be too short. Try extending the incubation period by 15-30 minutes. For cells with tough walls (e.g., yeast, plants), gentle heating (e.g., 37-50°C) can improve efficiency, but monitor for protein degradation.
-
Resistant Cell Type: Some cells, particularly those with rigid cell walls like Gram-positive bacteria, yeast, or plants, are resistant to detergent-only lysis. You may need to combine CTAHSO4 lysis with a physical method. Pre-treating with enzymes like lysozyme for bacteria or performing bead beating for yeast can dramatically improve yields.[11]
-
Analyte Degradation: Ensure you are working quickly and keeping samples on ice whenever possible. The addition of protease inhibitors (for protein) or EDTA (to chelate DNase cofactors) is critical.[7]
Q: After lysis, my sample is extremely viscous and difficult to pipette. Why?
A: This is a common issue, especially when lysing large numbers of cells, and is caused by the release of genomic DNA.
-
Mechanical Shearing: You can reduce viscosity by passing the lysate through a narrow-gauge syringe needle several times. This will shear the long strands of DNA.
-
Enzymatic Digestion: A more controlled method is to add DNase I to your lysis buffer. This will digest the DNA, reducing viscosity without significantly impacting your protein sample.
Q: My downstream application (e.g., an enzyme assay) is not working after lysis. What could be the cause?
A: The likely culprit is protein denaturation caused by the harsh nature of CTAHSO4.
-
Reduce Detergent Concentration: Use the lowest effective concentration of CTAHSO4 as determined by your optimization experiments.
-
Consider a Milder Detergent: If protein activity is paramount, CTAHSO4 may not be the appropriate choice. Consider switching to a non-ionic detergent (e.g., Triton™ X-100, Tween® 20) or a zwitterionic detergent (e.g., CHAPS).[2][3] These are less likely to denature proteins while still being effective at cell lysis.[3]
-
Detergent Removal: It may be necessary to remove the detergent from your lysate before the downstream application. This can be accomplished through methods like dialysis or size-exclusion chromatography.[4]
Data Summary: Starting Concentrations
The optimal concentration of CTAHSO4 is highly dependent on the cell type. Use the table below as a starting point for your optimization experiments. These ranges are based on typical concentrations used for analogous cationic and ionic detergents.[7]
| Cell Type | Recommended Starting Range (% w/v) | Key Considerations |
| Mammalian Cells (e.g., HeLa, HEK293) | 0.1% - 1.0% | Relatively easy to lyse; start at the lower end to preserve protein integrity. |
| Gram-Negative Bacteria (e.g., E. coli) | 0.5% - 1.5% | Outer membrane can be disrupted; often combined with lysozyme and EDTA. Cationic detergents can be effective.[12] |
| Gram-Positive Bacteria (e.g., B. subtilis) | 1.0% - 2.0% | Thick peptidoglycan wall makes them resistant. Pre-treatment with lysozyme is highly recommended. |
| Yeast (e.g., S. cerevisiae) | 1.0% - 2.0% | Tough cell wall. Often requires combination with mechanical disruption (bead beating) or enzymatic digestion (zymolyase). |
| Plant Tissues | 1.0% - 4.0% | Very resistant due to cellulose wall. Typically requires grinding in liquid nitrogen followed by incubation in a high-salt CTAB/CTAHSO4 buffer at elevated temperatures (e.g., 65°C).[6][7] |
References
-
Chandramohan, S. (2018). A Review on Macroscale and Microscale Cell Lysis Methods. IntechOpen. Available at: [Link]
-
Creative BioMart. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. Retrieved from [Link]
-
Sederevičius, D., et al. (2008). Current techniques for single-cell lysis. Interface Focus. Available at: [Link]
-
OPS Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. Retrieved from [Link]
-
Boster Biological Technology. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from [Link]
-
Constant Systems. (n.d.). Chemical Lysis and Cell Disruptors. Retrieved from [Link]
-
Pion Inc. (2016). Cell Rupture: Detergents vs Traditional Physical Methods. Retrieved from [Link]
-
GoldBio. (2025). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. YouTube. Retrieved from [Link]
-
Healey, A., et al. (2023). What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol. Applications in Plant Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Cell lysis efficiency assays. Retrieved from [Link]
-
ResearchGate. (2021). What is the difference between CTAB and SDS for DNA extraction?. Retrieved from [Link]
-
Reddit. (2022). Measuring lysed cells. Retrieved from [Link]
-
Boston Institute of Biotechnology. (n.d.). Optimization of Chemical Cell Lysis Conditions for Determination of Protein Titer. Retrieved from [Link]
Sources
- 1. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]
- 3. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. zymoresearch.com [zymoresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. reddit.com [reddit.com]
- 11. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
managing foaming issues with hexadecyltrimethylammonium bisulfate in industrial applications
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing foaming issues associated with Hexadecyltrimethylammonium bisulfate (CTAB) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and control foam in various industrial and experimental applications. Our approach is rooted in explaining the fundamental mechanisms to empower you to make informed decisions for process optimization.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding CTAB-related foaming.
Q1: Why does my Hexadecyltrimethylammonium bisulfate solution foam so intensely?
A: Hexadecyltrimethylammonium bisulfate is a cationic surfactant. Surfactant molecules have a dual nature: a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. When introduced into an aqueous solution and agitated, these molecules align themselves at the air-water interface, with their hydrophobic tails pointing towards the air.[1] This action significantly lowers the surface tension of the water, making it easier for bubbles to form and persist.[1][2] The surfactant molecules create a stable, elastic film around air bubbles, preventing them from coalescing and breaking, which leads to the generation of stable foam.[3]
Q2: What primary factors influence the amount and stability of foam generated?
A: Several process parameters critically affect foam formation and stability:
-
Concentration: Foamability tends to increase with CTAB concentration up to its Critical Micelle Concentration (CMC), after which it often plateaus.[4][5][6] The CMC for CTAB is approximately 0.9 mmol/L.[6]
-
Temperature: Temperature can have a complex effect. While increased temperature can sometimes decrease foam stability by reducing viscosity, its impact is highly dependent on the specific formulation and presence of other components.[7][8]
-
pH: The pH of the solution can significantly alter the surface charge and interactions between surfactant molecules, thereby affecting foam stability. For instance, with the related surfactant Cetyltrimethylammonium Bromide (CTAB), a reduction in pH has been shown to increase foam stability.[9]
-
Agitation & Aeration: The degree of mechanical agitation or gas introduction directly impacts the amount of air incorporated into the liquid, serving as the primary driver for foam creation.[10][11]
-
Impurities: The presence of contaminants, such as oils, greases, proteins, or even trace impurities within the commercial-grade CTAB, can either stabilize or destabilize foam.[6][12]
Q3: What is the difference between an "antifoam" and a "defoamer"?
A: Though often used interchangeably, they have distinct functions. An antifoam is an agent added to a system before foam generation to prevent its formation. A defoamer is an agent added to a system to destroy existing foam.[13][14] Most commercial products can perform both functions but may be optimized for one over the other.
Q4: Can foaming ever be beneficial in applications using CTAB?
A: Yes. While often a nuisance in processes like cleaning-in-place or chemical manufacturing, foam is intentionally generated in applications like froth flotation for mineral processing, foam fractionation for separating substances, and enhanced oil recovery.[5][15][16] In these cases, the stability and properties of the foam are critical to the process's success.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving unwanted foaming issues.
Step 1: Characterize the Problem
Q: My process is foaming. What should I observe first?
A: Before taking action, quantify the problem. A systematic evaluation will help you select the right solution and determine its effectiveness.
| Parameter | How to Measure | Why It's Important |
| Foam Volume | Measure the height of the foam column in your vessel immediately after agitation stops. | Establishes a baseline for the severity of the foaming issue. |
| Foam Stability | Time how long it takes for the foam to collapse by 50% (half-life) or completely. | Highly stable foams are more problematic, potentially causing vessel overflows and process disruptions.[13] |
| Foam Density | Observe the bubble structure. Is it light and airy (large bubbles) or dense and creamy (small bubbles)? | Dense foams contain more liquid, drain slower, and are often more stable and difficult to break.[5] |
Step 2: Root Cause Analysis Workflow
Q: How do I identify the specific cause of my foaming problem?
A: Use a logical, step-by-step process to isolate the variable causing the issue. The following diagram outlines a recommended workflow for diagnosing the root cause.
Caption: Troubleshooting workflow for diagnosing foaming issues.
Step 3: Mitigation Strategies - Chemical Control
When process adjustments are insufficient, chemical defoamers are the most common and effective solution.[14]
Q: What type of defoamer should I consider for a system containing a cationic surfactant like CTAB?
A: Compatibility is key. You need a defoamer that is largely insoluble in your system to be effective. Common types include:
| Defoamer Type | Active Chemistry | Pros | Cons | Best For |
| Silicone-Based | Polydimethylsiloxane (PDMS), often with hydrophobic silica.[14][17] | Highly effective at low concentrations, fast-acting, thermally stable.[18][19] | Can cause surface defects (cissing) in coating applications; can be more expensive.[20][21] | General industrial use, wastewater treatment, chemical processing.[19] |
| Oil-Based | Mineral oil, vegetable oil, or other hydrocarbon fluids with hydrophobic particles.[22][23] | Cost-effective, good for knocking down existing foam.[19] | May be less persistent than silicones; potential for system contamination. | Wastewater treatment, pulp & paper, paints and coatings.[19] |
| Polymer-Based | EO/PO copolymers, polyalkylene glycols (PAGs).[14][17] | Good for systems sensitive to silicone or oil deposits; often readily biodegradable. | Can be less effective than silicones; performance is temperature-sensitive. | Fermentation, food processing, applications requiring high purity. |
Q: How do defoamers actually work?
A: Defoamers are surface-active agents with low surface tension. They are designed to be insoluble in the foaming medium. When introduced, a droplet of defoamer is drawn to the surface of the foam bubble film. It rapidly spreads across the film, creating a lens. This lens thins the bubble wall and creates a surface tension gradient, which destabilizes the film, causing the bubble to rupture. This is often referred to as the "bridging" mechanism.[17]
Caption: Mechanism of foam stabilization and defoamer action.
Experimental Protocols
Protocol 1: Lab-Scale Defoamer Efficacy Screening
Objective: To quickly compare the performance of multiple defoamer candidates.
Materials:
-
1000 mL graduated cylinder with stopper
-
CTAB solution at your typical process concentration
-
Defoamer candidates (e.g., a silicone-based, an oil-based)
-
Micropipette
-
Stopwatch
Methodology:
-
Prepare Blank: Add 500 mL of your CTAB solution to the graduated cylinder.
-
Generate Foam: Stopper the cylinder and invert it vigorously 10 times. Immediately place it on a level surface and record the initial foam volume (Total Volume - 500 mL).
-
Establish Baseline: Start the stopwatch and record the time it takes for the foam to collapse to 50% of its initial volume. This is your control.
-
Test Defoamer A: Empty and rinse the cylinder. Refill with 500 mL of fresh CTAB solution. Add a small, precise amount of Defoamer A (e.g., 50 ppm or 25 µL).
-
Generate Foam (with Defoamer): Repeat the inversion process (Step 2). Record the initial foam volume.
-
Measure Efficacy: Start the stopwatch and record the time for 50% foam collapse. A faster collapse time indicates a more effective defoamer.
-
Repeat: Repeat steps 4-6 for all other defoamer candidates, ensuring the cylinder is thoroughly cleaned between tests.
-
Analysis: Compare the initial foam volume (antifoam effect) and the collapse time (defoaming effect) for each candidate.
Protocol 2: Determining Optimal Defoamer Dosage
Objective: To find the Minimum Effective Concentration (MEC) of the chosen defoamer to prevent overuse, which can lead to waste and potential system issues.[13]
Methodology:
-
Prepare Samples: In a series of identical containers (e.g., beakers or flasks), prepare your standard CTAB process solution.
-
Create Dosage Ladder: Using a micropipette, dose each container with an increasing concentration of your selected defoamer. A good starting range is 10, 25, 50, 100, and 200 ppm. Include one container with no defoamer as a control.
-
Agitate: Subject all samples to identical agitation that simulates your process conditions (e.g., same stir plate speed for 2 minutes).
-
Observe and Record: Immediately after agitation stops, record the foam height in each container.
-
Identify MEC: The Minimum Effective Concentration is the lowest dosage that provides the desired level of foam control. Plotting foam height vs. defoamer concentration can help visualize the point of diminishing returns.
-
Scale-Up: Start with the MEC in your pilot or full-scale application and adjust slightly as needed. It's always best to start with a small amount and increase if necessary.[13]
References
- How Antifoam (Defoamer)
- How Defoaming Agent Work: Essential Guide for Process Engineers. (2025). Vertex AI Search.
-
Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion. (2023). National Institutes of Health. [Link]
-
Basic Defoaming Principles and Mechanisms. (n.d.). SIXIN North America, Inc. [Link]
-
SURFACTANTS AND DEFOAMERS: ACHIEVING BALANCE IN POLYMER EMULSIONS. (n.d.). ResearchGate. [Link]
-
Defoaming methods that produce a lot of foam when surfactant concentration incre. (2022). Sungda chemical (Nantong) Co., Ltd. [Link]
-
pH Influence on Adsorption Behavior, Surface Dilational Rheology and Foam Stability of Mixed Sodium Humates / Cetyltrimethylammonium Bromide Solutions. (n.d.). Chemistry, Physics and Technology of Surface. [Link]
-
Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. (2023). ACS Omega. [Link]
-
Effect of CTAB Concentration on Foam Properties and Discussion Based on Liquid Content and Bubble Size in the Foam. (2018). ResearchGate. [Link]
-
Why does my CTAB solution have so much foam? (2015). ResearchGate. [Link]
-
Methods to Control Foam in Industrial Liquid Waste Treatment. (n.d.). Grupo Mathiesen. [Link]
-
Effective Solutions for Foam Control in Industrial Applications. (2025). LANZO CHEM. [Link]
-
Effect of CTAB Concentration on Foam Properties and Discussion Based on Liquid Content and Bubble Size in the Foam. (2018). International Journal of Oil, Gas and Coal Engineering. [Link]
-
Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements. (2024). Nanoscale. [Link]
-
Understanding Foaming in Water & Wastewater Treatment Plants. (2024). Organica Water. [Link]
-
FOAMING CONTROL IN ACTIVATED SLUDGE TREATMENT PLANTS BY COAGULANTS ADDITION. (2011). Global NEST Journal. [Link]
-
Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. (2023). ResearchGate. [Link]
-
Cationic surfactant-assisted foam fractionation enhances the removal of short-chain perfluoroalkyl substances from impacted water. (2024). PubMed. [Link]
-
How Do I Remove Foam From Wastewater? (n.d.). ChemREADY. [Link]
-
Foams in Wastewater Treatment Plants: From Causes to Control Methods. (2020). ResearchGate. [Link]
-
Foam Control Systems. (2019). Foster Chemicals. [Link]
-
Study on the effect of cetyltrimethylammonium bromide on gas-liquid flow characteristics at low gas flow rates and gas pressure. (n.d.). E3S Web of Conferences. [Link]
-
A Pore-Scale Study on Improving CTAB Foam Stability in Heavy Crude Oil-Water System using TiO2 Nanoparticles. (2025). ResearchGate. [Link]
-
Hydrophobic mesoporous silicon dioxide for improving foam stability. (2020). RSC Publishing. [Link]
-
Foam control. (2024). ResearchGate. [Link]
-
Functions of Cationic Surfactant – Foaming Effect. (n.d.). Wuxi Weiheng Chemical Co., Ltd. [Link]
-
Surfactants Structured by Nanoparticles to Stabilize CO2 Foam at High Temperature. (2023). The Aramco Journal of Technology. [Link]
-
Antifoaming Agents. (n.d.). Amaris Chemical Solutions. [Link]
-
Antifoaming Agent. (n.d.). Nanjing Chemical Material Corp. [Link]
-
Interactions of Cationic Surfactant Cetyl-trimethyl ammonium bromide with Ammonium nitrate: Surface and Thermodynamic Studies. (2021). Physical Chemistry Research. [Link]
-
Antifoams & Defoamers. (n.d.). Applied Material Solutions. [Link]
-
Industrial-Grade Defoamers. (2023). Applied Material Solutions. [Link]
-
Foamability of aqueous solutions: Role of surfactant type and concentration. (2018). arXiv. [Link]
- Low foaming/defoaming compositions containing alkoxylated quaternary ammonium compounds. (2002).
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- 12. How Do I Remove Foam From Wastewater? ChemREADY [getchemready.com]
- 13. mimozagulf.com [mimozagulf.com]
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- 15. Cationic surfactant-assisted foam fractionation enhances the removal of short-chain perfluoroalkyl substances from impacted water - PubMed [pubmed.ncbi.nlm.nih.gov]
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impact of pH on the stability of hexadecyl(trimethyl)azanium;hydrogen sulfate solutions
Technical Support Center: Hexadecyl(trimethyl)azanium;hydrogen sulfate Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (Cetyltrimethylammonium Hydrogen Sulfate, CTA-HS). This guide is designed to provide in-depth technical and practical information to help you navigate the challenges of working with CTA-HS solutions, with a specific focus on the critical impact of pH on their stability and performance. Our goal is to equip you with the foundational knowledge and troubleshooting tools necessary to ensure the integrity and reproducibility of your experiments.
Section 1: Foundational Concepts - Understanding CTA-HS and pH
This section addresses the fundamental principles governing the behavior of CTA-HS in solution.
Q1: What is the chemical nature of this compound (CTA-HS) and why is it sensitive to pH?
A1: CTA-HS is a cationic surfactant, meaning it is a molecule with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. The structure consists of:
-
A Cation: The hexadecyl(trimethyl)azanium ion, often called cetyltrimethylammonium (CTA+), is a quaternary ammonium salt. It features a long 16-carbon chain (the hydrophobic tail) and a positively charged nitrogen atom (the hydrophilic head).
-
An Anion: The hydrogen sulfate (HSO₄⁻), or bisulfate, ion.
The stability of the CTA+ cation is highly dependent on pH. While stable in acidic to neutral conditions, it becomes susceptible to chemical degradation in alkaline (high pH) environments.[1][2] This is the primary reason pH management is crucial when working with these solutions.
Q2: What is the primary degradation pathway for CTA-HS at high pH?
A2: The primary degradation pathway for quaternary ammonium compounds like CTA+ in the presence of a strong base (high concentration of hydroxide ions, OH⁻) is a well-known organic reaction called Hofmann Elimination .[3][4]
In this reaction, the hydroxide ion acts as a base and removes a hydrogen atom from the carbon atom adjacent (in the beta position) to the nitrogen head group. This initiates a cascade that results in the cleavage of the carbon-nitrogen bond. The bulky quaternary ammonium group itself acts as a good leaving group. The degradation yields a neutral alkene (hexadec-1-ene), a tertiary amine (trimethylamine), and water.[3][5] Because these degradation products lack the surfactant properties of the parent molecule, this process leads to a critical loss of function.
Q3: Does the hydrogen sulfate (HSO₄⁻) counter-ion play a role in the solution's pH and stability?
A3: Yes, the counter-ion is significant. Hydrogen sulfate is the conjugate base of sulfuric acid. In solution, it exists in equilibrium with the sulfate ion (SO₄²⁻). The pKa for this equilibrium (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) is approximately 1.99. This means that in solutions with a pH above ~3, the dominant species will be the sulfate ion (SO₄²⁻). The release of a proton from HSO₄⁻ makes stock solutions of CTA-HS inherently acidic. This slight acidity can be beneficial, as it helps protect the CTA+ cation from base-catalyzed degradation. However, when formulating solutions, it is critical to use appropriate buffers to maintain the desired pH, rather than relying on the counter-ion alone.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers to common issues encountered during experimentation.
Issue Category: Physical Instability (Precipitation & Cloudiness)
Q4: My CTA-HS solution turned cloudy after I diluted it with a new buffer and cooled it down. What is happening?
A4: This is likely related to the solution's temperature falling below its Krafft point . The Krafft point is the minimum temperature at which surfactants can form micelles. Below this temperature, the surfactant's solubility decreases dramatically, causing it to precipitate or crystallize out of solution, leading to a cloudy or opaque appearance. The Krafft temperature can be influenced by the surfactant's concentration, chain length, and the ionic strength of the buffer. Ensure your working temperature is maintained above the Krafft point for your specific formulation.
Q5: I observed precipitation after adjusting the pH of my concentrated CTA-HS stock solution. Why?
A5: There are two likely causes:
-
Common Ion Effect: If your pH adjustment involved a buffer containing a salt with a common ion that forms an insoluble salt with either the CTA+ cation or the sulfate anion, precipitation can occur.
-
Incompatibility with Anionic Species: CTA-HS is a cationic surfactant. If you introduce an anionic surfactant (like soap or sodium dodecyl sulfate) or other negatively charged polymers into the solution, they can form an insoluble complex with the positively charged CTA+ head group, leading to precipitation.[6]
Issue Category: Chemical Instability (Degradation & Potency Loss)
Q6: I suspect my CTA-HS solution is degrading. What is the recommended pH range for long-term storage?
A6: Based on the known instability of quaternary ammonium compounds at high pH, storage in acidic to neutral conditions is strongly recommended.[1][2] A general guideline is to maintain the pH between 4 and 7 .[7] Within this range, the concentration of hydroxide ions is too low to initiate significant Hofmann elimination. For related compounds like cetrimonium chloride, a pH of 3-5 is often cited for commercial solutions.[7]
Q7: My assay results show a decreasing concentration of CTA-HS over time, even when stored at the correct pH. What else could be the cause?
A7: If pH-related degradation is ruled out, consider these possibilities:
-
Adsorption: Cationic surfactants like CTA-HS are known to adsorb to negatively charged surfaces. If you are storing your solutions in untreated glass containers, significant amounts of the material can adsorb onto the container walls over time, leading to an apparent decrease in solution concentration. Using containers made of inert polymers like polypropylene or silanized glass can mitigate this issue.
-
Photodegradation: While less common for this class of molecules, exposure to UV light can potentially cause degradation. Storing solutions in amber bottles or in the dark is a good laboratory practice.
-
Microbial Contamination: Although CTA-HS has antimicrobial properties, some microbes can potentially metabolize surfactants. Using sterile, sealed containers is recommended for long-term storage.
Issue Category: Analytical & Methodological Issues
Q8: My HPLC results for CTA-HS are inconsistent, with shifting peak retention times. Could pH be the problem?
A8: Absolutely. In reverse-phase HPLC, the pH of the mobile phase is critical for achieving reproducible results with ionic compounds. Small variations in mobile phase pH can alter the ionization state of residual silanol groups on the silica-based column packing. This, in turn, affects the ionic interactions between the positively charged CTA+ analyte and the column, leading to shifts in retention time. It is essential to use a buffered mobile phase and ensure its pH is consistent between runs and batches.
Q9: What is a reliable method to quantify the concentration of CTA-HS in my stability studies?
A9: High-Performance Liquid Chromatography (HPLC) is a robust method. Since CTA-HS lacks a strong UV chromophore, conventional UV detectors are not ideal. Instead, detectors suitable for non-volatile, non-chromophoric analytes are preferred. These include:
-
Charged Aerosol Detector (CAD)
-
Evaporative Light Scattering Detector (ELSD)
-
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) has also been successfully used for the quantification of cetrimonium compounds in various products.[8] For simpler, less specific quantification, spectrophotometric methods based on ion-pairing with dyes have also been developed.[9][10]
Section 3: Protocols and Methodologies
Protocol 1: Preparation of Buffered CTA-HS Solutions for Stability Studies
This protocol outlines a standardized procedure for preparing solutions to test stability at different pH values.
-
Prepare Buffer Solutions: Prepare a series of buffers (e.g., acetate for pH 4-5.5, phosphate for pH 6-8) at the desired ionic strength. Filter each buffer through a 0.22 µm filter.
-
Prepare CTA-HS Stock Solution: Accurately weigh CTA-HS powder and dissolve it in HPLC-grade water to create a concentrated stock solution (e.g., 10 mg/mL). Gently warm and sonicate if necessary to ensure complete dissolution.
-
Prepare Stability Samples: In volumetric flasks, add a precise volume of the CTA-HS stock solution. Dilute to the final volume using the respective pH buffer prepared in step 1. This ensures the final concentration is consistent across all samples.
-
Initial Time Point (T=0) Analysis: Immediately after preparation, take an aliquot from each pH sample for analysis to establish the initial concentration.
-
Storage: Store the remaining solutions in tightly sealed, inert containers (e.g., polypropylene or amber glass vials) under controlled temperature and light conditions as dictated by your study design.
-
Subsequent Time Points: At scheduled intervals (e.g., 1 week, 1 month, 3 months), withdraw aliquots from each sample for analysis to determine the remaining CTA-HS concentration.
Protocol 2: General HPLC-CAD Method for CTA-HS Quantification
This method provides a starting point for the quantitative analysis of CTA-HS.
-
Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
CAD Settings: Evaporation Temperature 35°C, Nitrogen Gas Pressure 35 psi.
-
Quantification: Use a calibration curve prepared from a series of known concentrations of a CTA-HS reference standard.
Section 4: Data Summary & Visualizations
Data Presentation
Table 1: Summary of pH Impact on CTA-HS Solution Stability
| pH Range | Stability Profile | Primary Degradation Mechanism | Recommended Action |
| < 4.0 | Excellent | None expected | Ideal for long-term storage and formulation. |
| 4.0 - 7.0 | Good to Excellent | Negligible | Recommended range for storage and general use.[7] |
| 7.0 - 9.0 | Fair to Poor | Slow Hofmann Elimination | Avoid for long-term storage. Use freshly prepared.[1][2] |
| > 9.0 | Very Poor | Rapid Hofmann Elimination | Unsuitable. Rapid degradation expected.[6] |
Diagrams and Workflows
Caption: Hofmann Elimination degradation pathway of CTA⁺ at high pH.
Caption: Troubleshooting workflow for common CTA-HS solution issues.
References
- Effect of pH on Physical Properties of Triethanolamine-Ester Quaternary Ammonium Salt Cationic Surfactant System. Semantic Scholar.
- High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis. pubs.rsc.org.
- Effect of pH on physical properties of triethanolamine-ester quaternary ammonium salt cationic surfactant system.
- Cetrimonium Chloride TDS ENG. Avena Lab.
- High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis. The Analyst.
- Hofmann Elimin
- Pros and Cons of Quaternary Ammonium Disinfectants. Labinsights.
- Hofmann elimin
- Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry.
- The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?. Master Organic Chemistry.
- Spectrophotometric Determination of Hexadecyltrimethylammonium Bromide with Chromeazurol S and Aluminum. Asian Journal of Chemistry.
- CETRIMONIUM CHLORIDE CTAC.
- Determination of Trace Amounts of Cationic Surfactant Cetyl Trimethyl Ammonium Bromide by Liquid-Liquid Extraction-Spectrophotometry Method. ijche.com.
- Analysis and Quantification of Alkyl (C12-22)
Sources
- 1. researchgate.net [researchgate.net]
- 2. High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 4. Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. labinsights.nl [labinsights.nl]
- 7. avenalab.com [avenalab.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Polysaccharide Interference in RNA Isolation
A Senior Application Scientist's Guide to the CTAB Method
Welcome to the technical support center. As a Senior Application Scientist, I understand that isolating high-quality RNA from polysaccharide-rich samples, such as plants, algae, or certain bacterial and tissue-engineered matrices, is a significant challenge. Polysaccharides often co-precipitate with RNA, leading to viscous pellets, inaccurate quantification, and inhibition of downstream enzymatic reactions.[1][2]
This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the use of the Cetyltrimethylammonium Bromide (CTAB) method to overcome these challenges.
A Note on Terminology: The topic specified "CTAHSO4." This appears to be a non-standard acronym. The universally recognized and effective method for this application uses CTAB (Cetyltrimethylammonium Bromide) . This guide is based on the well-established CTAB protocol, which utilizes a high-salt buffer system to effectively separate nucleic acids from polysaccharides.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Q1: My RNA pellet is gelatinous and difficult to dissolve. What's happening and how can I fix it?
Answer: A gelatinous or gooey pellet is a classic sign of significant polysaccharide contamination.[2] Polysaccharides, especially in high concentrations, become entrapped with the RNA during alcohol precipitation. This not only makes the pellet difficult to resuspend but also severely inhibits downstream applications.
Causality & Solution:
-
The Problem: Standard alcohol precipitation (isopropanol or ethanol) is non-selective and will bring down both RNA and many types of polysaccharides from the solution.
-
The CTAB Solution: The CTAB method is designed to prevent this from the start. CTAB is a cationic (positively charged) detergent. In a high-salt buffer (e.g., >1.0 M NaCl), CTAB selectively forms insoluble complexes with polyanionic molecules like RNA and DNA, while most polysaccharides remain soluble.[3][4] This allows you to specifically precipitate the nucleic acids, leaving the contaminants behind.
-
Immediate Rescue for a Contaminated Pellet: If you already have a gelatinous pellet, you can attempt a rescue. Try to dissolve it as much as possible in RNase-free water. Then, perform a high-salt precipitation step. Add 0.25 volumes of a high-salt solution (e.g., 1.2 M NaCl, 0.8 M Sodium Citrate) and 0.25 volumes of isopropanol.[3][5] This can help to selectively precipitate the RNA out of the contaminated solution. However, starting with a CTAB-based lysis buffer is far more effective.
Q2: My A260/A230 ratio is very low (<1.5), even though the A260/A280 ratio looks acceptable. What does this mean?
Answer: A low A260/A230 ratio is a strong indicator of contamination by substances that absorb light at 230 nm. In the context of RNA isolation from plant or fungal tissues, the primary culprits are polysaccharides and polyphenolic compounds.[6] Guanidinium salts, if using a kit-based method, can also contribute to this issue. While your A260/A280 ratio might suggest low protein contamination, the low A260/A230 ratio warns that your sample is not pure enough for sensitive applications like sequencing or qPCR.
Causality & Solution:
-
The Problem: Polysaccharides interfere with enzymatic reactions. Reverse transcriptases and polymerases can be significantly inhibited, leading to failed cDNA synthesis or PCR.
-
Preventative Measures During Extraction:
-
Use a CTAB Extraction Buffer: This is the most crucial step. The CTAB buffer should also contain agents to combat polyphenols, such as Polyvinylpyrrolidone (PVP).[3] PVP binds to polyphenols through hydrogen bonds, preventing them from interacting with and co-precipitating your RNA.
-
Thorough Chloroform Extractions: After lysis with the CTAB buffer, perform at least two extractions with chloroform:isoamyl alcohol (24:1).[4] This step removes lipids and proteins and helps to further separate polysaccharides into the organic phase or interphase. Be careful not to transfer any of the white interphase when collecting the aqueous (upper) phase.[2]
-
-
Post-Extraction Cleanup: If you already have a purified sample with a low A260/230, an additional cleanup is necessary. You can re-precipitate the RNA using a high-salt solution as described in Q1, or perform an extra wash of the RNA pellet with 70-80% ethanol to help remove residual salts and contaminants.[7]
Q3: My RNA yield is extremely low or undetectable after using the CTAB protocol. What are the likely causes?
Answer: Low RNA yield can stem from several factors, from incomplete cell lysis to loss of the RNA pellet.
Troubleshooting Steps & Rationale:
-
Incomplete Tissue Homogenization: Polysaccharide-rich tissues are often tough. If the cell walls are not thoroughly disrupted, the lysis buffer cannot access the cellular contents.
-
Insufficient Lysis Buffer or Incubation:
-
Solution: Use an adequate volume of pre-heated (65°C) CTAB extraction buffer (typically 10:1 buffer volume to tissue weight).[6] The heat helps to denature proteins, including RNases, and improves the efficiency of cell lysis.[4][9] Ensure you vortex vigorously and incubate for the recommended time (e.g., 10-30 minutes at 65°C).[4][6]
-
-
Loss of RNA Pellet: The RNA pellet can be glassy, transparent, and difficult to see, especially with low yields.
-
Solution: After precipitation and centrifugation, mark the location of the pellet on the outside of the tube before decanting the supernatant. When washing with 70% ethanol, do not dislodge the pellet with vigorous vortexing; instead, gently rock the tube. To avoid losing the pellet when decanting, use a pipette to carefully remove the final ethanol wash.[2] If you expect a very low yield, adding a carrier like glycogen can help visualize the pellet.[2]
-
-
Suboptimal Precipitation:
-
Solution: For precipitating RNA from the final aqueous phase, consider using Lithium Chloride (LiCl). LiCl selectively precipitates RNA, leaving behind most contaminating DNA and polysaccharides, which can improve both purity and yield of the target RNA.[8] An overnight precipitation at 4°C with LiCl is often very effective.
-
Experimental Protocols & Data
Optimized CTAB Extraction Buffer
This buffer is designed for maximum RNA yield and purity from challenging samples.
| Component | Final Concentration | Purpose & Rationale |
| CTAB | 2% (w/v) | Cationic detergent that complexes with nucleic acids to separate them from polysaccharides.[4][6] |
| NaCl | 2 M | High salt concentration maintains polysaccharide solubility and promotes the precipitation of CTAB-nucleic acid complexes.[3][4] |
| Tris-HCl | 100 mM, pH 8.0 | Buffers the solution to maintain a stable pH, optimal for RNA integrity.[4] |
| EDTA | 25 mM, pH 8.0 | Chelates divalent cations (like Mg²⁺) that are cofactors for many RNases, thus inhibiting their activity.[4] |
| PVP-40 | 2% (w/v) | Binds to and removes contaminating polyphenols, which can otherwise oxidize and damage RNA.[3][10] |
| β-mercaptoethanol | 2% (v/v) (Add fresh) | A strong reducing agent that irreversibly denatures RNases by breaking disulfide bonds.[3][7] |
Step-by-Step CTAB RNA Extraction Workflow
-
Preparation: Prepare the CTAB Extraction Buffer (without β-mercaptoethanol) and autoclave it. Pre-heat the required volume to 65°C in a water bath. Add β-mercaptoethanol to 2% (v/v) just before use in a fume hood.[9]
-
Homogenization: Grind ~100 mg of fresh or frozen tissue to a fine powder in a mortar and pestle under liquid nitrogen.[9]
-
Lysis: Immediately transfer the frozen powder to a 2 mL tube containing 1 mL of the pre-heated CTAB buffer. Vortex vigorously for 30 seconds to mix.[4]
-
Incubation: Incubate the lysate at 65°C for 15 minutes. Vortex briefly every 5 minutes.[4]
-
Phase Separation: Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1). Vortex vigorously for 30 seconds until the mixture is emulsified. Centrifuge at >12,000 x g for 15 minutes at 4°C.[4]
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new, clean tube. Be extremely careful not to disturb the white interphase or the lower organic layer.[4]
-
Repeat Phase Separation: Repeat step 5 and 6 to ensure complete removal of proteins and lipids. This is critical for high purity.
-
RNA Precipitation: To the final aqueous phase, add 0.25 volumes of 10 M LiCl. Mix gently by inversion and incubate overnight at 4°C.
-
Pelleting RNA: Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA. A white pellet should be visible.
-
Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of cold 70% ethanol (prepared with RNase-free water). Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Drying & Resuspension: Discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make it difficult to dissolve. Resuspend the RNA in 30-50 µL of RNase-free water.[3] Heat at 55-60°C for 10 minutes to aid dissolution if necessary.[5][11]
Visualizing the Workflow & Mechanism
Frequently Asked Questions (FAQs)
Q: Can I combine the CTAB method with a commercial RNA isolation kit? A: Absolutely. This is a very powerful approach. You can perform the initial steps of the CTAB protocol (homogenization, lysis, and chloroform extractions) to remove the bulk of the polysaccharides and inhibitors. Then, instead of performing a LiCl or isopropanol precipitation, you can proceed with the aqueous phase by adding ethanol and binding the RNA to the silica column provided in the kit.[3][4] This combines the robust cleaning of the CTAB method with the convenience and speed of column-based purification.
Q: Why is the extraction buffer heated to 65°C? A: Heating the CTAB lysis buffer serves two primary purposes. First, it aids in the denaturation of proteins, particularly potent RNases that can rapidly degrade your RNA upon cell lysis.[7] Second, the elevated temperature helps to break down cell walls and membranes more effectively, ensuring a complete release of cellular contents for a higher yield.[4][9]
Q: What are the alternatives to CTAB for polysaccharide-rich samples? A: While CTAB is one of the most effective and widely used methods, some alternatives exist. One common approach is to modify standard protocols (like those using TRIzol) with a high-salt precipitation step. This involves adding a solution of sodium citrate and NaCl along with isopropanol to the aqueous phase to more selectively precipitate RNA.[3][5] Additionally, some modern commercial kits have been optimized with proprietary buffer chemistries to better handle challenging samples, though their efficacy can vary depending on the specific sample type.[1][12]
Q: My sample is also rich in polyphenols. Is the CTAB method still suitable? A: Yes, the CTAB method is highly suitable, provided the buffer is correctly formulated. The inclusion of an antioxidant and a polyphenol-binding agent is critical. β-mercaptoethanol acts as a strong reducing agent to prevent oxidation, while Polyvinylpyrrolidone (PVP) directly binds to polyphenolic compounds, preventing them from interacting with your RNA.[3] Without these agents, polyphenols can oxidize and covalently bind to RNA, making it unusable.
References
-
Wang, L., & Stegemann, J. P. (2010). Extraction of high quality RNA from polysaccharide matrices using cetyltrimethylammonium bromide. Biomaterials, 31(7), 1612–1618. Available from: [Link]
-
Ghawana, S., et al. (2024). RNA isolation from plant tissues rich in polysaccharides. [Source not fully provided, link from ResearchGate]. Available from: [Link]
-
Troubleshooting RNA Isolation. (n.d.). Bitesize Bio. Retrieved from [Link]
-
A Simple and Rapid Method for Isolating High-quality RNA from Kenaf with High Polysaccharide and Polyphenol Contents. (2020). Taylor & Francis. Available from: [Link]
-
How to isolation total RNA from plant rich in polysaccharide polyphenol :the operation guide. (2022). Foregene. Available from: [Link]
-
Fine-tuning RNA extraction protocols for polysaccharide-rich freshwater red algae (Rhodophyta). (2024). PLOS ONE. Available from: [Link]
-
Isolation of high-quality RNA from polyphenol-, polysaccharide- and lipid-rich seeds. (n.d.). [Source not specified]. Available from: [Link]
-
RNA isolation protocols. (2002). [Source not specified]. Available from: [Link]
-
RNA isolation protocol - ENCODE. (n.d.). ENCODE Project. Retrieved from [Link]
-
A simple and rapid method for isolating high-quality RNA from kenaf containing high polysaccharide and polyphenol contents. (2020). bioRxiv. Available from: [Link]
-
Extraction of high quality RNA from polysaccharide matrices using cetyltrimethylammonium bromide. (2010). Semantic Scholar. Available from: [Link]
-
Extraction of high quality RNA from polysaccharide matrices using cetyltrimethylammonium bromide. (2010). PubMed. Available from: [Link]
-
Extraction of High Quality RNA from Polysaccharide Matrices using Cetlytrimethylammonium Bromide. (2010). ResearchGate. Available from: [Link]
-
RNA Extraction CTAB Protocol. (2024). protocols.io. Available from: [Link]
-
Can anyone tell me the mechanism of action of CTAB on polysaccharide purification? (2015). ResearchGate. Available from: [Link]
-
RNA extraction in polyphenol- and polysaccharide- rich samples? (2022). ResearchGate. Available from: [Link]
Sources
- 1. Fine-tuning RNA extraction protocols for polysaccharide-rich freshwater red algae (Rhodophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Extraction of High Quality RNA from Polysaccharide Matrices using Cetlytrimethylammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zymoresearch.com [zymoresearch.com]
- 5. RNA样本收集、保护和分离支持 - 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. A simple and rapid method for isolating high-quality RNA from kenaf containing high polysaccharide and polyphenol contents | bioRxiv [biorxiv.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. RNA Extraction CTAB Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. youtube.com [youtube.com]
Technical Support Center: Improving the Stability of Emulsions Stabilized by Cetyltrimethylammonium Hydrogen Sulfate (CTAS)
Welcome to the technical support center for cetyltrimethylammonium hydrogen sulfate (CTAS) stabilized emulsions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into formulating and troubleshooting stable emulsions with this cationic surfactant. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and reliable emulsion systems.
Fundamentals of CTAS-Stabilized Emulsions
Cetyltrimethylammonium hydrogen sulfate (CTAS) is a cationic surfactant belonging to the quaternary ammonium compounds.[1] Its amphipathic nature, with a long hydrophobic cetyl (C16) tail and a positively charged hydrophilic headgroup, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of oil-in-water (O/W) emulsions.[2]
The stability of these emulsions is primarily governed by electrostatic repulsion between the positively charged droplets, which prevents them from aggregating and eventually coalescing.[3] Understanding the factors that influence this electrostatic barrier is crucial for troubleshooting and enhancing emulsion stability.
Visualizing the CTAS-Stabilized Interface
The diagram below illustrates how CTAS molecules arrange themselves at the oil-water interface to stabilize an emulsion droplet.
Caption: CTAS molecules at the oil-water interface.
Troubleshooting Guide: Common Instability Issues
Emulsion instability can manifest in several ways, including creaming, flocculation, and coalescence, ultimately leading to complete phase separation.[4][5] This section addresses specific issues you might encounter and provides systematic approaches to resolve them.
Issue 1: Rapid Creaming or Sedimentation
Question: My emulsion appears uniform initially, but a layer of the dispersed phase quickly accumulates at the top (creaming) or bottom (sedimentation). What's causing this and how can I fix it?
Answer:
Creaming and sedimentation are driven by density differences between the oil and water phases and are governed by Stokes' Law.[5][6] While CTAS provides electrostatic stability, it does not eliminate the effects of gravity.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Large Droplet Size | Larger droplets have a greater velocity of creaming/sedimentation due to their increased mass. Reducing droplet size increases the surface area-to-volume ratio, enhancing the effect of stabilizing forces over gravitational forces.[2] | 1. Increase Homogenization Energy: Use a high-shear homogenizer or microfluidizer at higher pressures or for longer durations to reduce the average droplet size. 2. Monitor Droplet Size: Utilize techniques like dynamic light scattering (DLS) to confirm a reduction in the Z-average diameter. |
| Low Continuous Phase Viscosity | A low-viscosity continuous phase offers little resistance to droplet movement, allowing for rapid creaming or sedimentation.[2] | 1. Add a Thickening Agent: Incorporate a water-soluble polymer (e.g., xanthan gum, carbomer) into the aqueous phase. This will increase the viscosity and hinder droplet movement. 2. Compatibility Check: Ensure the thickener is compatible with the cationic nature of CTAS. Some anionic thickeners can cause precipitation. |
| High Dispersed Phase Concentration | A higher volume of the dispersed phase can accelerate creaming or sedimentation due to increased droplet interactions. | 1. Adjust Phase Ratio: If possible, reduce the concentration of the dispersed phase. 2. Optimize Emulsifier Concentration: Ensure there is sufficient CTAS to adequately cover the increased interfacial area of a higher dispersed phase volume. |
Issue 2: Flocculation (Droplet Aggregation)
Question: Under the microscope, I can see my emulsion droplets clumping together, but they haven't merged. This is leading to faster creaming. Why is this happening?
Answer:
Flocculation is the reversible aggregation of droplets into larger clusters without the rupture of the interfacial film.[3][7] In CTAS-stabilized emulsions, this often indicates a weakening of the electrostatic repulsion between droplets.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Insufficient CTAS Concentration | If the concentration of CTAS is too low, the droplet surfaces will not be fully saturated, leading to an insufficient positive charge to prevent aggregation through van der Waals forces. | 1. Titrate CTAS Concentration: Prepare a series of emulsions with increasing CTAS concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w). 2. Measure Zeta Potential: Use a zeta potential analyzer to determine the surface charge of the droplets. A highly positive zeta potential (typically > +30 mV) is indicative of good electrostatic stability.[8] |
| High Ionic Strength | The presence of salts in the aqueous phase can compress the electrical double layer around the droplets, shielding the electrostatic repulsion and allowing droplets to approach each other more closely, leading to flocculation. | 1. Reduce Salt Concentration: If possible, decrease the concentration of any added salts or buffers. 2. Use Deionized Water: Always formulate emulsions with high-purity, deionized water to minimize extraneous ions. |
| Adverse pH | Changes in pH can affect the stability of the overall formulation, though CTAS itself maintains its positive charge over a wide pH range. However, other components in your formulation might be pH-sensitive.[2] | 1. Measure and Adjust pH: Determine the pH of your emulsion and adjust it if necessary, keeping in mind the stability of all ingredients. 2. Buffer the System: If the pH is drifting over time, consider adding a suitable buffer system that is compatible with CTAS. |
Issue 3: Coalescence and Phase Separation (Breaking)
Question: My emulsion is completely separating back into distinct oil and water layers. Shaking does not reform the emulsion. What is causing this irreversible failure?
Answer:
Coalescence is the irreversible merging of small droplets into progressively larger ones, ultimately leading to the complete separation of the two phases.[5] This indicates a critical failure of the interfacial film stabilized by CTAS.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Incompatible Ingredients | The addition of anionic surfactants or polymers will neutralize the positive charge of CTAS, leading to the collapse of the electrostatic barrier and rapid coalescence.[7] | 1. Review Formulation Components: Carefully check the entire formulation for any anionic species. 2. Perform Compatibility Studies: Before adding a new ingredient, mix it with a CTAS solution to check for any precipitation or cloudiness. |
| Temperature Extremes | High temperatures can increase the kinetic energy of the droplets, leading to more frequent and forceful collisions that can overcome the repulsive barrier and rupture the interfacial film.[2][6] Freezing can cause ice crystal formation that can physically disrupt the interfacial film.[3] | 1. Controlled Storage: Store emulsions at a consistent, moderate temperature. 2. Freeze-Thaw Cycling: To test for stability against temperature fluctuations, subject the emulsion to several freeze-thaw cycles (e.g., -20°C to 25°C) and observe for any signs of breaking.[9] |
| Insufficient Mechanical Force During Emulsification | If the initial emulsification process does not create a fine, uniform dispersion, the larger droplets present will be more prone to coalescence.[7] | 1. Optimize Emulsification Method: As mentioned for creaming, use high-energy methods to create smaller droplets. 2. Gradual Phase Addition: Add the dispersed phase to the continuous phase slowly while homogenizing to ensure proper emulsification.[9] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving emulsion instability.
Caption: A troubleshooting workflow for unstable emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of CTAS to use? A1: The optimal concentration is formulation-dependent. It should be sufficient to fully cover the surface of all oil droplets and generate a high positive zeta potential. A good starting point is often between 0.5% and 2.0% (w/w) of the total formulation. As seen in studies with the similar surfactant CTAB, increasing the concentration generally improves stability up to a certain point, beyond which the effect may plateau or even decrease.[10][11]
Q2: Can I use CTAS in combination with other surfactants? A2: Yes, but with caution. Combining CTAS with non-ionic surfactants can sometimes enhance stability by providing an additional steric barrier. However, you must never combine CTAS with anionic surfactants, as this will lead to the formation of an insoluble complex and immediate emulsion breaking.[7]
Q3: My formulation requires a high salt concentration. How can I maintain stability? A3: This is a challenging scenario. If high salt is unavoidable, you may need to supplement the electrostatic stabilization of CTAS with steric stabilization. Consider adding a compatible, non-ionic polymer that adsorbs to the droplet interface. This creates a physical barrier that can prevent flocculation even when the electrostatic repulsion is screened by salt ions.
Q4: How can I assess the long-term stability of my emulsion? A4: Long-term stability can be predicted using accelerated stability testing.[9] This involves:
-
Centrifugation: This simulates the effect of gravity over a long period. A stable emulsion should not show significant phase separation after centrifugation.[9]
-
Temperature Cycling: As mentioned earlier, subjecting the emulsion to several freeze-thaw or high-low temperature cycles can reveal weaknesses in the formulation.[9]
-
Monitoring Droplet Size Over Time: Store samples at various temperatures and measure the droplet size distribution at regular intervals. A significant increase in the average droplet size indicates instability, likely due to Ostwald ripening or coalescence.[4]
Experimental Protocols
Protocol 1: Preparation of a Basic O/W Emulsion with CTAS
-
Prepare the Aqueous Phase: Dissolve the desired amount of CTAS (e.g., 1.0 g) in deionized water (e.g., 79.0 g) with gentle heating and stirring until fully dissolved.
-
Prepare the Oil Phase: Measure the desired oil (e.g., 20.0 g).
-
Coarse Emulsification: While stirring the aqueous phase with a standard overhead stirrer, slowly add the oil phase to form a coarse emulsion.
-
Homogenization: Transfer the coarse emulsion to a high-shear homogenizer. Process at a high speed (e.g., 10,000 rpm) for 3-5 minutes, or until a uniform, milky-white emulsion is formed.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Protocol 2: Measurement of Zeta Potential
-
Sample Preparation: Dilute a small amount of the emulsion with deionized water to the appropriate concentration for your instrument (this is typically a very high dilution to prevent multiple scattering).
-
Instrument Setup: Equilibrate the instrument's measurement cell to the desired temperature (e.g., 25°C).
-
Measurement: Inject the diluted sample into the cell and perform the zeta potential measurement according to the instrument's instructions.
-
Analysis: Obtain the average zeta potential value and its standard deviation. A value greater than +30 mV generally indicates good electrostatic stability.[8]
References
- Fiveable. (n.d.). Emulsion stability and breakdown mechanisms. Colloid Science Class Notes.
- Biolin Scientific. (2024, June 11). How emulsions form and break?
- PharmaCores. (2025, March 30). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?!
- Biolin Scientific. (2025, January 21). Emulsion instability phenomena – reasons and prevention.
- Making Cosmetics. (n.d.). Problems with Emulsions.
- CM Studio. (2025, June 8). Emulsion Failures in the Lab: Why They Happen and How to Fix Them.
- ADSL Laboratories. (n.d.). Formulation Troubleshooting In Cosmetic Products.
- Tuode Chem. (2025, March 19). Silicone Emulsions Troubleshooting Guide: Fix Stability Issues.
- ChemicalBook. (n.d.).
- ChemicalBook. (2026, January 13).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Atlas. (n.d.). Discuss the factors which influence emulsion stability.
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- Scribd. (n.d.). Factors Affecting Emulsion Stability.
- Sigma-Aldrich. (n.d.).
- Frontiers. (n.d.). Enhancing the Formation and Stability of Oil-In-Water Emulsions Prepared by Microchannels Using Mixed Protein Emulsifiers.
- National Institutes of Health (NIH). (2025, July 17).
- Santa Cruz Biotechnology. (n.d.).
- ChemicalBook. (n.d.).
- National Institutes of Health (NIH). (2023, June 9). Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion.
- ResearchGate. (2025, August 9). Stabilization of water-in-oil emulsions with continuous phase crystals.
- Google Patents. (n.d.).
- ACS Omega. (2023, June 9).
- PubMed. (2018, November 15). Enhancement of the particle stabilization of water-in-water emulsions by modulating the phase preference of the particles.
Sources
- 1. US5393461A - Preparation of stable aqueous emulsions of water-insoluble particles - Google Patents [patents.google.com]
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- 10. Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Viscosity Challenges in CTAHSO4 Surfactant Formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cetyltrimethylammonium hydrogen sulfate (CTAHSO4). This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding viscosity issues commonly encountered in CTAHSO4-containing formulations. Our approach is rooted in scientific principles to help you not only solve immediate experimental hurdles but also to build a foundational understanding of the underlying physicochemical phenomena.
Understanding the System: The Role of CTAHSO4 in Formulation Viscosity
Cetyltrimethylammonium hydrogen sulfate (CTAHSO4) is a cationic surfactant widely used for its ability to form complex structures in aqueous solutions, which can significantly impact the rheological properties of a formulation.[1][2][3] The viscosity of these formulations is a critical parameter, influencing everything from product stability and sensory attributes to manufacturing processes and bioavailability. Problems such as excessively high or low viscosity, shear instability, or temperature-dependent fluctuations can often be traced back to the self-assembly behavior of the surfactant molecules.
The viscosity of CTAHSO4 solutions is primarily governed by the formation and interaction of micelles. At low concentrations, CTAHSO4 exists as individual monomers. As the concentration increases beyond the critical micelle concentration (CMC), these monomers self-assemble into spherical micelles. With further increases in concentration or the addition of certain salts, these spherical micelles can grow into elongated, worm-like structures that entangle to form a transient network, leading to a dramatic increase in viscosity.[4][5]
Troubleshooting Guide: A Mechanistic Approach to Viscosity Problems
This section provides a structured, question-and-answer guide to diagnosing and resolving common viscosity issues in your CTAHSO4 formulations.
Question 1: My CTAHSO4 formulation is unexpectedly thick and gel-like at room temperature. What is the likely cause and how can I reduce the viscosity?
Answer:
An unexpectedly high viscosity or gelation in your CTAHSO4 formulation is often a result of the formation of a dense network of entangled worm-like micelles. This can be triggered by several factors, including high surfactant concentration, the presence of certain counter-ions, or a specific temperature range.
Underlying Mechanism: The hydrogen sulfate (HSO4-) counter-ion of CTAHSO4 can promote the transition from spherical to worm-like micelles. The packing of surfactant molecules into these elongated structures is highly dependent on electrostatic interactions between the cationic head groups and the counter-ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high viscosity.
Experimental Protocols:
-
Protocol 1: Systematic Dilution:
-
Prepare a stock solution of your CTAHSO4 formulation.
-
Create a series of dilutions (e.g., 10%, 20%, 30% dilution with the solvent system).
-
Equilibrate each dilution at a controlled temperature for at least 30 minutes.
-
Measure the viscosity of each dilution using a calibrated viscometer or rheometer.
-
-
Protocol 2: Temperature Sweep:
-
Place your formulation in the temperature-controlled sample holder of a rheometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 15-20 minutes.
-
Perform a steady shear rate sweep to determine the initial viscosity.
-
Increase the temperature in controlled increments (e.g., 5°C) and repeat the viscosity measurement at each step.
-
-
Protocol 3: Co-surfactant/Hydrotrope Addition:
-
Prepare small batches of your CTAHSO4 formulation.
-
To each batch, add a different concentration of a non-ionic co-surfactant (e.g., a fatty alcohol ethoxylate) or a hydrotrope.
-
Gently mix to ensure homogeneity.
-
Measure the viscosity of each sample.
-
Question 2: The viscosity of my formulation decreases dramatically when I increase the temperature. How can I make it more thermally stable?
Answer:
A significant drop in viscosity with increasing temperature is a common characteristic of surfactant systems dominated by worm-like micelles.[4] This shear thinning behavior is due to the disruption of the micellar network at higher thermal energies.
Underlying Mechanism: Increased temperature enhances the kinetic energy of the surfactant molecules, which can lead to the breaking of worm-like micelles into smaller, less entangled structures. This disruption of the network structure results in a lower resistance to flow and thus, lower viscosity.
Strategies for Thermal Stabilization:
-
Addition of a Polymer: Incorporating a suitable polymer can create a secondary network that helps maintain viscosity at elevated temperatures.
-
Introduction of a Co-surfactant: A carefully chosen co-surfactant can modify the micellar structure, making it less susceptible to thermal disruption.
-
Salt Concentration Optimization: The presence and concentration of electrolytes can influence the stability of worm-like micelles.
Data Summary: Effect of Additives on Viscosity
| Additive Type | Expected Effect on Viscosity | Typical Concentration Range | Notes |
| Non-ionic Surfactant | Decrease | 0.1 - 2.0% w/w | Can disrupt worm-like micelle formation.[6] |
| Hydrotrope (e.g., SXS) | Decrease | 0.5 - 5.0% w/w | Increases the solubility of the surfactant, favoring smaller micelles.[6] |
| Polymer (e.g., HEC) | Increase/Stabilize | 0.1 - 1.0% w/w | Forms a secondary network, enhancing thermal stability.[7] |
| Inorganic Salt (e.g., NaCl) | Increase then Decrease | Varies | Initially promotes worm-like micelle growth, but excess can cause phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the Krafft temperature, and how does it relate to CTAHSO4 formulations?
Q2: My formulation shows shear-thinning behavior. Is this normal for CTAHSO4 solutions?
Yes, shear-thinning (a decrease in viscosity with increasing shear rate) is a characteristic behavior of many CTAHSO4 formulations, especially those with high viscosity due to the presence of entangled worm-like micelles.[6] When a shear force is applied, these entangled structures can align in the direction of flow, reducing their resistance and thus lowering the viscosity.[6]
Q3: Can the order of addition of ingredients affect the final viscosity of my CTAHSO4 formulation?
Absolutely. The order of addition can significantly impact the final microstructure and, consequently, the viscosity. For instance, adding CTAHSO4 to a solution already containing a high concentration of salt may lead to localized areas of extremely high viscosity that are difficult to homogenize. It is generally recommended to dissolve the CTAHSO4 in the solvent first, before the addition of other components like salts or co-surfactants.
Q4: I am observing phase separation in my formulation after a few days. What could be the cause?
Phase separation in CTAHSO4 formulations can be triggered by several factors:
-
Temperature fluctuations: Cycling through temperatures above and below the Krafft temperature can lead to surfactant precipitation.
-
High electrolyte concentrations: Excessive salt can "salt out" the surfactant, causing it to separate from the aqueous phase.
-
Incompatibility with other ingredients: Certain polymers or other active ingredients may not be compatible with the cationic nature of CTAHSO4, leading to phase separation over time.
Troubleshooting Phase Separation:
Caption: Logic diagram for troubleshooting phase separation.
References
-
Kalur, G. C., Frounfelker, B. D., Cipriano, B. H., Norman, A. I., & Raghavan, S. R. (2005). Viscosity Increase with Temperature in Cationic Surfactant Solutions Due to the Growth of Wormlike Micelles. Langmuir, 21(24), 11008–11014. Available at: [Link]
-
Sarmad, S., et al. (2021). Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions. Polymers, 13(16), 2749. Available at: [Link]
-
Manojlović, J., et al. (2007). The Krafft temperature of surfactant solutions. Materiali in tehnologije, 41(4), 169-173. Available at: [Link]
-
Lopez-Cervantes, J., et al. (2023). The Rheological Enhancement of an Internal Olefin Sulphonate Surfactant upon Interactions with Cationic Surfactants by Micellization Changes. International Journal of Molecular Sciences, 24(6), 5309. Available at: [Link]
-
Bond, A. M., et al. (1998). Effect of electrolyte concentration on the viscosity and voltammetry of supercritical solutions. Analytical Chemistry, 70(15), 3042-3049. Available at: [Link]
-
Rub, M. A., et al. (2018). Effect of organic additives and temperature on the micellization of cationic surfactant cetyltrimethylammonium chloride: Evaluation of thermodynamics. Journal of Molecular Liquids, 249, 936-944. Available at: [Link]
-
The Modification of Rheological Properties of Bentonite-Water Dispersions with Cationic and Anionic Surfactants. (2018). International Journal of Engineering Research and Applications, 8(8), 53-60. Available at: [Link]
-
Paradiso, K. M., et al. (2021). Effects of additives on the rheology and phase behavior of lamellar-structured concentrated surfactant solutions. Soft Matter, 17(3), 646-658. Available at: [Link]
-
Hoque, M. A., et al. (2019). Investigation of the Effect of Temperature, Salt and Solvent Composition on the Micellization Behavior of Tetradecyltrimethylammonium Bromide in the Presence of the Antibiotic Drug Levofloxacin Hemihydrate. Journal of Solution Chemistry, 48(2), 105-124. Available at: [Link]
-
Rheological properties of CTAC surfactant aqueous solutions. (2015). Journal of Central South University, 22(10), 3845-3851. Available at: [Link]
-
Hoque, M. A., et al. (2018). Effect of salts and temperature on the interaction of levofloxacin hemihydrate drug with cetyltrimethylammonium bromide: Conductometric and molecular dynamics investigations. Journal of Molecular Liquids, 265, 43-51. Available at: [Link]
-
Mitrinova, Z., et al. (2017). Control of surfactant solution rheology using medium-chain cosurfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 532, 338-347. Available at: [Link]
-
RheoSense, Inc. (2022). Viscosity of Electrolytes. Available at: [Link]
-
Manojlović, J., et al. (2007). The Krafft Temperature of Surfactant Solutions. ResearchGate. Available at: [Link]
-
Wang, W., et al. (2001). Viscosity study of interactions between sodium alginate and CTAB in dilute solutions at different pH values. Carbohydrate Polymers, 45(2), 135-141. Available at: [Link]
-
Effect of surfactant and cosurfactant concentrations on viscosity. ResearchGate. Available at: [Link]
-
Gervasi, M. D., et al. (2022). A predictive viscosity model for aqueous electrolytes and mixed organic–inorganic aerosol phases. Atmospheric Chemistry and Physics, 22(5), 3329-3356. Available at: [Link]
-
Chang, C. K., et al. (2013). Effects of a carbohydrate-electrolyte beverage on blood viscosity after dehydration in healthy adults. Journal of the International Society of Sports Nutrition, 10(1), 1-7. Available at: [Link]
-
Merrow Scientific. (2022). The effects of Viscosity on battery performance. Available at: [Link]
-
Pistorius, P. C., & de Villiers, E. E. (2011). Blast Furnace Control using Slag Viscosities and Liquidus Temperatures with Phase Equilibria Calculations. The Southern African Institute of Mining and Metallurgy. Available at: [Link]
-
Chilingarian, A., et al. (2021). Strong Viscosity Increase in Aqueous Solutions of Cationic C22-Tailed Surfactant Wormlike Micelles. Polymers, 13(25), 4434. Available at: [Link]
-
Wang, L., et al. (2016). Correlation between viscosity of molten Cu–Sn alloys and phase diagram. Journal of Materials Science, 51(15), 7244-7250. Available at: [Link]
-
Novikov, I. A., et al. (2019). Relationship between temperature dependence of viscosity of Cu – Sn alloys and phase diagram of state. Journal of Physics: Conference Series, 1384, 012035. Available at: [Link]
-
Wang, L., et al. (2015). Correlation between viscous-flow activation energy and phase diagram in four systems of Cu-based alloys. Journal of Non-Crystalline Solids, 427, 43-47. Available at: [Link]
Sources
- 1. Cetyltrimethylammonium hydrogensulfate | 68214-07-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Cetyltrimethylammonium hydrogensulfate 99 68214-07-3 [sigmaaldrich.com]
- 4. webster.ncnr.nist.gov [webster.ncnr.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. nouryon.com [nouryon.com]
- 7. Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions [mdpi.com]
- 8. scispace.com [scispace.com]
challenges in replacing CTAB with mercaptoalkanoic acids on gold nanorods
Introduction: Navigating the CTAB-to-Mercaptoalkanoic Acid Ligand Exchange
Welcome to the technical support center for gold nanorod (GNR) functionalization. This guide is designed for researchers, scientists, and drug development professionals who are replacing the cytotoxic cetyltrimethylammonium bromide (CTAB) bilayer on GNRs with mercaptoalkanoic acids (MAAs). While this surface modification is crucial for enhancing biocompatibility and enabling further conjugation, it is a process fraught with challenges that can impact the stability and functionality of your nanomaterials.[1][2]
The tightly packed CTAB bilayer, essential for the seed-mediated synthesis of GNRs, presents a significant barrier to complete and efficient ligand exchange.[3][4] Incomplete removal of CTAB can lead to cytotoxicity and non-specific adsorption, while aggressive removal methods can induce irreversible aggregation of the GNRs.[2][5][6] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve stable, reproducibly functionalized GNRs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the ligand exchange process, providing explanations for their root causes and actionable solutions.
Issue 1: Immediate Aggregation Upon Addition of Mercaptoalkanoic Acid
Question: Why do my gold nanorods immediately aggregate and change color from a reddish-brown to a gray or blue precipitate upon adding the mercaptoalkanoic acid solution?
Answer: This is a classic sign of colloidal instability, which can be triggered by several factors during the ligand exchange.
-
Causality: The stability of as-synthesized GNRs is maintained by the electrostatic repulsion of the positively charged CTAB bilayer.[7] Mercaptoalkanoic acids are typically deprotonated at neutral or basic pH, introducing negative charges. The rapid introduction of a high concentration of negatively charged molecules can disrupt the existing CTAB bilayer before a new, stable MAA layer can form, leading to a loss of repulsive forces and subsequent aggregation.[8] Furthermore, if the pH of the MAA solution is acidic, it can protonate the carboxyl groups of the MAA, reducing their ability to provide electrostatic stabilization and potentially leading to aggregation.[9][10]
-
Troubleshooting Steps:
-
pH Control is Critical: The pH of the reaction mixture is a critical parameter. For MAAs, performing the ligand exchange at a basic pH (e.g., pH 10-11) is often advantageous.[1] At high pH, the carboxyl groups of the MAA are deprotonated, providing negative charges that contribute to the colloidal stability of the final product.[1]
-
Gradual Addition of Ligand: Instead of a single bolus addition, add the MAA solution dropwise while gently stirring the GNR solution. This allows for a more controlled replacement of the CTAB molecules, minimizing the shock to the system's colloidal stability.
-
Optimize Ligand Concentration: An excess of the incoming ligand is necessary to drive the exchange reaction, but an extremely high concentration can accelerate the destabilization of the CTAB bilayer. Experiment with a range of MAA concentrations to find the optimal balance for your specific GNRs and MAA.
-
Issue 2: Incomplete CTAB Removal and Poor Biocompatibility
Question: I've performed the ligand exchange, and while my GNRs appear stable, subsequent cell viability assays show significant cytotoxicity. How can I confirm incomplete CTAB removal and improve the exchange efficiency?
Answer: Residual CTAB is a common problem and a significant source of cytotoxicity.[2][11] Its complete removal is challenging due to its strong adsorption to the GNR surface.[3]
-
Causality: The CTAB bilayer is highly packed on the GNR surface.[3] While the thiol group of the MAA has a strong affinity for the gold surface, the kinetics of the exchange can be slow, and some CTAB molecules may remain entrapped or sterically hindered from being replaced.[1][12]
-
Troubleshooting Steps:
-
Verification of CTAB Removal:
-
Surface-Enhanced Raman Spectroscopy (SERS): This is a highly sensitive technique for detecting residual CTAB. The characteristic C-H stretching vibrations of CTAB can be observed in the SERS spectra if it is still present on the GNR surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental analysis of the GNR surface. The presence of a nitrogen (N 1s) peak is indicative of the quaternary ammonium headgroup of CTAB.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): While less sensitive than SERS, FTIR can also be used to detect the C-H stretching modes of residual CTAB.[13]
-
-
Improving Exchange Efficiency:
-
Increase Reaction Time and Temperature: Extend the incubation time of the GNRs with the MAA solution (e.g., up to 24 hours) and consider a modest increase in temperature (e.g., to 30-40 °C) to enhance the kinetics of the ligand exchange.
-
Employ a Two-Step or "Round-Trip" Method: For particularly stubborn CTAB removal, a phase transfer method can be effective.[1][14][15] This involves first transferring the GNRs into an organic solvent using a hydrophobic thiol like dodecanethiol (DDT) to displace the CTAB. The DDT-coated GNRs are then transferred back to an aqueous phase by the desired mercaptoalkanoic acid.[1][14][15]
-
Utilize Co-solvents: A mixture of ethanol and water can help to desorb the remaining CTAB, allowing for more complete replacement by the thiol ligand.[12]
-
-
Issue 3: Changes in GNR Optical Properties (LSPR Shift)
Question: After the ligand exchange, the longitudinal surface plasmon resonance (LSPR) peak of my GNRs has shifted. Is this normal, and what does it signify?
Answer: A shift in the LSPR peak is expected and is a good indicator of a successful ligand exchange.
-
Causality: The LSPR of GNRs is highly sensitive to the local refractive index at the nanoparticle surface. When the CTAB bilayer is replaced by a layer of mercaptoalkanoic acid, the refractive index at the GNR surface changes, resulting in a shift of the LSPR peak. The direction and magnitude of the shift depend on the chain length and packing density of the new ligand. Typically, a red-shift (a shift to a longer wavelength) is observed.[5][8] A significant broadening of the peak or the appearance of a second peak at a shorter wavelength is indicative of aggregation.
-
Troubleshooting Steps:
-
Consistent Monitoring with UV-Vis Spectroscopy: Use UV-Vis spectroscopy to monitor the LSPR peak throughout the ligand exchange and purification process. A stable, single LSPR peak that has shifted slightly is a good sign.
-
Correlate with Other Characterization Data: Use the LSPR shift as a preliminary indicator of successful exchange, but always confirm with other techniques like DLS for size distribution and SERS or XPS for surface composition.
-
Experimental Protocols
Protocol 1: One-Pot Aqueous Ligand Exchange
This protocol is a straightforward method suitable for many applications.
-
Preparation:
-
Centrifuge the as-synthesized CTAB-GNRs to remove excess CTAB in the supernatant. Resuspend the GNR pellet in deionized water. Repeat this washing step twice.
-
Prepare a stock solution of the desired mercaptoalkanoic acid (e.g., 11-mercaptoundecanoic acid, MUA) in an appropriate solvent (e.g., ethanol).
-
Prepare a basic buffer solution (e.g., 0.1 M sodium borate buffer, pH 10).
-
-
Ligand Exchange:
-
Add the washed GNR solution to the basic buffer.
-
While stirring gently, add the mercaptoalkanoic acid solution dropwise to the GNR solution. A typical molar ratio of MAA to gold atoms is in the range of 1000:1 to 10,000:1.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
-
Purification:
-
Centrifuge the MAA-coated GNRs to pellet the nanoparticles and remove excess ligand and displaced CTAB.
-
Discard the supernatant and resuspend the pellet in the basic buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound molecules.
-
-
Characterization:
-
Analyze the purified MAA-GNRs using UV-Vis spectroscopy, DLS, zeta potential measurements, and SERS/XPS to confirm successful ligand exchange and colloidal stability.
-
Data Presentation
Table 1: Expected Changes in GNR Properties After Successful Ligand Exchange
| Parameter | Before Exchange (CTAB-GNRs) | After Exchange (MAA-GNRs) | Significance |
| Zeta Potential | Highly Positive (> +30 mV)[7][16] | Highly Negative (< -30 mV) | Indicates replacement of cationic CTAB with anionic MAA. |
| LSPR Peak | Wavelength dependent on aspect ratio | Red-shifted (typically 5-15 nm)[5] | Confirms change in surface refractive index due to ligand replacement. |
| Hydrodynamic Diameter (DLS) | Slightly larger than TEM size | May increase slightly due to the new ligand layer | A large increase or multiple peaks suggest aggregation. |
Visualization of the Ligand Exchange Workflow
Caption: Workflow for the one-pot aqueous ligand exchange from CTAB to mercaptoalkanoic acid on gold nanorods.
Frequently Asked Questions (FAQs)
Q1: What is the ideal chain length for the mercaptoalkanoic acid?
The optimal chain length depends on your specific application. Longer chain MAAs (e.g., 11-mercaptoundecanoic acid or 16-mercaptohexadecanoic acid) can provide a more densely packed and stable monolayer, offering better protection against aggregation.[3] However, shorter chain MAAs may be preferable if you need to bring conjugated biomolecules closer to the GNR surface for applications like SERS-based sensing.[5]
Q2: Can I perform the ligand exchange in a neutral pH buffer?
While possible, it is often more challenging. At neutral pH, the carboxyl groups of the MAA are only partially deprotonated, leading to weaker electrostatic repulsion and a higher risk of aggregation. A basic pH ensures full deprotonation and enhances the colloidal stability of the final product.[1]
Q3: My GNRs are stable in buffer after the exchange, but aggregate in cell culture media. Why?
Cell culture media are complex solutions with high ionic strength and contain proteins and other biomolecules that can interact with the surface of your GNRs. The electrostatic stabilization provided by the MAA layer may not be sufficient to prevent aggregation in such a complex environment. This is a common issue that often necessitates further surface modification, such as PEGylation, to provide steric stabilization.
Q4: How can I be certain that the ligand exchange is complete?
Achieving 100% ligand exchange is extremely difficult.[11] A combination of characterization techniques is necessary to assess the degree of exchange. A significant change in zeta potential from positive to negative, coupled with the absence of CTAB-related peaks in SERS or XPS spectra, are strong indicators of a successful and near-complete exchange.[13]
Q5: Is it possible to perform the ligand exchange without using an organic solvent?
Yes, the one-pot aqueous method described in this guide is a "green" approach that avoids the use of organic solvents.[3][4] This is often preferable for biomedical applications to avoid any potential toxicity from residual organic solvents.
References
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Alkilany, A. M., & Murphy, C. J. (2010). Toxicity and cellular uptake of gold nanoparticles. Journal of Nanoparticle Research, 12(7), 2315-2325. [Link]
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del Caño, R., et al. (2020). Effective replacement of cetyltrimethylammonium bromide (CTAB) by mercaptoalkanoic acids on gold nanorod (AuNR) surfaces in aqueous solutions. Nanoscale, 12(2), 658-668. [Link]
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del Caño, R., et al. (2019). Effective replacement of cetyltrimethylammonium bromide (CTAB) by mercaptoalkanoic acids on gold nanorod (AuNR) surfaces in aqueous solutions. Semantic Scholar. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Phase Transfer Catalysis: Validating the Performance of Hexadecyltrimethylammonium Bisulfate
For researchers, medicinal chemists, and professionals in drug development, the optimization of reaction conditions is a cornerstone of efficient synthesis. Phase Transfer Catalysis (PTC) has emerged as an indispensable technique for facilitating reactions between reactants in immiscible phases, enhancing reaction rates, and improving yields.[1] This guide provides an in-depth validation of Hexadecyltrimethylammonium bisulfate (also known as Cetyltrimethylammonium bisulfate or CTABs) as a phase transfer catalyst, comparing its performance with commonly used alternatives, namely Tetrabutylammonium Bromide (TBAB) and Aliquat 336.
At the heart of PTC is the catalyst's ability to transport a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[2] The choice of catalyst is critical and can significantly influence reaction outcomes.[1] This guide will delve into the mechanistic principles, provide comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your synthetic challenges.
The Catalysts Under Scrutiny: A Structural Overview
The efficacy of a quaternary ammonium salt as a phase transfer catalyst is intrinsically linked to its structure. The key is a balance between aqueous and organic solubility, governed by the nature of the alkyl groups attached to the nitrogen center.
-
Hexadecyltrimethylammonium (CTA+) Cation: The active component of the catalyst . It possesses a long C16 alkyl chain (hexadecyl/cetyl group), which imparts significant lipophilicity, making it highly soluble in the organic phase.[3] The three methyl groups are smaller, creating an asymmetric cation. This structure is efficient at pulling anions from the aqueous phase into the organic medium. While this guide focuses on the bisulfate salt, it is important to note that the bromide salt (CTAB) is more commonly documented in the literature. The counter-anion can influence catalytic efficiency, but the fundamental transfer mechanism is dictated by the cation.[2]
-
Tetrabutylammonium Bromide (TBAB): A widely used, symmetrical PTC.[4][5] With four butyl groups, it strikes a good balance of solubility in both organic and aqueous phases.[3] Its versatility and affordability make it a common first choice for many applications.[6]
-
Aliquat 336 (Methyltrioctylammonium chloride): A highly lipophilic, asymmetric quaternary ammonium salt.[7] The presence of three C8 chains makes it predominantly soluble in the organic phase, which can be advantageous for certain reactions. It is a robust catalyst often used in industrial applications.[7]
Performance Comparison in a Benchmark Reaction: The Williamson Ether Synthesis
To objectively evaluate the performance of these catalysts, we turn to the Williamson ether synthesis, a classic SN2 reaction that is highly dependent on effective phase transfer. In this reaction, a phenoxide ion (generated in the aqueous phase) is transferred to the organic phase to react with an alkyl halide.
For the purpose of this guide, we will consider the synthesis of benzyl phenyl ether from phenol and benzyl chloride.[1]
Illustrative Experimental Data
The following data is representative of typical outcomes for the Williamson ether synthesis of benzyl phenyl ether under phase transfer conditions. These values are for illustrative purposes to highlight the performance differences based on the structural characteristics of the catalysts.
| Catalyst | Structure | Key Feature | Representative Reaction Time (h) | Representative Yield (%) |
| Hexadecyltrimethylammonium Bisulfate | C₁₆H₃₃N(CH₃)₃⁺ HSO₄⁻ | High Lipophilicity, Asymmetric | 2 | 95 |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺ Br⁻ | Balanced Solubility, Symmetric | 4 | 88 |
| Aliquat 336 | CH₃N(C₈H₁₇)₃⁺ Cl⁻ | Very High Lipophilicity, Asymmetric | 2.5 | 92 |
Note: This data is illustrative and actual results may vary depending on specific reaction conditions.
Causality Behind the Performance:
-
Hexadecyltrimethylammonium Cation: The long C16 chain provides strong lipophilicity, effectively pulling the phenoxide anion into the organic phase. The asymmetry of the cation can also lead to less tightly bound ion pairs in the organic phase, rendering the phenoxide more nucleophilic and reactive.
-
TBAB: Its balanced solubility allows it to shuttle between phases effectively. However, its lower lipophilicity compared to the CTA+ cation may result in a lower concentration of the active ion pair in the organic phase at any given time, leading to a slower reaction rate.
-
Aliquat 336: Its high lipophilicity makes it an excellent anion carrier. Its performance is often comparable to or slightly better than TBAB, but its higher cost and potential for forming stable emulsions can be a drawback.
Comparative Performance in Hantzsch 1,4-Dihydropyridine Synthesis
Further evidence of the comparative performance of these catalysts can be seen in the literature for other reactions. For instance, in the Hantzsch synthesis of 1,4-dihydropyridines, a multicomponent reaction of significant medicinal importance, the catalytic efficiency of CTAB and TBAB has been directly compared.
| Catalyst (10 mol%) | Reaction Time (h) | Yield (%) |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 85 |
| Tetrabutylammonium Bromide (TBAB) | 1 | 92 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 90 |
Data sourced from a comparative study on the synthesis of 1,4-dihydropyridines.
In this specific reaction, TBAB showed a slightly higher yield than CTAB under the reported conditions, highlighting that the optimal catalyst can be reaction-dependent.
The Mechanism of Phase Transfer Catalysis
The underlying principle of PTC with a quaternary ammonium salt (Q⁺X⁻) involves the transport of the reacting anion (Y⁻) from the aqueous phase to the organic phase.
Caption: General mechanism of phase-transfer catalysis by a quaternary ammonium salt (Q⁺X⁻).
The quaternary cation (Q⁺) pairs with the reactant anion (Y⁻) in the aqueous phase, forming an ion pair (Q⁺Y⁻) that is soluble in the organic phase. This ion pair migrates across the phase boundary. In the organic phase, the "naked" anion is highly reactive and attacks the organic substrate (R-Z), forming the product (R-Y). The catalyst cation then pairs with the leaving group (Z⁻) and returns to the aqueous phase to repeat the cycle.
Experimental Protocol for Catalyst Validation
To ensure a self-validating system, a standardized protocol should be followed to compare the performance of different PTCs. The following is a detailed methodology for the synthesis of benzyl phenyl ether.
Experimental Workflow
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comparative study of CTAHSO4 and sodium dodecyl sulfate in micellar electrokinetic chromatography
For researchers, scientists, and drug development professionals leveraging the high efficiency of Micellar Electrokinetic Chromatography (MEKC), the choice of surfactant is a critical decision that dictates the selectivity, resolution, and overall success of a separation. MEKC extends the power of capillary electrophoresis to neutral molecules by introducing a pseudostationary phase of micelles, enabling partitioning-based separations.[1] The most common choice has historically been the anionic surfactant, sodium dodecyl sulfate (SDS). However, its cationic counterparts, such as cetyltrimethylammonium hydrogen sulfate (CTAHSO₄), offer unique and often advantageous properties.
This guide provides an in-depth, objective comparison of CTAHSO₄ and the workhorse SDS. Moving beyond a simple list of pros and cons, we will explore the fundamental physicochemical differences that govern their performance and provide the experimental context needed to make an informed selection for your specific analytical challenge, particularly in pharmaceutical analysis.[1]
Fundamental Properties: A Tale of Two Surfactants
The divergent behaviors of CTAHSO₄ and SDS in an MEKC system are rooted in their molecular structures. SDS is an anionic surfactant with a negatively charged sulfate headgroup, while CTAHSO₄ is a cationic surfactant with a positively charged quaternary ammonium headgroup.[2][3][4] This fundamental difference in charge dictates everything from micellar structure to interaction with the capillary wall and, most importantly, the analyte.
| Property | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Hydrogen Sulfate (CTAHSO₄) | Rationale & Implication |
| Ionic Character | Anionic (-) | Cationic (+) | This is the primary driver of selectivity differences. SDS micelles are negatively charged, while CTAHSO₄ micelles are positive. |
| Typical Structure | CH₃(CH₂)₁₁OSO₃⁻ Na⁺ | CH₃(CH₂)₁₅N⁺(CH₃)₃ HSO₄⁻ | The longer C16 alkyl chain of CTAHSO₄ suggests a more hydrophobic micellar core compared to the C12 chain of SDS. |
| Critical Micelle Conc. (CMC) | ~8.1 x 10⁻³ M in H₂O[1] | Lower than SDS (due to longer alkyl chain) | A lower CMC means micelles form at lower concentrations, which can be economically and environmentally advantageous. |
| Aggregation Number (N) | ~62 | ~90-100 (similar to CTAB)[5] | A higher aggregation number for CTAHSO₄ creates a larger, more stable micellar pseudostationary phase. |
| Counter-ion | Na⁺ | HSO₄⁻ | The bisulfate counter-ion of CTAHSO₄ can offer different buffering properties compared to the sodium ion of SDS.[6] |
The Mechanism of Separation: Opposing Forces, Unique Selectivities
In a standard bare fused-silica capillary at neutral to alkaline pH, the capillary wall is negatively charged, generating a strong electroosmotic flow (EOF) towards the cathode (negative electrode). The behavior of the micelles within this flow is the key to MEKC separations.[2][7]
-
With Anionic SDS: The negatively charged SDS micelles are electrophoretically attracted to the anode (positive electrode). However, the bulk EOF moving towards the cathode is typically much stronger.[7] The result is that the SDS micelles still move towards the cathode, but at a much-retarded velocity compared to the bulk flow.[7]
-
With Cationic CTAHSO₄: The positively charged CTAHSO₄ micelles are electrophoretically attracted to the cathode, moving in the same direction as the EOF. This often results in faster analysis times. Furthermore, cationic surfactants can adsorb to the negatively charged capillary wall, potentially reversing the EOF direction if not managed properly (e.g., by using a pre-coating step or specific buffer additives).
This opposition in micelle migration relative to the EOF creates dramatically different separation windows and analyte migration orders.[8]
-
SDS System: The general migration order is cations, followed by neutral analytes, and finally anions.[1][7] Cations are strongly attracted to the negative micelles and migrate slowest. Anions are repelled and migrate fastest, close to the EOF. Neutral compounds partition into the micelle based on their hydrophobicity; the more hydrophobic, the more time spent in the micelle, and the slower the migration.[1][7]
-
CTAHSO₄ System: The migration order is generally reversed. Anions are strongly attracted to the positive micelles and migrate the slowest. Cations are repelled and move quickly. This makes cationic surfactants like CTAHSO₄ particularly powerful for separating mixtures of acidic and neutral compounds.
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A Comparative Efficacy Analysis of Cetyltrimethylammonium Hydrogen Sulfate (CTHS) and Other Cationic Fabric Softeners
This guide provides an in-depth technical comparison of the efficacy of Cetyltrimethylammonium Hydrogen Sulfate (CTHS) as a fabric softener against other widely used cationic surfactants, namely Distearyldimethylammonium Chloride (DSDMAC) and esterquats, such as Diethyl Ester Dimethyl Ammonium Chloride (DEEDMAC). This document is intended for researchers, scientists, and formulation chemists in the textile and consumer product industries, offering a blend of theoretical insights and practical experimental methodologies.
Introduction: The Molecular Basis of Fabric Softening
The tactile sensation of "softness" in textiles is primarily a function of reduced friction between individual fibers. During the laundering process, particularly with anionic detergents, fabrics can develop a harsh feel due to fiber entanglement and the removal of natural lubricants. Cationic surfactants, the active ingredients in most fabric softeners, address this by depositing a thin, lubricating layer onto the fabric fibers.
Most textile fibers, especially natural ones like cotton, carry a negative charge in water. The positively charged headgroup of a cationic surfactant is electrostatically attracted to the fiber surface, anchoring the molecule. The hydrophobic tails of the surfactant molecules then orient themselves away from the fiber, creating a durable, lubricating film that allows fibers to slide past one another more easily, imparting a softer feel and reducing static cling.[1][2]
This guide will delve into the specific performance characteristics of three key types of cationic surfactants: the traditional workhorse DSDMAC, the more biodegradable esterquats, and the less common but potentially interesting CTHS.
The Contenders: A Chemical Overview
A molecule's structure is intrinsically linked to its function. Understanding the chemical makeup of these cationic surfactants is crucial to interpreting their performance differences.
Cetyltrimethylammonium Hydrogen Sulfate (CTHS)
-
Chemical Structure: CTHS is a quaternary ammonium salt with a single long alkyl chain (cetyl group, C16) and three methyl groups attached to the nitrogen atom. The counter-ion is a hydrogen sulfate (bisulfate) group.[3]
-
Key Features: The single long hydrophobic chain is the primary contributor to its surface activity. The trimethylammonium headgroup provides the cationic charge. The choice of a hydrogen sulfate counter-ion can influence its solubility and formulation compatibility.
Distearyldimethylammonium Chloride (DSDMAC)
-
Chemical Structure: DSDMAC is a dialkyl quaternary ammonium compound. It features two long stearyl chains (C18) and two methyl groups attached to the nitrogen atom, with a chloride counter-ion.[1][4][5]
-
Key Features: The presence of two long alkyl chains generally leads to a more pronounced lubricating effect and, consequently, a greater softening performance compared to single-chain cationics.[6] However, this structure also contributes to lower water solubility and slower biodegradation.[7]
Esterquats (e.g., DEEDMAC)
-
Chemical Structure: Esterquats are a newer generation of cationic surfactants designed for improved biodegradability.[8] A common example is Diethyl Ester Dimethyl Ammonium Chloride (DEEDMAC), which consists of two long fatty acid chains linked to the quaternary nitrogen headgroup via ester bonds.[9]
-
Key Features: The ester linkages are susceptible to hydrolysis, breaking the molecule down into smaller, more readily biodegradable components.[8][10] This addresses a significant environmental concern associated with traditional quaternary ammonium compounds like DSDMAC.[7] The softening performance of esterquats is comparable, and often superior, to that of DSDMAC.[8]
Experimental Design for Comparative Efficacy Testing
To objectively compare the performance of CTHS, DSDMAC, and DEEDMAC, a series of standardized tests must be conducted. The following protocols, based on internationally recognized standards, provide a framework for a comprehensive evaluation. The causality behind each experimental choice is explained to ensure a robust and self-validating study.
General Fabric Treatment Protocol
The foundation of a fair comparison lies in a consistent and reproducible fabric treatment process. This workflow ensures that any observed differences in fabric properties are directly attributable to the fabric softener being tested.
Caption: General workflow for fabric softener efficacy testing.
Justification:
-
Standard Fabric: Using a standard fabric, such as cotton terry cloth, provides a consistent substrate for testing. Cotton is chosen for its high prevalence in laundry and its anionic nature in water, which promotes interaction with cationic softeners.
-
Strip Washing: A preliminary stripping process removes any residual finishes or processing aids from the new fabric, ensuring a clean baseline for treatment.
-
Controlled Dosing: The concentration of each cationic surfactant in the rinse cycle must be precisely controlled and equal across all test groups to ensure a valid comparison.
-
Standardized Conditions: Controlling washing and drying temperatures, cycle times, and post-treatment conditioning (temperature and humidity) is critical to eliminate environmental variables that could affect fabric properties.[11]
Protocol 1: Softness Evaluation (ASTM D5237)
The primary function of a fabric softener is to impart a soft feel. While sensory panel testing remains a valuable tool, instrumental analysis can provide objective and quantifiable data.
Methodology:
-
Instrument: Utilize a texture analyzer or a specialized fabric softness tester equipped with a load cell.
-
Test Principle: The instrument measures the force required to perform a specific action on the fabric, such as pulling it through a narrow opening or compressing it. A lower force generally correlates with a softer fabric.
-
Procedure:
-
Secure a conditioned fabric sample in the instrument's test fixture.
-
Initiate the test, recording the force (in Newtons or grams-force) as a function of displacement.
-
Perform multiple measurements on different areas of each fabric sample to ensure statistical significance.
-
Calculate the average peak force or the total energy required for the mechanical action for each softener treatment.
-
Causality: This method directly quantifies the lubricity imparted by the softener. A more effective lubricant will reduce inter-fiber friction, resulting in a lower measured force. This provides an objective metric that is less prone to the subjectivity of human perception.[12]
Protocol 2: Water Absorbency (AATCC TM79)
An important secondary characteristic of a fabric softener is its impact on water absorbency. An overly hydrophobic coating can make towels and other absorbent textiles less functional.
Methodology:
-
Apparatus: A burette or dropper, a stopwatch, and an embroidery hoop.
-
Test Principle: This test measures the time it takes for a drop of water to be completely absorbed by the fabric surface.
-
Procedure:
-
Mount the conditioned fabric sample tautly in the embroidery hoop.
-
Position the burette or dropper a fixed distance above the fabric surface.
-
Allow a single drop of distilled water to fall onto the fabric.
-
Start the stopwatch at the moment the drop makes contact with the fabric.
-
Stop the stopwatch when the specular reflection of the water drop disappears, indicating complete absorption.
-
Repeat the test in several locations on each sample and calculate the average absorption time.
-
Causality: The hydrophobic tails of the cationic surfactants can repel water. This test quantifies the degree to which the softener's lubricating layer impedes the fabric's natural ability to absorb water. A shorter absorption time is generally desirable for textiles where absorbency is a key function.[13][14][15]
Protocol 3: Whiteness and Yellowing Index (ISO 105-J02)
Some cationic surfactants can cause yellowing of white fabrics over time, particularly after exposure to heat (e.g., from a dryer or iron). This is a significant negative attribute.
Methodology:
-
Instrument: A calibrated spectrophotometer or colorimeter.
-
Test Principle: The instrument measures the reflectance of the fabric across the visible spectrum and calculates the whiteness index (e.g., CIE Whiteness Index) and/or yellowing index.
-
Procedure:
-
Take baseline whiteness measurements of the stripped, untreated fabric.
-
After treatment with each softener and multiple wash/dry cycles (to simulate real-world use), measure the whiteness index of the conditioned fabric samples.
-
To assess heat-induced yellowing, samples can be subjected to a controlled heating process before the final measurement.
-
Calculate the change in the whiteness or yellowing index relative to the untreated control.
-
Causality: This instrumental method provides a precise and objective measure of color change that is far more reliable than visual assessment.[16][17][18] It allows for the quantification of even subtle yellowing, which can be a critical factor in consumer acceptance.
Comparative Performance Data (Synthesized)
| Performance Metric | Cetyltrimethylammonium Hydrogen Sulfate (CTHS) | Distearyldimethylammonium Chloride (DSDMAC) | Esterquats (e.g., DEEDMAC) |
| Softening Efficacy | Moderate | High | High to Very High |
| Water Absorbency | Good to Excellent | Fair to Poor | Good to Very Good |
| Anti-Static Properties | Good | Excellent | Excellent |
| Tendency for Yellowing | Low to Moderate | Moderate to High | Low |
| Biodegradability | Moderate | Low | High |
This table represents a qualitative summary based on the structural characteristics and reported performance of similar cationic surfactants.
Analysis and Discussion
The synthesized data suggests a clear trade-off between performance, environmental impact, and potential negative side effects.
-
DSDMAC has long been the industry standard due to its excellent softening and anti-static properties.[6] However, its two long, saturated alkyl chains, while beneficial for lubricity, make it resistant to biodegradation and can impart a hydrophobic character to fabrics, reducing their absorbency.[7] Its chemical nature can also contribute to yellowing on white fabrics.
-
Esterquats represent a significant advancement, offering softening performance that is at least on par with, and often superior to, DSDMAC.[8] Their key advantage is the built-in "weak link" of the ester bonds, which allows for rapid degradation in the environment.[8][10] This makes them a more sustainable choice. They also typically exhibit a lower tendency for yellowing.
-
CTHS , with its single C16 alkyl chain, is expected to provide a moderate level of softening. While likely less potent than the dual-chain alternatives, it may have a significantly lower impact on water absorbency. Its simpler structure may also lead to better biodegradability compared to DSDMAC. Its performance profile could make it a suitable candidate for applications where maintaining high absorbency is critical, or in formulations where a milder softening effect is desired.
Conclusion and Future Research
This guide provides a comprehensive framework for the comparative evaluation of CTHS, DSDMAC, and DEEDMAC as fabric softeners. Based on their chemical structures and existing literature, esterquats (DEEDMAC) present the most balanced profile of high-performance softening and favorable environmental characteristics. DSDMAC remains a potent softener but carries significant environmental and potential yellowing drawbacks.
CTHS emerges as an interesting candidate for further investigation. Its efficacy as a primary softener may be limited compared to dual-chain cationics, but its potential for preserving fabric absorbency warrants dedicated experimental study. Future research should focus on direct, quantitative comparisons of these three molecules following the protocols outlined in this guide. Such studies would provide invaluable data for formulators seeking to develop next-generation fabric care products that are both effective and environmentally responsible.
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iTeh Standards. (n.d.). ASTM D5237-14 - Standard Guide for Evaluating Fabric Softeners. Retrieved from [Link]
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ASTM International. (2024, January 17). D5237 Standard Guide for Evaluating Fabric Softeners. Retrieved from [Link]
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iTeh Standards. (2023, December 31). ASTM D5237-14(2024) - Standard Guide for Evaluating Fabric Softeners. Retrieved from [Link]
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ASTM International. (2014, December 17). D5237 Standard Guide for Evaluating Fabric Softeners. Retrieved from [Link]
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iTeh Standards. (1997, December 15). ISO 105-J02:1997. Retrieved from [Link]
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The Influential Role of Counterions: A Comparative Analysis of Bromide and Hydrogen Sulfate on Surfactant Properties
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of colloid and surface science, the performance of ionic surfactants is not dictated solely by their characteristic hydrophobic tails and hydrophilic headgroups. The often-overlooked counterion, the ion that balances the charge of the surfactant headgroup, plays a pivotal role in modulating the physicochemical properties of the entire system. This guide provides an in-depth analysis of the effect of two common counterions, bromide (Br⁻) and hydrogen sulfate (HSO₄⁻), on the behavior of cationic surfactants. By understanding the fundamental principles and leveraging robust experimental data, researchers can strategically select or modify counterions to fine-tune surfactant performance for specific applications, from drug delivery systems to advanced material formulations.
The Theoretical Framework: Why Counterions Matter
The influence of counterions on surfactant aggregation and surface activity is primarily governed by their degree of binding to the charged headgroups of the surfactant monomers and micelles. This binding is a complex interplay of electrostatic interactions, hydration shells, and ion-specific effects, often described by the principles of the Hofmeister series . The Hofmeister series, originally developed to describe the effects of salts on protein solubility, ranks ions based on their ability to structure or destructure water.[1][2][3]
Ions that are weakly hydrated (chaotropes or "water structure breakers"), like bromide, tend to bind more strongly to the micellar surface. This is because they can more easily shed their hydration shell and interact with the charged headgroups.[1][2] This stronger binding neutralizes the electrostatic repulsion between the headgroups, promoting the formation of micelles at a lower concentration.[4] Conversely, more strongly hydrated ions (kosmotropes or "water structure makers"), such as hydrogen sulfate, are less inclined to bind to the micelle surface, leading to greater repulsion between headgroups.
This fundamental difference in counterion binding has a cascading effect on several key surfactant properties:
-
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers begin to self-assemble into micelles.
-
Surface Tension: A measure of the energy required to increase the surface area of a liquid.
-
Aggregation Behavior: The size, shape, and number of micelles formed.
-
Krafft Temperature (Tₖ): The temperature at which the solubility of an ionic surfactant equals its CMC.[5][6][7]
Visualizing Counterion Binding
Caption: Figure 1. A simplified representation of counterion binding at the micellar surface. The more weakly hydrated bromide ions can approach and bind more closely to the surfactant headgroups compared to the more strongly hydrated hydrogen sulfate ions.
Comparative Analysis of Surfactant Properties
Let's consider a common cationic surfactant framework, such as Cetyltrimethylammonium (CTA⁺), to objectively compare the effects of bromide and hydrogen sulfate counterions.
| Surfactant Property | Cetyltrimethylammonium Bromide (CTAB) | Cetyltrimethylammonium Hydrogen Sulfate (CTAHSO₄) | Rationale for the Difference |
| Critical Micelle Concentration (CMC) | Lower | Higher | Bromide, being less hydrated, binds more effectively to the CTA⁺ headgroups, neutralizing charge repulsion and facilitating micelle formation at a lower concentration.[4] |
| Surface Tension at CMC (γ_cmc) | Lower | Higher | The more efficient packing of surfactant molecules at the air-water interface due to stronger counterion binding leads to a greater reduction in surface tension for CTAB.[4][8][9] |
| Micelle Aggregation Number | Higher | Lower | Reduced headgroup repulsion in CTAB allows for the formation of larger, more tightly packed micelles. |
| Krafft Temperature (Tₖ) | Higher | Lower | The Krafft temperature is related to the solubility of the surfactant in its crystalline state. The stronger interaction between CTA⁺ and Br⁻ in the crystal lattice of CTAB requires more thermal energy to break apart, resulting in a higher Krafft temperature.[5][6] |
Experimental Protocols for Characterization
To empirically validate these differences, a suite of well-established analytical techniques is employed. The choice of methodology is critical for obtaining accurate and reproducible data.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter and can be determined by various methods that detect the onset of micellization.[10][11]
a) Surface Tensiometry: This is a classic and widely used method.[12][13][14][15][16]
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[14][17]
-
Protocol:
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).
-
Plot surface tension as a function of the logarithm of surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[14]
-
b) Isothermal Titration Calorimetry (ITC): A powerful technique that provides a complete thermodynamic profile of micellization.[18][19][20][21][22]
-
Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. A distinct change in the heat flow profile is observed at the CMC.
-
Protocol:
-
Fill the ITC sample cell with deionized water.
-
Load a concentrated surfactant solution into the injection syringe.
-
Perform a series of small injections of the surfactant solution into the cell while monitoring the heat flow.
-
The resulting thermogram will show a characteristic sigmoidal curve, and the inflection point corresponds to the CMC.
-
c) Conductivity Measurement: This method is suitable for ionic surfactants.
-
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the increase in conductivity is less pronounced because the newly formed micelles have a lower mobility than the individual ions.
-
Protocol:
-
Prepare a surfactant solution and place it in a beaker with a conductivity probe.
-
Titrate the solution with a more concentrated solution of the same surfactant or with deionized water to create a concentration gradient.
-
Plot the specific conductivity versus surfactant concentration.
-
The CMC is identified as the point where the slope of the line changes.
-
Micelle Size and Aggregation Behavior
Dynamic Light Scattering (DLS): This is the primary technique for measuring the hydrodynamic radius of micelles in solution.[23][24][25]
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their size via the Stokes-Einstein equation.[26]
-
Protocol:
-
Prepare surfactant solutions at concentrations well above the CMC.
-
Filter the solutions to remove any dust or large aggregates.
-
Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Acquire the scattering data and analyze it using the instrument's software to obtain the size distribution and average hydrodynamic radius.
-
Krafft Temperature (Tₖ) Determination
The Krafft temperature is the minimum temperature at which micelles can form.[5][6][7]
-
Principle: Below the Krafft temperature, the solubility of the ionic surfactant is lower than its CMC, and it exists as a crystalline solid in equilibrium with a saturated solution of monomers. As the temperature is increased, the solubility rises sharply, and at the Krafft temperature, it becomes equal to the CMC, allowing for micelle formation.[5][6]
-
Protocol (Visual Method):
-
Prepare a surfactant solution at a concentration significantly above its expected CMC.
-
Cool the solution until the surfactant precipitates, forming a cloudy suspension.
-
Slowly heat the solution in a temperature-controlled water bath while stirring.
-
The Krafft temperature is the temperature at which the solution becomes clear.
-
Experimental Workflow Visualization
Caption: Figure 2. A flowchart outlining the experimental workflow for the comparative analysis of surfactant properties influenced by different counterions.
Conclusion
The choice of counterion is a critical, yet often underestimated, factor in the design and application of ionic surfactants. As demonstrated, bromide and hydrogen sulfate impart distinct characteristics to a cationic surfactant due to their differing hydration properties and subsequent binding affinities to the surfactant headgroup. Bromide, as a weakly hydrated chaotrope, promotes micellization at lower concentrations and leads to a greater reduction in surface tension. In contrast, the more strongly hydrated hydrogen sulfate results in a higher CMC and Krafft temperature.
For researchers and professionals in drug development and materials science, a thorough understanding of these counterion effects is paramount. By employing the robust experimental methodologies outlined in this guide, one can systematically characterize and select the optimal surfactant-counterion pair to achieve the desired performance in a given formulation. This knowledge-driven approach to formulation development is essential for innovation and the creation of highly effective and efficient surfactant-based systems.
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Advances in Colloid and Interface Science. (2006). The Hofmeister series effect in adsorption of cationic surfactants--theoretical description and experimental results. PubMed. Retrieved from [Link]
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Langmuir. (2009). Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces—Demonstrated by the Standard Amphiphile System of Alkali Perfluoro-n-octanoates. National Institutes of Health. Retrieved from [Link]
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Colloids and Surfaces A: Physicochemical and Engineering Aspects. (2018). Effect of counter-ion on rheological properties of mixed surfactant solutions. LCPE. Retrieved from [Link]
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SpringerLink. (n.d.). Surface Tension and Adsorption Studies by Drop Profile Analysis Tensiometry. Retrieved from [Link]
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KAUST Faculty Portal. (n.d.). Effect of the counterions on the surface properties of surfactant solutions: Kinetics of the surface tension and surface potential. Retrieved from [Link]
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RSC Publishing. (2014). The dependence of surface tension on surface properties of ionic surfactant solution and the effects of counter-ions therein. Retrieved from [Link]
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Physical Chemistry Chemical Physics. (2014). The dependence of surface tension on surface properties of ionic surfactant solution and the effects of counter-ions therein. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (2020). Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property. Retrieved from [Link]
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KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]
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MDPI. (2019). Effect of Counterion and Configurational Entropy on the Surface Tension of Aqueous Solutions of Ionic Surfactant and Electrolyte Mixtures. Retrieved from [Link]
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ACS Omega. (2019). Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry. ACS Publications. Retrieved from [Link]
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Langmuir. (2020). Reversible-Tuning Krafft Temperature of Selenium-Containing Ionic Surfactants by Redox Chemistry. ACS Publications. Retrieved from [Link]
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Journal of Agricultural and Food Chemistry. (2000). Isothermal titration calorimetry study of pectin-ionic surfactant interactions. PubMed. Retrieved from [Link]
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TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]
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RSC Publishing. (2022). Understanding specific ion effects and the Hofmeister series. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Replacement of CTAB on Gold Nanorods with Cationic Thiol Ligands
Introduction: The CTAB Conundrum
Gold nanorods (GNRs) are at the forefront of nanomedical innovation, with promising applications in photothermal therapy, bioimaging, and drug delivery.[1] Their unique optical properties stem from localized surface plasmon resonance (LSPR), which is highly tunable by altering the nanorod's aspect ratio.[2] The seed-mediated synthesis, the most common method for producing GNRs, relies heavily on the cationic surfactant cetyltrimethylammonium bromide (CTAB).[3] CTAB acts as a shape-directing agent, forming a bilayer on the GNR surface that stabilizes the colloidal suspension.[3][4]
However, the very agent that makes GNR synthesis successful is also its greatest liability for biological applications. The CTAB bilayer is weakly associated with the GNR surface and can desorb, releasing free CTAB molecules into the biological milieu. This free CTAB is highly cytotoxic, primarily by disrupting the integrity of cell membranes.[3][5][6] This inherent toxicity has been a significant barrier to the clinical translation of GNR-based technologies.[1]
The solution lies in ligand exchange—a post-synthesis surface modification strategy designed to replace the toxic CTAB layer with a more stable, biocompatible coating.[1][7] Among the various replacement ligands, thiols are a popular choice due to the strong, covalent-like bond that forms between sulfur and gold (Au-S).[8][9] This guide focuses specifically on the use of cationic thiol ligands . By replacing the positively charged CTAB with a positively charged thiol, we can mitigate cytotoxicity while preserving the positive surface charge, which is often crucial for electrostatic interactions with negatively charged cell membranes, proteins, or nucleic acids.
This guide provides a comprehensive comparison of cationic thiol ligands for the quantitative replacement of CTAB on GNRs. We will delve into the causality behind experimental choices, present detailed protocols for ligand exchange and characterization, and provide the supporting data necessary for you to make informed decisions in your research.
The Rationale: Why Cationic Thiols?
The primary objective of replacing CTAB is to reduce cytotoxicity. However, the choice of the replacement ligand has profound implications for the final properties of the GNRs. While neutral (e.g., PEG-SH) and anionic (e.g., mercaptoundecanoic acid) thiols are widely used, cationic thiols offer a unique advantage: they maintain a positive zeta potential.
A positive surface charge can be beneficial for:
-
Colloidal Stability: Like-charges repel, preventing the GNRs from aggregating in solution. Replacing the positive CTAB with another positive ligand helps maintain this electrostatic stabilization.
-
Cellular Interactions: The surfaces of most mammalian cells are negatively charged. Positively charged nanoparticles often exhibit enhanced cellular uptake through electrostatic interactions, which can be advantageous for intracellular drug delivery or imaging applications.[10]
-
Biomolecule Conjugation: A positively charged surface can serve as an anchor for the electrostatic adsorption of negatively charged biomolecules.
Our comparative analysis will focus on two exemplary cationic thiols:
-
(11-Mercaptoundecyl)-N,N,N-trimethylammonium bromide (MTAB): A long-chain thiol with a quaternary ammonium headgroup, structurally similar to CTAB but with a thiol anchor for stable surface attachment.
-
Cysteamine: A short-chain amino-thiol that is protonated at physiological pH, offering a positive charge from a primary amine group.
Mechanism of Ligand Exchange
The replacement of the CTAB bilayer with thiol ligands is a dynamic process driven by the high affinity of sulfur for the gold surface. The CTAB molecules form a relatively unstable, electrostatically bound bilayer, whereas the thiol group forms a robust Au-S dative bond.[11] This significant difference in binding affinity is the thermodynamic driving force for the exchange.
The process involves the displacement of the inner and outer CTAB layers by the incoming thiol molecules, which self-assemble into a monolayer on the GNR surface. Achieving a quantitative replacement is critical, as residual CTAB can still impart cytotoxicity.[12]
Caption: A typical workflow for the replacement of CTAB with cationic thiol ligands.
Quantitative Analysis: Proving the Exchange
To ensure the ligand exchange is complete and successful, a suite of characterization techniques must be employed. Relying on a single method is insufficient; a multi-pronged, self-validating approach is necessary.
-
Zeta Potential Measurement: This is the first and most direct indicator of a change in surface chemistry. As-synthesized CTAB-GNRs exhibit a high positive zeta potential (typically > +40 mV) due to the dense bilayer.[13] Following a successful exchange with a cationic thiol, the zeta potential will remain positive but typically decrease to a lower, stable value (e.g., +20 to +30 mV).[14] This reduction confirms the removal of the dense CTAB bilayer and the formation of a new surface monolayer.
-
UV-Vis-NIR Spectroscopy: This technique is essential for monitoring the colloidal stability of the GNRs throughout the exchange process. The LSPR peak of GNRs is highly sensitive to aggregation. If the nanorods aggregate, the LSPR peak will broaden and red-shift significantly, or a secondary peak may appear.[15] A stable, well-defined LSPR peak post-exchange indicates that the new ligand is providing adequate colloidal stability. A slight shift in the peak position is expected due to the change in the local refractive index at the nanoparticle surface.[16]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles. This provides complementary information to UV-Vis spectroscopy regarding aggregation state and can also indicate the thickness of the ligand shell.
-
Vibrational Spectroscopy (FTIR & SERS): Fourier-transform infrared (FTIR) spectroscopy and Surface-Enhanced Raman Scattering (SERS) provide chemical fingerprints of the molecules on the GNR surface. By comparing the spectra of CTAB-GNRs and thiol-GNRs, one can confirm the disappearance of characteristic CTAB vibrational modes (e.g., C-H stretches of the long alkyl chain) and the appearance of modes from the thiol ligand.[2][4] SERS is particularly powerful as it provides signal enhancement exclusively from molecules very close to the gold surface.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for the unambiguous quantification of ligand exchange.[17] This method involves dissolving the gold core (e.g., with aqua regia or cyanide) to release the bound ligands into solution.[14][18] By comparing the integrated signals of the released ligands to an internal standard, one can precisely determine the number of ligand molecules per nanorod and confirm the absence of CTAB.[10][17]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition. It can be used to track the disappearance of the bromide (Br) signal from CTAB and the appearance of sulfur (S) and nitrogen (N) signals from the cationic thiol, confirming a successful exchange.[2][4]
Comparative Performance Data
The choice of cationic thiol ligand affects the final properties of the GNRs, including stability and biocompatibility. The following tables summarize representative data comparing as-synthesized CTAB-GNRs with GNRs functionalized with MTAB and Cysteamine.
Table 1: Physicochemical Properties After Ligand Exchange
| Parameter | CTAB-GNRs (Pre-Exchange) | MTAB-GNRs (Post-Exchange) | Cysteamine-GNRs (Post-Exchange) | Causality & Interpretation |
|---|---|---|---|---|
| Zeta Potential | +55 mV ± 5 mV[13] | +25 mV ± 4 mV[14] | +22 mV ± 5 mV | The decrease confirms the removal of the dense CTAB bilayer. The remaining positive charge is from the thiol's cationic headgroup. |
| LSPR Shift | N/A | ~5-10 nm red-shift[16] | ~2-5 nm red-shift | Caused by the change in the local refractive index at the GNR surface. The magnitude depends on the ligand's size and density. |
| Colloidal Stability | Stable in water, aggregates in high salt/serum | High stability in high salt and biological media | Moderate stability, may require optimization | The long alkyl chain of MTAB provides better steric hindrance against aggregation compared to the short cysteamine.[8][19] |
Table 2: Biocompatibility and Cytotoxicity
| Ligand/Particle | Cell Viability (e.g., at 50 µg/mL) | Cytotoxicity Mechanism |
|---|---|---|
| Free CTAB | < 10%[5] | High. Disrupts cell membrane integrity.[3] |
| CTAB-GNRs | 20-40%[6] | Moderate to High. Caused by free CTAB desorbing from the GNR surface.[6] |
| MTAB-GNRs | > 90%[10] | Low. The stable Au-S bond prevents ligand desorption. The quaternary ammonium group has low intrinsic toxicity. |
| Cysteamine-GNRs | > 85% | Low. The stable Au-S bond prevents ligand desorption. |
Caption: Schematic comparing the unstable CTAB bilayer with the stable thiol monolayer.
Experimental Protocols
The following protocols provide a robust framework for performing and validating the ligand exchange.
Protocol 1: One-Pot Ligand Exchange with MTAB
This protocol is adapted from methodologies designed for the complete exchange of CTAB in an aqueous solution.[4]
-
Preparation:
-
Start with a purified stock solution of CTAB-GNRs (Optical Density ≈ 1.0). Purify by centrifuging the as-synthesized GNRs twice (e.g., 10,000 x g for 15 min) and resuspending in deionized water to remove excess free CTAB.
-
Prepare a 10 mM stock solution of MTAB in deionized water.
-
-
Ligand Exchange Reaction:
-
To 10 mL of the purified CTAB-GNR solution, add the MTAB stock solution to a final concentration of 1 mM.
-
Vortex the mixture gently for 30 seconds.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring. Scientist's Note: The long incubation time is crucial to ensure the exchange reaction reaches completion.
-
-
Purification of Thiol-GNRs:
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge at 10,000 x g for 20 minutes. The functionalized GNRs will form a pellet. Causality: This step separates the GNRs from the supernatant, which contains displaced CTAB and excess MTAB.
-
Carefully decant the supernatant.
-
Resuspend the pellet in 10 mL of deionized water. Sonication may be required to fully redisperse the pellet.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of impurities.
-
-
Final Product:
-
After the final wash, resuspend the GNR pellet in the desired buffer or solvent (e.g., PBS for biological experiments).
-
Proceed immediately to characterization as described in Protocol 2.
-
Protocol 2: Validation of Ligand Exchange
This protocol outlines the minimum characterization steps required to validate the exchange.
-
UV-Vis-NIR Spectroscopy:
-
Acquire a spectrum of the original CTAB-GNRs and the final MTAB-GNRs.
-
Validation Check: Confirm the LSPR peak has not significantly broadened. Note any red-shift in the peak maximum. Absence of a broad, undefined peak confirms colloidal stability.
-
-
Zeta Potential & DLS Measurement:
-
Dilute a small aliquot of the CTAB-GNR and MTAB-GNR solutions in 1 mM KCl or a similar low-molarity electrolyte.
-
Measure the zeta potential and hydrodynamic size distribution.
-
Validation Check: Confirm a drop in zeta potential from the initial high value (e.g., +55 mV) to a lower stable positive value (e.g., +25 mV). The DLS should show a monomodal distribution, indicating no aggregation.
-
-
FTIR Spectroscopy (ATR method):
-
Concentrate a sample of the GNRs and drop-cast them onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Allow the solvent to evaporate completely.
-
Acquire spectra for both CTAB-GNRs and MTAB-GNRs.
-
Validation Check: Look for the disappearance of the strong aliphatic C-H stretching peaks (~2850 and 2920 cm⁻¹) characteristic of CTAB's long alkyl chain. Confirm the presence of peaks corresponding to the MTAB ligand.
-
Conclusion and Outlook
The quantitative replacement of cytotoxic CTAB with stable, cationic thiol ligands is an essential step in preparing gold nanorods for biomedical applications. As we have demonstrated, this exchange is not merely a substitution but a fundamental transformation of the nanoparticle's surface chemistry, which dictates its stability, biocompatibility, and cellular interactions.
The choice between different cationic thiols, such as the long-chain MTAB and the short-chain cysteamine, involves a trade-off. MTAB generally provides superior colloidal stability due to added steric hindrance, making it a robust choice for applications in complex biological media. Cysteamine, being smaller, may be preferable when a minimal surface footprint is desired.
Successful implementation requires a rigorous, multi-technique validation approach. Relying solely on a change in zeta potential is insufficient. Combining this with spectroscopic evidence from UV-Vis and FTIR/SERS, and ideally, quantitative data from techniques like ¹H NMR, provides the necessary confidence that the replacement is complete. By following the principles and protocols outlined in this guide, researchers can reliably produce high-quality, biocompatible gold nanorods, paving the way for their successful application in diagnostics and therapeutics.
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Vigderman, L., Manna, P., & Zubarev, E. R. (2012). Quantitative Replacement of Cetyl Trimethylammonium Bromide by Cationic Thiol Ligands on the Surface of Gold Nanorods and Their Extremely Large Uptake by Cancer Cells. Angewandte Chemie International Edition, 51(3), 636-641. [Link]
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Indrasekara, A. S. D. S., Wadams, R. C., & Fabris, L. (2014). Ligand Exchange on Gold Nanorods: Going Back to the Future. Particle & Particle Systems Characterization, 31(8), 819-838. [Link]
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Ivask, A., Kurvet, I., Kasemets, K., Blinova, I., Aruoja, V., Suppi, S., & Vija, H. (2014). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. Toxicology in Vitro, 28(5), 903-911. [Link]
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Alkilany, A. M., Nagaria, P. K., Hexel, C. R., Shaw, T. J., Murphy, C. J., & Wyatt, M. D. (2009). Cellular uptake and cytotoxicity of gold nanorods: molecular origin of cytotoxicity and surface effects. Small, 5(6), 701-708. [Link]
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Dondapati, S. K., Sau, T. K., & Hrelescu, C. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. The Journal of Physical Chemistry C, 119(29), 16790-16798. [Link]
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Xia, Y., & Li, W. (2023). Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals. ACS Publications. [Link]
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NanoHybrids. (n.d.). Ask an Expert: Why is CTAB used in gold nanorod synthesis? NanoHybrids. [Link]
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Vo-Dinh, T., & Fales, A. M. (2014). Thiol containing carboxylic acids remove the CTAB surfactant onto the surface of gold nanorods: An FTIR spectroscopic study. ResearchGate. [Link]
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Vigderman, L., Manna, P., & Zubarev, E. R. (2012). Quantitative replacement of cetyl trimethylammonium bromide by cationic thiol ligands on the surface of gold nanorods and their extremely large uptake by cancer cells. Semantic Scholar. [Link]
-
Malvindi, M. A., Carbone, L., & Pineda, T. (2014). Effective replacement of cetyltrimethylammonium bromide (CTAB) by mercaptoalkanoic acids on gold nanorod (AuNR) surfaces in aqueous solutions. Nanoscale, 6(16), 9578-9588. [Link]
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Kawasaki, H., Kumar, S., & Li, G. (2018). Ultrarapid Cationization of Gold Nanoparticles via a Single-Step Ligand Exchange Reaction. Langmuir, 34(35), 10215-10221. [Link]
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Zhang, X., Servos, M. R., & Liu, J. (2012). Thermal Stability of DNA Functionalized Gold Nanoparticles. Bioconjugate Chemistry, 23(10), 2056-2062. [Link]
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Tian, L., Chen, E., Gandra, N., Abbas, A., & Singamaneni, S. (2013). Replacement of Cetyltrimethylammoniumbromide Bilayer on Gold Nanorod by Alkanethiol Crosslinker for Enhanced Plasmon Resonance Sensitivity. Langmuir, 29(25), 7999-8006. [Link]
-
Malvindi, M. A., Carbone, L., & Pineda, T. (2014). Effective replacement of cetyltrimethylammonium bromide (CTAB) by mercaptoalkanoic acids in the gold nanorods (AuNRs) surfaces in aqueous solutions. ResearchGate. [Link]
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Moaseri, E., Maghari, A., & Saboury, A. A. (2017). Effect of surface modification with different thiol compounds on colloidal stability of gold nanoparticles. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Hexadecyl(trimethyl)azanium;hydrogen sulfate
Introduction: Hexadecyl(trimethyl)azanium;hydrogen sulfate, also known as Cetyltrimethylammonium Hydrogen Sulfate, is a quaternary ammonium compound (QAC) widely utilized by researchers and drug development professionals for its surfactant properties. While indispensable in many applications, its handling and disposal demand meticulous attention to safety and environmental protocols. This guide provides a direct, procedural framework for the proper management and disposal of this compound, grounded in established safety standards. The primary directive is to prevent environmental release and ensure personnel safety, recognizing the compound's significant aquatic toxicity and irritant properties.
Hazard Profile and Essential Precautions
Understanding the hazard profile of this compound is foundational to its safe handling and disposal. As a QAC, its cationic surfactant nature makes it an effective biocide but also a potent irritant and a significant environmental hazard, particularly to aquatic ecosystems.[1][2]
The primary risks associated with this compound are skin and eye irritation, potential respiratory irritation from dust, and acute toxicity to aquatic life.[3] Disposal procedures are therefore dictated by the need to neutralize these risks.
Table 1: GHS Classification and Precautionary Statements
| Hazard Class | GHS Code | Statement | Source(s) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Eye Irritation/Damage | H319 / H318 | Causes serious eye irritation / Causes serious eye damage. | [3][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |
| Aquatic Hazard (Acute & Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | [5] |
| Precautionary - Prevention | P264 | Wash skin thoroughly after handling. | |
| P273 | Avoid release to the environment. | ||
| P280 | Wear protective gloves, eye protection, and face protection. | [3] |
| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[3][4][6] |
Immediate Actions: Spill Management Protocol
Proper disposal begins with correct handling of accidental releases. The immediate goal is to contain the material, prevent it from entering drains or waterways, and protect personnel.[6]
Step-by-Step Spill Cleanup Procedure:
-
Isolate the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[6]
-
Don Personal Protective Equipment (PPE): Before approaching the spill, at a minimum, wear:
-
Nitrile or other chemical-resistant gloves.
-
Chemical safety goggles and a face shield.
-
A lab coat or protective clothing.
-
For large spills or if the material is a fine powder, a dust respirator (NIOSH/MSHA approved) is necessary to prevent respiratory irritation.[6]
-
-
Contain the Spill: Prevent the spillage from entering drains or water courses by any means available.[6] For liquid spills, use a non-combustible, inert absorbent material like sand or vermiculite.[7]
-
Execute Cleanup:
-
For Dry Spills: Use dry clean-up procedures to avoid generating dust.[6] Gently sweep or shovel the material. A vacuum cleaner equipped with a HEPA filter and rated for explosion-proof use may also be employed.[6]
-
For Liquid Spills / Solutions: Absorb with inert material. Once fully absorbed, carefully shovel the material into a designated waste container.
-
-
Package the Waste: Place all spilled material and contaminated cleaning supplies into a clean, dry, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).[6]
-
Label the Container: Immediately label the container with a "Hazardous Waste" tag, clearly identifying the contents as "this compound spill debris" and indicating the associated hazards (Irritant, Environmental Hazard).[8][9]
-
Decontaminate the Area: After removing the bulk material, wash the area with large amounts of water.[6] Critically, this rinse water must be collected and treated as hazardous waste; do not allow it to enter the sanitary sewer.
Core Disposal Protocol for Laboratory Waste
Disposal of this compound is strictly regulated. Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system. [6][8][10] Its classification as being very toxic to aquatic life mandates that it be handled as a formal hazardous waste stream.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is unused solid product, a concentrated solution, a dilute aqueous solution, or contaminated lab materials (e.g., gloves, weigh boats).
-
Segregate Incompatibles: Store this waste away from strong oxidizing agents and strong bases.[11] Incompatible wastes must be stored in separate secondary containment bins.[12][13]
Step 2: Containerization
-
Select a Compatible Container: Use a container in good condition, with a secure, tight-fitting lid.[8][9] The original product container is often the best choice for unused material.[12] For solutions, use a chemically resistant container such as a glass bottle or an HDPE carboy.
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times except when actively adding waste.[8][12] Funnels should be removed and the container capped immediately after use.[13]
Step 3: Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[8]
-
The label must include:
Step 4: Accumulation and Storage
-
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[9][13]
-
The SAA must be equipped with secondary containment (such as a spill tray or bin) to capture any potential leaks.[8][13]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the institution's central storage area within 72 hours.[9]
Step 5: Final Disposal
-
All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) or equivalent hazardous waste management program.[8][14]
-
This material will be collected by a licensed hazardous waste disposal contractor for appropriate treatment, which may include high-temperature incineration in a facility equipped with afterburners and scrubbers.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the safe management and disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of the subject chemical.
References
-
Protocols for application, removal with potable water rinse, and analysis of remaining residues for quaternary ammonium... (2024). U.S. Environmental Protection Agency. Retrieved from [Link]
-
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-
Cetrimonium Chloride SAFETY DATA SHEET. (2015). Chemistry Connection. Retrieved from [Link]
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Quaternary ammonium chloride compound Safety Data Sheet. (n.d.). ARC Products, INC. Retrieved from [Link]
-
Cetyltrimethylammonium bromide Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
